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  • Product: 2,3,4,4-Tetramethylhexane
  • CAS: 52897-12-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, 2,3,4,4-Tetramethylhexane. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the branched-chain alkane, 2,3,4,4-Tetramethylhexane. The document is structured to serve as a practical reference for laboratory professionals, detailing key physical constants, the experimental methodologies for their determination, and a logical workflow for the characterization of similar hydrocarbon compounds. All quantitative data is presented in a clear tabular format for ease of comparison and rapid consultation.

Introduction

2,3,4,4-Tetramethylhexane is a saturated hydrocarbon with the chemical formula C₁₀H₂₂. As a member of the decane (B31447) isomer group, its molecular structure, characterized by significant branching, gives rise to distinct physical properties compared to its straight-chain and less-branched counterparts. An understanding of these properties is fundamental for its application in areas such as fuel science, lubrication technology, and as a non-polar solvent or reference compound in various chemical analyses. This guide synthesizes available data on its primary physical characteristics and outlines the standard experimental procedures for their measurement.

Physical Properties of 2,3,4,4-Tetramethylhexane

The physical properties of 2,3,4,4-Tetramethylhexane are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions, for ensuring safe handling and storage, and for its use in theoretical modeling and simulations.

PropertyValueUnits
Molecular Formula C₁₀H₂₂-
Molecular Weight 142.28 g/mol [1]
Boiling Point 162.2°C at 760 mmHg[1]
Density 0.731g/cm³[1]
Refractive Index 1.41-[1]
Flash Point 44.1°C
Vapor Pressure 2.9 ± 0.1mmHg at 25°C (Predicted)
CAS Number 52897-12-8-[1][2][3]

Experimental Protocols

The following sections detail the standard methodologies for the determination of the key physical properties of liquid hydrocarbons like 2,3,4,4-Tetramethylhexane.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given atmospheric pressure.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 200 °C range)

  • Rubber band or wire for attaching the tube to the thermometer

  • Heating bath (e.g., oil bath)

  • Heating source (e.g., hot plate)

  • Clamps and stand

Procedure:

  • A small amount (approximately 2-3 mL) of the 2,3,4,4-Tetramethylhexane sample is placed into the test tube.[4]

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[5][6]

  • The test tube is securely attached to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in a heating bath (an oil bath is suitable for the expected boiling point).[4]

  • The bath is heated gently and stirred to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a rapid and continuous stream of bubbles is seen.[7]

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn up into the capillary tube.[5][7] This temperature is recorded.

  • The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

The density of a volatile liquid can be determined using several methods. The pycnometer method is a highly accurate, albeit manual, approach.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube)

  • Analytical balance

  • Thermostatic bath

  • The liquid sample (2,3,4,4-Tetramethylhexane)

  • Distilled water (for calibration)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is then filled with distilled water and placed in a thermostatic bath at a specific temperature (e.g., 20°C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely adjusted, it is dried on the outside, and its mass when filled with water is recorded. This allows for the calculation of the exact volume of the pycnometer at that temperature.

  • The pycnometer is then emptied, thoroughly dried, and filled with the 2,3,4,4-Tetramethylhexane sample.

  • The same procedure of thermal equilibration in the thermostatic bath is followed.

  • The mass of the pycnometer filled with the sample is accurately measured.

  • The density of the sample is calculated by dividing the mass of the sample by the previously determined volume of the pycnometer.

Alternatively, modern digital density meters, which work on the principle of an oscillating U-tube, offer a rapid and accurate determination with a small sample volume.[8]

Determination of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance. An Abbé refractometer is commonly used for this measurement.

Apparatus:

  • Abbé refractometer

  • Constant temperature water circulator

  • Light source (typically a sodium D-line source)

  • Dropper or pipette

  • The liquid sample (2,3,4,4-Tetramethylhexane)

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

  • Soft lens tissue

Procedure:

  • The refractometer is turned on, and the temperature is set and maintained by the circulating water bath (commonly 20°C or 25°C).

  • The prism of the refractometer is opened and cleaned with a suitable solvent and a soft tissue.

  • A few drops of the 2,3,4,4-Tetramethylhexane sample are placed on the lower prism using a dropper.[9][10]

  • The prisms are closed and locked carefully.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the coarse adjustment knob is turned until the light and dark fields become visible.

  • The fine adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus.[11]

  • If a colored band is visible at the dividing line, the dispersion correction knob is adjusted until the line is sharp and achromatic.

  • The fine adjustment is used to center the dividing line on the crosshairs in the eyepiece.

  • The refractive index value is then read from the instrument's scale.[9] The temperature at which the measurement was taken should always be reported with the refractive index.

Logical Workflow for Hydrocarbon Characterization

The following diagram illustrates a typical workflow for the physical characterization of an unknown liquid hydrocarbon sample, such as an isomer of decane. This process involves a series of measurements that build upon each other to confirm the identity and purity of the compound.

G cluster_0 Sample Preparation & Initial Observation cluster_1 Primary Physical Property Determination cluster_2 Data Analysis and Identification cluster_3 Purity Assessment start Obtain Unknown Hydrocarbon Sample observe Note Physical State and Odor start->observe boiling_point Determine Boiling Point observe->boiling_point density Measure Density boiling_point->density refractive_index Measure Refractive Index density->refractive_index compare Compare with Literature Values refractive_index->compare identify Identify Compound (e.g., 2,3,4,4-Tetramethylhexane) compare->identify purity Assess Purity (e.g., via GC, melting point range if solid) identify->purity final Final Characterization Report purity->final

Workflow for the physical characterization of a liquid hydrocarbon.

References

Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,3,4,4-tetramethylhexane, a highly branched alipha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,3,4,4-tetramethylhexane, a highly branched aliphatic hydrocarbon with the chemical formula C₁₀H₂₂. Due to the scarcity of experimentally-derived data for this specific isomer of decane, this document leverages established principles of organic chemistry, conformational analysis, and computational chemistry to present a detailed overview of its molecular geometry, bonding characteristics, and predicted spectroscopic data. This guide also outlines a plausible synthetic route with detailed, generalized experimental protocols. The information herein is intended to serve as a valuable resource for researchers in chemistry and drug development requiring a thorough understanding of such branched alkane structures.

Molecular Structure and Bonding

2,3,4,4-Tetramethylhexane is a saturated hydrocarbon, meaning it contains only single bonds between its carbon and hydrogen atoms. The carbon atoms in the alkane backbone are sp³ hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.

Conformational Analysis

The three-dimensional structure of 2,3,4,4-tetramethylhexane is dictated by the need to minimize steric strain between its numerous methyl groups. The molecule will adopt a staggered conformation to alleviate torsional strain. The most stable conformer will arrange the bulkiest groups in an anti-periplanar fashion where possible. However, the high degree of branching, particularly the quaternary carbon at the C4 position, introduces significant steric hindrance that will distort the ideal tetrahedral bond angles.

Predicted Molecular Geometry

Table 1: Predicted Geometrical Parameters for 2,3,4,4-Tetramethylhexane

ParameterPredicted ValueGeneral Principle
C-C Bond Length~1.54 ÅTypical for sp³-sp³ carbon single bonds. May be slightly elongated around the highly substituted C4 carbon due to steric repulsion.
C-H Bond Length~1.09 ÅTypical for sp³ C-H single bonds.
C-C-C Bond Angle~109.5°Will deviate from the ideal tetrahedral angle to minimize steric strain, particularly around the C3 and C4 positions. Angles involving the quaternary C4 are likely to be larger.
H-C-H Bond Angle~109.5°Expected to be close to the ideal tetrahedral angle.

Diagram 1: Chemical Structure of 2,3,4,4-Tetramethylhexane

Caption: 2D representation of 2,3,4,4-tetramethylhexane's connectivity.

Predicted Spectroscopic Data

Experimentally obtained spectroscopic data for 2,3,4,4-tetramethylhexane is not widely published. The following sections provide predicted data based on the molecule's structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation.[6][7] The predicted ¹H and ¹³C NMR spectra for 2,3,4,4-tetramethylhexane are summarized below. Chemical shifts are relative to tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H NMR Data for 2,3,4,4-Tetramethylhexane

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 0.8-0.9Triplet3HC1-H₃
~ 0.8-1.0Doublet6HC2-CH₃, C3-CH₃
~ 1.0-1.2Singlet6HC4-(CH₃)₂
~ 1.2-1.4Multiplet1HC2-H
~ 1.5-1.7Multiplet1HC3-H
~ 1.3-1.5Quartet2HC5-H₂
~ 0.8-0.9Triplet3HC6-H₃

Table 3: Predicted ¹³C NMR Data for 2,3,4,4-Tetramethylhexane

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 10-15Primary (CH₃)C1, C6
~ 15-25Primary (CH₃)C2-CH₃, C3-CH₃, C4-(CH₃)₂
~ 30-40Secondary (CH₂)C5
~ 35-45Tertiary (CH)C2, C3
~ 40-50Quaternary (C)C4
Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), branched alkanes exhibit characteristic fragmentation patterns.[8][9][10] Cleavage is favored at the points of branching to form more stable secondary and tertiary carbocations.[11][12] The molecular ion peak (M⁺) for highly branched alkanes is often of very low abundance or absent.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,3,4,4-Tetramethylhexane (m/z)

m/zRelative IntensityProposed Fragment
142Very Low / Absent[M]⁺ (Molecular Ion)
127Moderate[M - CH₃]⁺
99High[M - C₃H₇]⁺
85High[M - C₄H₉]⁺
71Very High[C₅H₁₁]⁺ (cleavage at C3-C4)
57High[C₄H₉]⁺ (tert-butyl cation)
43Moderate[C₃H₇]⁺ (isopropyl cation)

Diagram 2: Logical Flow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Proposed Synthesis Purification Purification (Distillation/Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Bonding_Analysis Bonding & Conformational Analysis Structure_Elucidation->Bonding_Analysis

Caption: Workflow for synthesis, analysis, and structural determination.

Proposed Synthesis and Experimental Protocols

A plausible and versatile method for the synthesis of highly branched alkanes involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration and hydrogenation.[13][14][15][16][17]

Synthetic Pathway

Diagram 3: Proposed Synthesis of 2,3,4,4-Tetramethylhexane

G reagent1 sec-Butylmagnesium bromide (Grignard Reagent) intermediate1 Tertiary Alcohol Intermediate (2,3,4,4-Tetramethyl-3-hexanol) reagent1->intermediate1 + reagent2 3,3-Dimethyl-2-butanone (Pinacolone) reagent2->intermediate1 intermediate2 Alkene Mixture (Dehydration Product) intermediate1->intermediate2 Dehydration (e.g., H₂SO₄, heat) product 2,3,4,4-Tetramethylhexane intermediate2->product Hydrogenation (e.g., H₂, Pd/C)

Caption: A two-step synthetic route to 2,3,4,4-tetramethylhexane.

Experimental Protocols

The following are generalized protocols for the proposed synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2,3,4,4-Tetramethyl-3-hexanol (Grignard Reaction)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 2-bromobutane (B33332) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of sec-butylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Ketone: After the formation of the Grignard reagent is complete, the flask is cooled in an ice bath. A solution of 3,3-dimethyl-2-butanone (pinacolone) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.[14][15]

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 2,3,4,4-Tetramethyl-3-hexanol

  • Apparatus Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation apparatus.

  • Dehydration: A catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added to the alcohol.[18][19][20][21] The mixture is heated to induce dehydration. The resulting alkene mixture is distilled from the reaction flask.

  • Workup: The collected distillate is washed with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities. The organic layer is dried over a suitable drying agent (e.g., anhydrous MgSO₄).

Step 3: Hydrogenation of the Alkene Mixture

  • Apparatus Setup: The dried alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation flask.

  • Catalytic Hydrogenation: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases.

  • Workup: The catalyst is removed by filtration through a pad of celite. The solvent is removed from the filtrate by distillation or rotary evaporation to yield the final product, 2,3,4,4-tetramethylhexane. The product can be further purified by fractional distillation if necessary.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, bonding, and predicted spectroscopic characteristics of 2,3,4,4-tetramethylhexane. By applying fundamental principles of chemistry and computational modeling, a comprehensive profile of this highly branched alkane has been constructed in the absence of extensive experimental data. The outlined synthetic pathway and generalized protocols offer a practical approach for its preparation. This document serves as a foundational resource for scientists and researchers requiring in-depth knowledge of such complex aliphatic structures.

References

Foundational

An In-depth Technical Guide to the Synthesis of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of plausible synthetic pathways for 2,3,4,4-tetramethylhexane. Given the absence of extensively documen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of plausible synthetic pathways for 2,3,4,4-tetramethylhexane. Given the absence of extensively documented direct syntheses in current literature, this document outlines two robust, hypothetical routes based on fundamental principles of organic chemistry: a Grignard reaction-based approach and an organocuprate coupling strategy. These pathways are designed to offer researchers a solid foundation for the laboratory-scale synthesis of this highly branched alkane.

Pathway 1: Grignard Reaction followed by Dehydration and Hydrogenation

This versatile, multi-step approach is a cornerstone of organic synthesis for constructing complex carbon skeletons.[1] It involves the creation of a tertiary alcohol through the reaction of a Grignard reagent with a sterically hindered ketone, followed by elimination of the alcohol to form an alkene, and subsequent reduction to the desired alkane.[2]

Overall Reaction Scheme:

Grignard_Pathway start2 Isopropylmagnesium bromide (Grignard Reagent) intermediate_alcohol 2,3,4,4-Tetramethyl-3-hexanol start2->intermediate_alcohol intermediate_alkene 2,3,4,4-Tetramethyl-2-hexene (and isomers) intermediate_alcohol->intermediate_alkene 2. H2SO4, heat (Dehydration) final_product 2,3,4,4-Tetramethylhexane intermediate_alkene->final_product 3. H2, Pd/C (Hydrogenation)

Caption: Grignard reaction pathway for 2,3,4,4-tetramethylhexane synthesis.

Step 1: Synthesis of 2,3,4,4-Tetramethyl-3-hexanol

The synthesis initiates with the nucleophilic addition of isopropylmagnesium bromide to the sterically hindered ketone, 3,3-dimethyl-2-pentanone (B1585287). The bulky nature of both reactants may necessitate carefully controlled reaction conditions to favor the desired addition over side reactions like enolization.[3]

Experimental Protocol:

  • Apparatus Setup: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven at 120°C overnight and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a crystal of iodine to activate the magnesium surface.[5] A solution of 2-bromopropane (B125204) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of isopropylmagnesium bromide. The reaction is maintained at a gentle reflux.[6]

  • Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the reaction mixture is cooled to 0°C in an ice bath. A solution of 3,3-dimethyl-2-pentanone (0.95 equivalents) in anhydrous diethyl ether is added dropwise.[4]

  • Workup: After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.[1] The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.[4]

Step 2: Dehydration of 2,3,4,4-Tetramethyl-3-hexanol

The tertiary alcohol is then dehydrated under acidic conditions to form a mixture of isomeric alkenes. According to Zaitsev's rule, the more substituted alkene, 2,3,4,4-tetramethyl-2-hexene, is expected to be the major product, although rearrangements can lead to other isomers.[7]

Experimental Protocol:

  • The crude 2,3,4,4-tetramethyl-3-hexanol is placed in a round-bottom flask with a distillation apparatus.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.

  • The mixture is heated, and the resulting alkene(s) are distilled from the reaction mixture as they are formed to shift the equilibrium towards the products.

  • The collected distillate is washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and purified by fractional distillation.

Step 3: Hydrogenation of the Alkene Mixture

The final step is the catalytic hydrogenation of the alkene mixture to the saturated alkane, 2,3,4,4-tetramethylhexane.

Experimental Protocol:

  • The purified alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, which can be further purified by distillation if necessary.

Hypothetical Quantitative Data:
StepReactantsProductCatalyst/ReagentTemperature (°C)Time (h)Hypothetical Yield (%)
13,3-Dimethyl-2-pentanone, Isopropylmagnesium bromide2,3,4,4-Tetramethyl-3-hexanolDiethyl ether0 to RT475
22,3,4,4-Tetramethyl-3-hexanol2,3,4,4-Tetramethyl-2-hexene (and isomers)H₂SO₄ (cat.)120-150285
32,3,4,4-Tetramethyl-2-hexene (and isomers)2,3,4,4-Tetramethylhexane10% Pd/C, H₂RT6>95

Pathway 2: Organocuprate Coupling (Corey-House Synthesis)

This pathway offers a more direct route to forming the C-C bond by coupling two different alkyl halides using a lithium dialkylcuprate (Gilman) reagent.[8] This method is particularly effective for coupling with tertiary alkyl halides, which are prone to elimination in other coupling reactions.[9]

Overall Reaction Scheme:

Corey_House_Pathway start2 Lithium metal intermediate_li tert-Amyl lithium start2->intermediate_li intermediate_cuprate Lithium di(tert-amyl)cuprate (Gilman Reagent) intermediate_li->intermediate_cuprate 2. (2 equiv) start3 Copper(I) iodide start3->intermediate_cuprate final_product 2,3,4,4-Tetramethylhexane intermediate_cuprate->final_product 3. start4 2-Bromobutane (B33332) (sec-Butyl bromide) start4->final_product

Caption: Corey-House synthesis pathway for 2,3,4,4-tetramethylhexane.

Experimental Protocol:
  • Preparation of Lithium di(tert-amyl)cuprate:

    • In a flame-dried, three-necked flask under an inert atmosphere, lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether.

    • A solution of 2-bromo-2-methylbutane (B1582447) (tert-amyl bromide, 2.0 equivalents) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. This forms the highly reactive tert-amyl lithium.

    • In a separate flask, copper(I) iodide (1.0 equivalent) is suspended in anhydrous diethyl ether and cooled to -78°C (dry ice/acetone bath).

    • The freshly prepared tert-amyl lithium solution is then slowly transferred via cannula to the copper(I) iodide suspension to form the Gilman reagent, lithium di(tert-amyl)cuprate. The solution typically turns dark.[10]

  • Coupling Reaction:

    • A solution of 2-bromobutane (sec-butyl bromide, 1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Gilman reagent at -78°C.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Workup and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is filtered to remove inorganic salts, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is removed by distillation. The crude product is purified by fractional distillation to isolate 2,3,4,4-tetramethylhexane.

Hypothetical Quantitative Data:
StepReactantsProductReagent/SolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-Bromo-2-methylbutane, Li, CuILithium di(tert-amyl)cuprateDiethyl ether-78 to RT380
2Lithium di(tert-amyl)cuprate, 2-Bromobutane2,3,4,4-TetramethylhexaneDiethyl ether-78 to RT1265

Conclusion

While direct, documented syntheses for 2,3,4,4-tetramethylhexane are scarce, the fundamental and reliable methods of Grignard reagent chemistry and organocuprate coupling provide strong, plausible pathways for its creation. The Grignard approach, although multi-stepped, utilizes common and versatile reactions in organic synthesis. The Corey-House synthesis offers a more direct coupling, though it requires the careful handling of pyrophoric organolithium reagents. Both pathways present viable strategies for researchers aiming to synthesize this highly branched alkane for further study and application. The provided protocols and hypothetical data serve as a comprehensive starting point for experimental design and optimization.

References

Exploratory

2,3,4,4-Tetramethylhexane: An Obscure Branched Alkane with Limited Publicly Available Data

For researchers, scientists, and drug development professionals, 2,3,4,4-tetramethylhexane remains a chemical entity with minimal presence in scientific literature and databases. While its basic chemical identifiers are...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2,3,4,4-tetramethylhexane remains a chemical entity with minimal presence in scientific literature and databases. While its basic chemical identifiers are established, a comprehensive technical profile, including experimental data and biological activity, is not publicly available.

The Chemical Abstracts Service (CAS) number for 2,3,4,4-tetramethylhexane is 52897-12-8 . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3,4,4-tetramethylhexane [1][2]. It is a saturated hydrocarbon with the chemical formula C10H22.

Despite a thorough search of scientific literature and chemical databases, no significant data regarding the biological activity, toxicological profile, or potential applications in drug development for 2,3,4,4-tetramethylhexane could be identified. Information on this specific isomer of decane (B31447) is largely limited to its entry in chemical catalogs and databases, which provide basic physical and chemical properties.

Synthesis and Experimental Protocols

Without specific literature on 2,3,4,4-tetramethylhexane, a hypothetical synthesis workflow, based on general principles for creating a quaternary carbon center and adjacent chiral centers, can be conceptualized.

G cluster_0 Conceptual Synthesis Pathway start Starting Materials (e.g., 3,3-dimethyl-2-pentanone) grignard Grignard Reaction (e.g., with sec-butylmagnesium bromide) start->grignard alcohol Tertiary Alcohol Intermediate grignard->alcohol dehydration Dehydration (e.g., acid-catalyzed) alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation (e.g., H2/Pd-C) alkene->hydrogenation product 2,3,4,4-Tetramethylhexane hydrogenation->product

References

Foundational

Molecular weight and formula of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,4-tetramethylhexane. While this highly bran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4,4-tetramethylhexane. While this highly branched alkane is not extensively documented in scientific literature concerning specific biological activities or detailed experimental protocols, this document consolidates available data and presents general methodologies for the synthesis and characterization of analogous structures. This guide serves as a foundational resource for researchers interested in the properties and potential applications of complex hydrocarbons.

Core Properties of 2,3,4,4-Tetramethylhexane

2,3,4,4-Tetramethylhexane is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] Its structure is characterized by a hexane (B92381) backbone with four methyl group substitutions.

PropertyValueSource
Molecular Formula C10H22[1][2][3]
Molecular Weight 142.28 g/mol [1]
IUPAC Name 2,3,4,4-tetramethylhexane[1]
CAS Registry Number 52897-12-8[1][3]
Canonical SMILES CCC(C)(C)C(C)C(C)C[1]
InChIKey XDRDDPSGUQMOBO-UHFFFAOYSA-N[1][3]
Boiling Point ~166-167 °C (Predicted)

Synthesis and Characterization

General Synthetic Approaches

The synthesis of sterically hindered alkanes such as 2,3,4,4-tetramethylhexane often requires multi-step procedures to overcome steric hindrance. Plausible synthetic routes could involve the coupling of smaller, branched alkyl groups. One such conceptual approach is outlined below:

  • Grignard Reaction: A Grignard reagent, such as sec-butylmagnesium bromide, could be reacted with a sterically hindered ketone, like 3,3-dimethyl-2-butanone. The resulting tertiary alcohol would then undergo dehydration to form an alkene, followed by catalytic hydrogenation to yield the final saturated alkane.

A logical workflow for a potential synthesis is depicted in the following diagram.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_products Products A sec-Butyl Bromide D Grignard Reagent Formation (sec-Butylmagnesium bromide) A->D B Magnesium B->D C 3,3-Dimethyl-2-butanone E Grignard Reaction C->E D->E H 2,3,4,4-Tetramethyl-2-hexanol E->H F Dehydration I 2,3,4,4-Tetramethyl-2-hexene F->I G Hydrogenation J 2,3,4,4-Tetramethylhexane G->J H->F I->G

Caption: A conceptual synthetic workflow for 2,3,4,4-Tetramethylhexane.

Characterization Methods

The structural elucidation of 2,3,4,4-tetramethylhexane would rely on standard analytical techniques for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, similar methyl and methylene (B1212753) environments, likely resulting in overlapping signals in the 0.8-1.5 ppm range.

    • ¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals for the different methyl, methylene, methine, and quaternary carbon atoms, providing clear evidence of the carbon skeleton.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would be characteristic of a highly branched alkane, with preferential cleavage at the branching points leading to stable carbocations.

  • Gas Chromatography (GC): GC can be used to determine the purity of the compound and its retention time can be compared to known standards.

Biological Activity and Drug Development Potential

A comprehensive search of scientific databases reveals no documented biological activity or application of 2,3,4,4-tetramethylhexane in drug development or as a modulator of signaling pathways. Its identity as a saturated hydrocarbon suggests low chemical reactivity and bioavailability, making it an unlikely candidate for a therapeutic agent.

Safety and Handling

As with other volatile alkanes, 2,3,4,4-tetramethylhexane should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses and gloves, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

2,3,4,4-Tetramethylhexane is a well-defined chemical entity with known physical properties. However, its role in scientific research, particularly in the life sciences, appears to be minimal to non-existent based on currently available literature. The information provided in this guide on general synthetic and characterization methods for similar structures may be of value to researchers exploring the chemical space of highly branched alkanes for various applications.

References

Exploratory

Spectroscopic Analysis of Saturated Hydrocarbons: A Technical Guide Focused on 2,3,4,4-Tetramethylhexane

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide serves as a resource on the application of vibrational spectroscopy for the characterization of saturated alkanes, wit...

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the application of vibrational spectroscopy for the characterization of saturated alkanes, with a specific focus on 2,3,4,4-tetramethylhexane. While publicly accessible, peer-reviewed Infrared (IR) and Raman spectroscopic data for 2,3,4,4-tetramethylhexane is not currently available in common databases such as the NIST Chemistry WebBook, this document provides a comprehensive overview of the expected spectroscopic features for this class of compounds. Furthermore, it details generalized experimental protocols for acquiring IR and Raman spectra of hydrocarbon samples.

1. Expected Spectroscopic Data for 2,3,4,4-Tetramethylhexane

As a saturated acyclic alkane, the vibrational spectrum of 2,3,4,4-tetramethylhexane is expected to be dominated by C-H and C-C bond vibrations. The primary modes of vibration include stretching and bending.

1.1. Infrared (IR) Spectroscopy

In IR spectroscopy, a vibrational mode is active if it results in a change in the molecule's dipole moment. For alkanes, the most prominent absorption bands arise from C-H stretching and bending vibrations.

Table 1: Expected Infrared Absorption Bands for Alkanes like 2,3,4,4-Tetramethylhexane [1][2]

Vibrational ModeExpected Wavenumber (cm⁻¹)Description
C-H Stretch2850-3000Strong absorptions from methyl (-CH₃) and methylene (B1212753) (-CH₂-) groups.
C-H Bend (Scissoring)1450-1470Bending vibration of C-H bonds.
C-H Bend (Methyl Rock)1350-1370Rocking vibration of methyl groups.
C-C StretchNot typically prominentC-C stretching bands are generally weak and appear in the fingerprint region (below 1500 cm⁻¹).

1.2. Raman Spectroscopy

Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Symmetric vibrations often produce strong Raman signals.

Table 2: Expected Raman Active Modes for Alkanes like 2,3,4,4-Tetramethylhexane

Vibrational ModeExpected Raman Shift (cm⁻¹)Description
C-H Stretch2800-3000Symmetric and asymmetric C-H stretching vibrations are Raman active.
C-C Stretch800-1200C-C skeletal vibrations are often more prominent in Raman spectra compared to IR.
C-H Bend1300-1500Bending and deformation modes of C-H bonds.

2. Experimental Protocols

The following sections outline generalized procedures for obtaining IR and Raman spectra of liquid hydrocarbon samples.

2.1. Infrared Spectroscopy Protocol

For a liquid sample such as an alkane, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation: Typically, no sample preparation is required for a liquid sample.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small drop of the liquid sample onto the ATR crystal, ensuring complete coverage.

    • Acquire the sample spectrum. The instrument software will automatically subtract the background to produce the final absorbance spectrum.

  • Data Processing: The resulting spectrum is typically plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

2.2. Raman Spectroscopy Protocol

  • Instrumentation: A Raman spectrometer, which includes a laser excitation source (e.g., Nd:YAG laser), sample illumination optics, and a detector.

  • Sample Preparation: The liquid sample can be held in a glass vial or a cuvette.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Align the laser to focus on the sample.

    • Collect the scattered light. The spectrometer will separate the Raman scattered light from the Rayleigh scattering and record the spectrum.

  • Data Processing: The Raman spectrum is plotted as intensity versus Raman shift (cm⁻¹).

3. Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for obtaining IR and Raman spectra.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start place_sample Place Liquid Sample on ATR Crystal start->place_sample background Record Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract plot Plot Spectrum (Absorbance vs. Wavenumber) subtract->plot end end plot->end End Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start fill_vial Fill Vial with Liquid Sample start->fill_vial place_vial Place Vial in Spectrometer fill_vial->place_vial align_laser Align Laser place_vial->align_laser collect_light Collect Scattered Light align_laser->collect_light process_spec Process Spectrum collect_light->process_spec plot Plot Spectrum (Intensity vs. Raman Shift) process_spec->plot end end plot->end End

References

Foundational

An In-Depth Technical Guide to the Isomers of Decane and Their Structural Differences

For Researchers, Scientists, and Drug Development Professionals Introduction Decane (B31447) (C₁₀H₂₂) is an alkane hydrocarbon composed of ten carbon atoms and twenty-two hydrogen atoms.[1] While the term "decane" often...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decane (B31447) (C₁₀H₂₂) is an alkane hydrocarbon composed of ten carbon atoms and twenty-two hydrogen atoms.[1] While the term "decane" often refers to the straight-chain isomer, n-decane, the molecular formula C₁₀H₂₂ encompasses a total of 75 constitutional (or structural) isomers.[2][3][4] Each isomer shares the same molecular formula but differs in the connectivity and arrangement of its carbon skeleton.[4] These structural variations, primarily in the form of carbon chain branching, lead to distinct physical and chemical properties.[4] For professionals in research, chemical synthesis, and drug development, a thorough understanding of these isomeric differences is critical, as they can significantly influence reaction kinetics, biological activity, and material properties. This guide provides a detailed overview of the structural diversity of decane isomers, their corresponding physical properties, and the key experimental protocols used for their separation and identification.

Structural Differences Among Decane Isomers

The 75 constitutional isomers of decane arise from the various ways the ten carbon atoms can be connected in an acyclic, saturated structure.[2] The primary structural difference is the degree and position of branching in the carbon chain. These isomers can be systematically classified based on the length of the longest continuous carbon chain, known as the parent chain.[5][6]

The classifications are as follows:

  • Decane: One isomer with a 10-carbon parent chain (n-decane).[2]

  • Nonanes: Four isomers with a 9-carbon parent chain and one methyl substituent.[5][6]

  • Octanes: Isomers with an 8-carbon parent chain, featuring either two methyl groups or one ethyl group as substituents.[5]

  • Heptanes: Isomers with a 7-carbon parent chain, substituted with various combinations of methyl, ethyl, or propyl groups.[5]

  • Hexanes: Isomers with a 6-carbon parent chain and more complex substitution patterns, including tetramethyl and diethyl variations.[4][5]

  • Pentanes: Highly branched isomers with a 5-carbon parent chain.[5]

Increased branching results in a more compact, spherical molecular shape compared to the linear structure of n-decane. This variation in molecular geometry is the fundamental reason for the differences observed in their physical properties.

G cluster_main Decane Isomers (C₁₀H₂₂) cluster_classification Classification by Parent Chain Length cluster_examples Example Substitutions C10H22 C₁₀H₂₂, 75 Constitutional Isomers Decane Decane (1 isomer) C10H22->Decane Nonane Nonane Derivatives (4 isomers) C10H22->Nonane Octane Octane Derivatives C10H22->Octane Heptane Heptane Derivatives C10H22->Heptane Hexane (B92381) Hexane Derivatives C10H22->Hexane Pentane Pentane Derivatives C10H22->Pentane n-Decane n-Decane Decane->n-Decane Methylnonanes Methyl Nonane->Methylnonanes Dimethyloctanes Dimethyl Octane->Dimethyloctanes Ethyloctanes Ethyl Octane->Ethyloctanes Trimethylheptanes Trimethyl Heptane->Trimethylheptanes Tetramethylhexanes Tetramethyl Hexane->Tetramethylhexanes

Fig. 1: Hierarchical classification of decane isomers.

Quantitative Data: Physical Properties

The structural variations among decane isomers directly impact their intermolecular van der Waals forces. As branching increases, the molecule becomes more compact, reducing the available surface area for these interactions. This weakening of intermolecular forces leads to lower boiling points.[7] Melting points are influenced by both intermolecular forces and how well the molecules pack into a crystal lattice; highly symmetrical, compact isomers can have higher melting points than less branched isomers. Density can also increase with branching due to more efficient packing in the liquid state.[7]

Isomer Name Parent Chain Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
n-DecaneDecane174.1[8]-29.7[8]0.730[1]
2-MethylnonaneNonane166-169[2][9]-74.65[2]0.726[2]
3-MethylnonaneNonane166-167[10]-84.8[10]0.732[10]
2,2-Dimethyloctane (B44098)Octane155[11]-0.725[11]
3,3-DimethyloctaneOctane~161[3]-54.0[3]~0.7
2,2,5,5-Tetramethylhexane (B86233)Hexane137.5 - 138.8[12][13]-12.6[12]0.715 - 0.719[5][12]
2,2,3,3-TetramethylhexaneHexane~164[14][15]~ -119[14][15]~0.74[14][15]

Experimental Protocols for Separation and Identification

Distinguishing between the numerous isomers of decane requires sophisticated analytical techniques. The process typically involves a separation step followed by an identification step.

Separation of Isomers

Due to often small differences in boiling points, separating decane isomers can be challenging.[13]

  • Fractional Distillation: This technique is suitable for separating isomers with significant differences in boiling points. For isomers with very close boiling points, it requires columns with a high number of theoretical plates and becomes less economically feasible.[13]

  • Adsorptive Separation: This method utilizes molecular sieves, such as certain zeolites, which have pores of a specific size. For instance, zeolite 5A can selectively adsorb linear alkanes like n-decane while excluding the bulkier branched isomers.[16]

Identification of Isomers

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify substances in a sample.[17] In the context of decane isomers, the gas chromatograph separates the isomers based on their boiling points and interaction with the stationary phase of the GC column. As each isomer elutes from the column at a characteristic retention time, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. The resulting mass spectrum serves as a "molecular fingerprint" for identification.[17]

Methodology for GC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the isomer mixture in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.

  • Chromatographic Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto a capillary column. The column is housed in an oven that is programmed to increase in temperature. Isomers are separated based on their relative volatilities and affinities for the column's stationary phase. Generally, lower-boiling, more branched isomers will elute first.

  • Ionization: As each separated component elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam, which ionizes the molecules and causes them to break apart into characteristic fragments.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection and Data Analysis: A detector records the abundance of each fragment at its specific m/z. The resulting mass spectrum is compared against a spectral library (e.g., NIST) to identify the isomer. The combination of retention time and the mass spectrum provides a high degree of confidence in the identification.

G cluster_workflow GC-MS Experimental Workflow Sample Isomer Mixture Sample Injector Heated Injector (Vaporization) Sample->Injector GC Gas Chromatograph (Separation by Boiling Point) Injector->GC Carrier Gas MS_Source MS Ion Source (Ionization & Fragmentation) GC->MS_Source Separated Isomers MS_Analyzer Mass Analyzer (Separation by m/z) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data Data System: Chromatogram & Mass Spectra Detector->Data

Fig. 2: Generalized workflow for GC-MS analysis of isomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of molecules, including distinguishing between constitutional isomers.[8] ¹H NMR and ¹³C NMR are the most common types used.

  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms (protons). Isomers will produce different spectra because the connectivity of the atoms creates unique electronic environments for the protons, resulting in different chemical shifts and splitting patterns (multiplicity).

  • ¹³C NMR: Provides information about the carbon skeleton. The number of unique carbon environments in a molecule is directly reflected by the number of signals in the ¹³C NMR spectrum. For example, the highly symmetrical 2,2,5,5-tetramethylhexane will show fewer carbon signals than the less symmetrical 2-methylnonane.[7]

Methodology for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.

  • Transfer: Transfer the solution to a thin glass NMR tube.

  • Data Acquisition: Place the NMR tube into the probe of the NMR spectrometer, which sits (B43327) within a powerful superconducting magnet. The sample is irradiated with radiofrequency pulses.

  • Signal Detection: The response of the atomic nuclei (¹H or ¹³C) to the radiofrequency pulses is detected, amplified, and transformed into a spectrum via a Fourier transform.

  • Spectral Interpretation: Analyze the resulting spectrum.

    • Chemical Shift (ppm): The position of a signal indicates the electronic environment of the nucleus.

    • Integration (¹H NMR): The area under a signal is proportional to the number of protons it represents.

    • Multiplicity (¹H NMR): The splitting of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons.

    • Number of Signals (¹³C NMR): Indicates the number of chemically non-equivalent carbon atoms.

By carefully analyzing these spectral features, the exact connectivity of the carbon and hydrogen atoms can be determined, allowing for the unambiguous identification of a specific decane isomer.

Conclusion

The molecular formula C₁₀H₂₂ gives rise to 75 distinct constitutional isomers, each with a unique three-dimensional structure defined by its carbon skeleton's branching pattern. These structural nuances lead to significant variations in physical properties such as boiling point and density, which are critical for industrial applications and chemical processes. The separation and positive identification of these isomers rely on advanced analytical protocols, primarily gas chromatography-mass spectrometry for separation and fingerprinting, and nuclear magnetic resonance spectroscopy for definitive structural elucidation. A comprehensive understanding of this isomeric diversity and the methods to characterize it is fundamental for professionals engaged in chemical research and development.

References

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Properties of Highly Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the thermodynamic properties of highly branched alkanes. Understanding these properties is crucial for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of highly branched alkanes. Understanding these properties is crucial for a wide range of applications, from optimizing combustion processes to designing new pharmaceuticals. This document summarizes key quantitative data, details experimental and computational methodologies for their determination, and illustrates the underlying principles and workflows.

Core Thermodynamic Properties: Enthalpy, Entropy, and Heat Capacity

The thermodynamic stability and behavior of highly branched alkanes are primarily described by their standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and molar heat capacity (Cp).

Enthalpy of Formation (ΔHf°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Highly branched alkanes are generally more thermodynamically stable than their straight-chain isomers.[1] This increased stability is reflected in their more negative (or less positive) standard enthalpies of formation. For instance, the highly branched 2,2,3,3-tetramethylbutane (B1293380) is more stable than its linear isomer, n-octane, by approximately 1.9 kcal/mol.[2] This stability is attributed to factors including electron correlation and electrostatic effects.[3]

Entropy (S°): A measure of the molecular disorder or randomness. Branching in alkanes generally leads to a decrease in entropy compared to their linear isomers. This is because branched molecules are more compact and have fewer accessible conformations, leading to a more ordered state.[4] However, the relationship can be complex, and for some highly symmetric molecules, the entropy might be lower than less branched isomers.

Heat Capacity (Cp): The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius at constant pressure. The heat capacity of alkanes is influenced by their molecular structure, including the degree of branching.

Data Presentation: Thermodynamic Properties of Selected Highly Branched Alkanes

The following tables summarize the standard thermodynamic properties for several highly branched alkanes at 298.15 K.

AlkaneFormulaΔHf° (gas, kJ/mol)S° (gas, J/mol·K)Cp (gas, J/mol·K)
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈-224.1 ± 0.8[1]423.21 ± 2.09[1]188.74[1]
2,2,3,3-TetramethylbutaneC₈H₁₈-225.9 ± 1.3[5]377.9 ± 4.2[5]179.87[5]
2,2,3-Trimethylbutane (B165475)C₇H₁₆-188.8 ± 0.9384.5 ± 2.1165.3
AdamantaneC₁₀H₁₆-133.5 ± 1.3 (solid)[6]197.9 (solid)[6]215.4 (solid)[6]

Note: Data for 2,2,3-trimethylbutane are representative values and may vary slightly between sources.

AlkaneFormulaΔHf° (liquid, kJ/mol)S° (liquid, J/mol·K)Cp (liquid, J/mol·K)
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈-259.2 ± 0.8[7]319.7[7]238.5[7]
2,2,3,3-TetramethylbutaneC₈H₁₈-244.4 ± 1.3 (solid)[5]223.5 (solid)[5]222.6 (solid)[5]

Experimental and Computational Methodologies

The determination of thermodynamic properties of highly branched alkanes relies on a combination of precise experimental measurements and robust computational models.

Experimental Protocols

a) Combustion Calorimetry for Enthalpy of Formation:

This is a primary method for determining the standard enthalpy of formation of combustible compounds like alkanes.

  • Principle: A precisely weighed sample of the alkane is completely combusted in a high-pressure oxygen environment within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass, and the temperature change of the water is meticulously measured.

  • Apparatus: A high-pressure combustion bomb, a calorimetric vessel (containing a known mass of water), a high-precision thermometer, a stirrer, and an ignition system.

  • Procedure:

    • A pellet of the alkane of known mass is placed in the sample holder within the bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

    • The bomb is submerged in a known quantity of water in the calorimetric vessel.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, incorporating the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

b) Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity:

This technique is used to measure the heat capacity of a substance as a function of temperature with high accuracy.

  • Principle: A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).

  • Apparatus: A sample container, a resistance heater, a temperature sensor (e.g., a platinum resistance thermometer), and an adiabatic shield that is maintained at the same temperature as the sample container to prevent heat loss.[8]

  • Procedure:

    • The sample is placed in the calorimeter, which is then evacuated and cooled to a low temperature.

    • A small, precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample to rise.

    • The system is allowed to reach thermal equilibrium, and the final temperature is recorded.

    • The heat capacity is calculated from the energy input and the temperature change.

    • This process is repeated over the desired temperature range.

  • Data Analysis: The third law of thermodynamics is applied to the heat capacity data to determine the standard entropy. The entropy at a given temperature is calculated by integrating Cp/T from 0 K to that temperature, accounting for the entropies of any phase transitions.[9]

Computational Methods

a) Benson Group Additivity Method:

This is a widely used semi-empirical method for estimating the thermodynamic properties of organic molecules.[10]

  • Principle: The method assumes that the thermodynamic properties of a molecule can be calculated as the sum of contributions from its constituent polyvalent atomic groups. Each group contribution is a value derived from experimental data for a large set of molecules.[11]

  • Procedure:

    • The molecule is dissected into its constituent groups. For alkanes, these groups are defined by a central carbon atom and its bonded atoms (e.g., C-(H)₃(C) for a primary carbon).

    • The corresponding group values for ΔHf°, S°, and Cp are summed.

    • Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and 1,5-pentane interference, to improve accuracy.[12]

b) Ab Initio and Density Functional Theory (DFT) Calculations:

These are quantum mechanical methods that can predict thermodynamic properties from first principles.

  • Principle: These methods solve the Schrödinger equation (or a simplified form in DFT) to determine the electronic structure and energy of a molecule. From the calculated energy, vibrational frequencies, and rotational constants, the thermodynamic properties can be derived using statistical mechanics.

  • Procedure:

    • The 3D geometry of the alkane molecule is optimized to find its lowest energy conformation.

    • The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.

    • The translational, rotational, vibrational, and electronic partition functions are calculated.

    • Thermodynamic properties such as enthalpy, entropy, and heat capacity are then calculated from these partition functions using standard statistical mechanics formulas.[13]

  • High-Accuracy Methods: Composite methods like G3 and G4 theories provide highly accurate thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of very high-level calculations.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the study of the thermodynamic properties of highly branched alkanes.

Experimental_Workflow cluster_enthalpy Enthalpy of Formation Determination cluster_entropy_cp Entropy & Heat Capacity Determination A Sample Preparation (Highly Branched Alkane) B Combustion in Bomb Calorimeter A->B C Measure Temperature Change B->C D Calculate Heat of Combustion C->D E Apply Hess's Law D->E F Standard Enthalpy of Formation (ΔHf°) E->F G Sample Preparation H Adiabatic Heat-Capacity Calorimetry G->H I Measure Cp vs. Temperature H->I J Calculate Entropy (∫(Cp/T)dT) I->J K Standard Entropy (S°) & Heat Capacity (Cp) J->K

Fig. 1: Experimental workflow for determining thermodynamic properties.

Computational_Workflow cluster_benson Benson Group Additivity Method cluster_quantum Quantum Chemistry (Ab Initio/DFT) B1 Identify Molecular Structure B2 Dissect into Groups B1->B2 B3 Sum Group Contributions B2->B3 B4 Apply Corrections (e.g., gauche, steric) B3->B4 B5 Estimated Thermodynamic Properties B4->B5 Q1 Define Molecular Geometry Q2 Geometry Optimization Q1->Q2 Q3 Frequency Calculation Q2->Q3 Q4 Calculate Partition Functions Q3->Q4 Q5 Calculate Thermodynamic Properties (via Statistical Mechanics) Q4->Q5

Fig. 2: Computational workflows for estimating thermodynamic properties.

Structure_Property_Relationship Structure Molecular Structure Branching Increased Branching Structure->Branching Compactness Increased Compactness Branching->Compactness Symmetry Increased Symmetry Branching->Symmetry Stability Increased Thermodynamic Stability (More negative ΔHf°) Compactness->Stability Entropy Decreased Entropy (S°) Compactness->Entropy Symmetry->Entropy

Fig. 3: Logical relationships between structure and thermodynamic properties.

References

Foundational

An In-depth Technical Guide to 2,3,4,4-Tetramethylhexane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,3,4,4-tetramethylhexane. This highly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 2,3,4,4-tetramethylhexane. This highly branched alkane, a component of high-octane gasoline, has a history rooted in the industrial chemistry of the mid-20th century. This document details its initial identification, physical and spectroscopic properties, and a plausible synthetic approach. The information is presented to be a valuable resource for researchers in organic synthesis, materials science, and computational chemistry.

Discovery and Historical Context

The discovery of 2,3,4,4-tetramethylhexane is linked to the analysis of complex hydrocarbon mixtures produced during the catalytic isomerization and alkylation of petroleum feedstocks. A pivotal publication in this context is the 1949 paper by Pomerantz, Mears, and Howard from the National Bureau of Standards.[1][2][3][4] In their work, "Separation and Identification of the Major C1 to C10 Components of Triptene Residue," they meticulously analyzed the byproducts of triptane synthesis, a highly branched alkane sought for its excellent anti-knock properties in aviation gasoline.[1][2][4] Through fractional distillation and physical characterization, they identified numerous C10 alkanes, including 2,3,4,4-tetramethylhexane. This indicates that the initial encounter with this molecule was as a component of a complex industrial product rather than the target of a specific synthetic effort.

Physicochemical Properties

A summary of the key physical properties of 2,3,4,4-tetramethylhexane is provided in the table below. These properties are essential for its handling, purification, and use in various applications.

PropertyValueReference
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 52897-12-8[1]
Boiling Point 161.6 °C (434.75 K)[1]
Physical State Liquid

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2,3,4,4-tetramethylhexane is expected to be complex due to the presence of multiple, structurally similar alkyl groups. The predicted chemical shifts would fall in the typical alkane region of 0.8-1.5 ppm. The ethyl group would exhibit a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The remaining methyl and methine protons would show complex splitting patterns due to coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Due to the molecule's asymmetry, all ten carbon atoms are chemically non-equivalent and should, in principle, give rise to ten distinct signals. The quaternary carbon at position 4 would likely appear as a low-intensity signal. The chemical shifts would be in the typical range for sp³-hybridized carbons in alkanes.

Mass Spectrometry (Predicted)

The mass spectrum of 2,3,4,4-tetramethylhexane would show a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would be characterized by the loss of small alkyl radicals. A prominent peak would be expected at m/z = 113, corresponding to the loss of an ethyl radical (C₂H₅). Another significant fragment would likely be observed at m/z = 57, corresponding to the stable tert-butyl cation.

Synthesis of 2,3,4,4-Tetramethylhexane

A plausible and logical laboratory-scale synthesis of 2,3,4,4-tetramethylhexane can be achieved through a Grignard reaction. This approach allows for the controlled formation of the carbon-carbon bond necessary to construct the highly branched backbone of the molecule.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the C3-C4 bond suggests a reaction between a Grignard reagent derived from 2-chloro-2-methylbutane (B165293) and 3-methyl-2-pentanone (B1360105), followed by reduction of the resulting tertiary alcohol.

Retrosynthesis of 2,3,4,4-Tetramethylhexane TMH 2,3,4,4-Tetramethylhexane Disconnect C-C Disconnection TMH->Disconnect Intermediates Tertiary Alcohol Disconnect->Intermediates Reagents 3-Methyl-2-pentanone + tert-Pentylmagnesium chloride Intermediates->Reagents Grignard Reaction

Caption: Retrosynthetic analysis of 2,3,4,4-tetramethylhexane.

Synthetic Pathway

The forward synthesis would involve the following key steps:

  • Preparation of the Grignard Reagent: 2-chloro-2-methylbutane is reacted with magnesium turnings in anhydrous diethyl ether to form tert-pentylmagnesium chloride.

  • Grignard Reaction: The prepared Grignard reagent is then added to a solution of 3-methyl-2-pentanone in anhydrous diethyl ether at low temperature (e.g., 0 °C).

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to yield the tertiary alcohol, 2,3,4,4-tetramethyl-3-hexanol.

  • Reduction: The tertiary alcohol is then reduced to the final product, 2,3,4,4-tetramethylhexane. This can be achieved through a variety of methods, such as conversion to the corresponding chloride followed by reduction with a metal hydride, or via a Barton-McCombie deoxygenation.

Synthesis of 2,3,4,4-Tetramethylhexane cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2 & 3: Grignard Reaction & Hydrolysis cluster_2 Step 4: Reduction 2-chloro-2-methylbutane 2-chloro-2-methylbutane Mg, Et2O Mg, Et2O 2-chloro-2-methylbutane->Mg, Et2O tert-Pentylmagnesium chloride tert-Pentylmagnesium chloride Mg, Et2O->tert-Pentylmagnesium chloride 1. tert-Pentylmagnesium chloride\n2. H2O 1. tert-Pentylmagnesium chloride 2. H2O 3-methyl-2-pentanone 3-methyl-2-pentanone 3-methyl-2-pentanone->1. tert-Pentylmagnesium chloride\n2. H2O 2,3,4,4-tetramethyl-3-hexanol 2,3,4,4-tetramethyl-3-hexanol 1. tert-Pentylmagnesium chloride\n2. H2O->2,3,4,4-tetramethyl-3-hexanol Reduction Reduction 2,3,4,4-tetramethyl-3-hexanol->Reduction 2,3,4,4-Tetramethylhexane 2,3,4,4-Tetramethylhexane Reduction->2,3,4,4-Tetramethylhexane

Caption: Proposed synthetic pathway for 2,3,4,4-tetramethylhexane.

Experimental Protocol (Conceptual)

Materials:

  • 2-chloro-2-methylbutane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3-methyl-2-pentanone

  • Saturated aqueous ammonium chloride solution

  • Appropriate reducing agent (e.g., triethylsilane and trifluoroacetic acid for ionic hydrogenation)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: A solution of 2-chloro-2-methylbutane in anhydrous diethyl ether is added dropwise to a stirred suspension of magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated with a small crystal of iodine if necessary. The mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0 °C, and a solution of 3-methyl-2-pentanone in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Purification of Alcohol: The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

  • Reduction: The purified alcohol is dissolved in a suitable solvent (e.g., dichloromethane) and treated with the chosen reducing agent. The reaction is monitored by thin-layer chromatography or gas chromatography until completion.

  • Final Workup and Purification: The reaction mixture is worked up according to the specific reduction method used. The final product, 2,3,4,4-tetramethylhexane, is purified by fractional distillation.

Characterization: The structure and purity of the synthesized 2,3,4,4-tetramethylhexane would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted spectra.

Applications and Future Outlook

As a highly branched alkane, 2,3,4,4-tetramethylhexane possesses a high octane (B31449) number, making it a desirable component of gasoline. Its well-defined structure also makes it a useful standard for analytical techniques such as gas chromatography and mass spectrometry. For drug development professionals, while this specific alkane is unlikely to have direct pharmacological activity, it can serve as a non-polar, sterically hindered building block or scaffold in the synthesis of more complex molecules. Furthermore, understanding the properties of such highly branched structures is relevant to the study of lipophilicity and membrane permeability of drug candidates. Future research may explore its use as a non-reactive, high-performance solvent or as a reference compound in computational studies of hydrocarbon behavior.

Conclusion

2,3,4,4-Tetramethylhexane, a product of the mid-20th century's advancements in petroleum chemistry, serves as an interesting case study in the identification and characterization of complex hydrocarbon mixtures. While not a common target of academic synthesis, its structure and properties are of interest to a broad range of scientific disciplines. This guide provides a foundational understanding of its history, properties, and a viable synthetic strategy, aiming to facilitate further research and application of this unique molecule.

References

Exploratory

An In-depth Technical Guide to the Safety and Handling of Tetramethylhexanes

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for tetramethylhexane isomers, a group of branched-chain alkanes. Due to the limited avail...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetramethylhexane isomers, a group of branched-chain alkanes. Due to the limited availability of detailed toxicological data for many isomers, this document emphasizes precautionary measures and adherence to best practices in laboratory and industrial settings. The information presented is collated from available safety data sheets and chemical property databases.

Physical and Chemical Properties

The various isomers of tetramethylhexane (C10H22) exhibit distinct physical properties due to differences in their molecular structure. A summary of key physical data for several isomers is presented below.[1] Understanding these properties is crucial for safe handling, storage, and use in experimental setups.

IsomerBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,2,3,3-Tetramethylhexane 160.33[1]-53.99[1]0.761[1]
2,2,3,4-Tetramethylhexane 157[1]-53.99[1]0.731[1]
2,2,4,4-Tetramethylhexane 153[1]-0.747[1]
2,2,5,5-Tetramethylhexane 137.4[1]-12.6[1]0.734[1]
2,3,3,4-Tetramethylhexane 165[1]--
2,3,4,5-Tetramethylhexane 156.21[1]-12.59[1]0.746[1]
3,3,4,4-Tetramethylhexane 170[1]-46[1]0.770[1]

Hazard Identification and Precautionary Measures

While specific toxicity data for many tetramethylhexane isomers is largely unavailable, general hazards associated with similar alkanes include flammability and potential for irritation.[2] Precautionary handling is therefore essential.

Primary Hazards:

  • Flammability: Tetramethylhexanes are flammable liquids. Vapors may be heavier than air and can travel to a source of ignition and flash back.[2]

  • Irritation: May cause skin and eye irritation upon contact.[2][3] Inhalation of high concentrations of vapors may cause respiratory tract irritation.

GHS Hazard Statements (General for similar flammable liquids):

  • H225: Highly flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H331: Toxic if inhaled.

  • H402: Harmful to aquatic life.

It is important to note that for specific isomers like 2,2,5,5-tetramethylhexane, detailed hazard classification data is often unavailable.[4][5]

Experimental Protocols: Safety and Handling

General Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][6] Use non-sparking tools and explosion-proof equipment.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

    • Skin Protection: Wear fire/flame resistant and impervious clothing.[4][5] Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[4]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[4][5]

  • Hygiene Measures: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where chemicals are handled.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Specific Hazards: Vapors may form explosive mixtures with air.[3] Hazardous combustion products may include carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[4] Avoid breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[4] Remove all sources of ignition.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]

  • Containment and Cleaning Up: Collect spillage with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable, closed container for disposal.[4] Use spark-proof tools.[4]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from heat, sparks, and open flames. Store apart from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with national and local regulations. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5][7]

Toxicological Information

A significant gap exists in the toxicological data for tetramethylhexane isomers. For 2,2,5,5-tetramethylhexane, the following is consistently reported:

Toxicological EndpointResult
Acute Toxicity (Oral, Dermal, Inhalation) No data available[5]
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available
Aspiration Hazard No data available

Given the lack of specific data, it is prudent to handle all tetramethylhexane isomers as potentially hazardous materials.

Visualized Workflows and Hazard Relationships

The following diagrams illustrate key safety workflows and the logical relationships between the hazards associated with tetramethylhexanes.

Hazard_Relationship cluster_properties Physical Properties cluster_hazards Primary Hazards cluster_exposure Potential Exposure Routes Flammable_Liquid Flammable Liquid Fire_Explosion Fire/Explosion Hazard Flammable_Liquid->Fire_Explosion can lead to Heavier_Than_Air_Vapors Vapors Heavier Than Air Heavier_Than_Air_Vapors->Fire_Explosion increases risk of Health_Hazard Health Hazard Fire_Explosion->Health_Hazard can cause Inhalation Inhalation Inhalation->Health_Hazard Skin_Contact Skin Contact Skin_Contact->Health_Hazard Eye_Contact Eye Contact Eye_Contact->Health_Hazard Ingestion Ingestion Ingestion->Health_Hazard

Caption: Logical relationship of tetramethylhexane hazards.

Spill_Response_Workflow Start Chemical Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition_Sources Remove All Ignition Sources Ventilate->Ignition_Sources PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Ignition_Sources->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material with Non-Sparking Tools Contain->Collect Dispose Place in a Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Cleanup Complete Decontaminate->End

Caption: Accidental spill response workflow.

Fire_Emergency_Workflow Start Fire Involving Tetramethylhexane Activate_Alarm Activate Fire Alarm and Evacuate Start->Activate_Alarm Small_Fire Small Fire? Activate_Alarm->Small_Fire Extinguish Use Dry Chemical, CO2, or Alcohol-Resistant Foam Small_Fire->Extinguish Yes Large_Fire Call Emergency Services Small_Fire->Large_Fire No End Fire Extinguished Extinguish->End Cool_Containers Cool Nearby Containers with Water Spray Large_Fire->Cool_Containers SCBA Wear SCBA and Full Protective Gear Large_Fire->SCBA Cool_Containers->SCBA SCBA->End

Caption: Fire emergency response workflow.

References

Protocols & Analytical Methods

Method

Application Note: High-Resolution Separation of C10 Isomers by Gas Chromatography

[AN-GC-1001] For Researchers, Scientists, and Drug Development Professionals This application note details a robust gas chromatography (GC) method for the separation and identification of C10 isomers. The protocols provi...

Author: BenchChem Technical Support Team. Date: December 2025

[AN-GC-1001]

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust gas chromatography (GC) method for the separation and identification of C10 isomers. The protocols provided are suitable for the analysis of various C10 hydrocarbons, including alkanes, cycloalkanes, and aromatic compounds, which are prevalent in petroleum products, environmental samples, and as intermediates in chemical synthesis.

Introduction

C10 hydrocarbons exist as a multitude of structural isomers with very similar physicochemical properties, making their separation a significant analytical challenge.[1] High-resolution gas chromatography is the premier technique for analyzing these complex mixtures. The choice of stationary phase, temperature programming, and detector are critical parameters for achieving baseline separation and accurate quantification.[2] This document provides a comprehensive guide to developing and implementing a GC method for C10 isomer analysis, complete with detailed protocols and expected performance data.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results. The goal is to prepare a clean, homogeneous sample in a volatile organic solvent suitable for GC analysis.[3][4]

For Liquid Samples (e.g., organic solvent mixtures, fuel fractions):

  • Dilution: Accurately dilute the sample in a high-purity, volatile solvent such as hexane, pentane, or dichloromethane.[5] A starting concentration of approximately 10-100 µg/mL is recommended.[3][6]

  • Filtration: If the sample contains particulate matter, filter it through a 0.22 µm syringe filter to prevent blockage of the GC inlet and column.[6]

  • Vialing: Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE-lined septum.[3]

For Solid or Semi-Solid Samples (e.g., contaminated soil, polymer extracts):

  • Extraction: Employ a suitable extraction technique to isolate the C10 isomers from the sample matrix. Common methods include:

    • Soxhlet Extraction: For exhaustive extraction from solid matrices.

    • Ultrasonic Extraction: A faster alternative to Soxhlet extraction.[7]

    • Solid-Phase Extraction (SPE): For cleanup and concentration of analytes from complex liquid samples.[4]

  • Solvent Exchange: If the extraction solvent is not suitable for GC analysis, perform a solvent exchange into a more volatile and compatible solvent.

  • Concentration: If the analyte concentration is low, carefully concentrate the extract using a gentle stream of nitrogen or a rotary evaporator.

  • Final Preparation: Adjust the final concentration to be within the calibration range and transfer to an autosampler vial as described for liquid samples.

Gas Chromatography (GC) Method

The following GC conditions are recommended as a starting point for the separation of C10 isomers. Optimization may be required based on the specific isomers of interest and the available instrumentation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Column: A non-polar capillary column is generally recommended for the separation of hydrocarbons based on their boiling points. A DB-1 or HP-5ms (100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) column is a suitable choice.[9][10] For enhanced separation of specific isomer groups, specialized columns may be employed.[1]

GC Parameters:

ParameterValue
Column DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program
   Initial Temperature40 °C, hold for 5 minutes
   Ramp 15 °C/min to 150 °C
   Ramp 220 °C/min to 250 °C, hold for 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Data Presentation

Quantitative data for a selection of C10 isomers are presented below. Retention indices are provided as they are more transferable between different GC systems than absolute retention times.

Table 1: Kovats Retention Indices of C10 Alkane Isomers on a Standard Non-Polar Column (e.g., DB-1)

IsomerKovats Retention Index (I)
n-Decane1000
2-Methylnonane977
3-Methylnonane983
4-Methylnonane980
5-Methylnonane978
2,2-Dimethyloctane936
2,3-Dimethyloctane967
2,4-Dimethyloctane953
2,5-Dimethyloctane950
2,6-Dimethyloctane944
3,3-Dimethyloctane973
3,4-Dimethyloctane988
3,5-Dimethyloctane979
4,4-Dimethyloctane978
4,5-Dimethyloctane985
Ethyl-octane isomers~980 - 1020
Trimethyl-heptane isomers~920 - 990

Note: Retention indices are approximate and can vary slightly depending on the specific column and analytical conditions.

Table 2: Expected Elution Order of C10 Alkylbenzene Isomers on a Non-Polar Column

Isomer GroupExpected Elution Order
Butylbenzenesn-Butylbenzene, isobutylbenzene, sec-butylbenzene, tert-butylbenzene
Diethylbenzenes1,3-Diethylbenzene, 1,4-diethylbenzene, 1,2-diethylbenzene
MethylpropylbenzenesElution order depends on the specific isomers
Tetramethylbenzenes1,2,4,5-Tetramethylbenzene (Durene), 1,2,3,5-tetramethylbenzene (B1211182) (Isodurene), 1,2,3,4-tetramethylbenzene (B1201564) (Prehnitene)

Note: The elution order is generally based on boiling points, with lower boiling point isomers eluting earlier. This should be confirmed with authentic standards.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis Sample Sample (Liquid/Solid) Dilution Dilution/Extraction Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Autosampler Autosampler Vial->Autosampler Injection Injection Port (Vaporization) Autosampler->Injection Column GC Column (Separation) Injection->Column Detector Detector (FID/MS) Column->Detector Oven Temperature Programmed Oven Oven->Column Controls Temperature DataSystem Data System (Chromatogram) Detector->DataSystem Integration Peak Integration DataSystem->Integration Identification Identification (Retention Time/Index, MS Library) Integration->Identification Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the GC analysis of C10 isomers.

Discussion

The separation of C10 isomers is highly dependent on the stationary phase of the GC column. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1), separate hydrocarbons primarily based on their boiling points.[8] For isomers with very close boiling points, longer columns or columns with a slightly different selectivity, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5), may provide better resolution.[9]

Temperature programming is essential for the analysis of samples containing a wide range of C10 isomers.[10] A slow initial temperature ramp can improve the separation of early eluting, more volatile isomers, while a faster ramp at higher temperatures can reduce the analysis time for later eluting, less volatile isomers.

For detection, the Flame Ionization Detector (FID) is a robust and universally responsive detector for hydrocarbons, making it ideal for quantification.[8] When isomer identification is critical, especially in complex matrices, a Mass Spectrometer (MS) is the detector of choice. The MS provides mass spectral data that can be used to confirm the identity of eluting compounds by comparison to spectral libraries.[10]

Conclusion

The gas chromatography method presented in this application note provides a reliable and robust approach for the separation and analysis of C10 isomers. By carefully selecting the GC column, optimizing the temperature program, and employing appropriate sample preparation techniques, researchers can achieve high-resolution separation and accurate quantification of these challenging analytes. The provided protocols and data serve as a valuable starting point for method development and routine analysis in various scientific and industrial applications.

References

Application

Application Note: Mass Spectrometry Fragmentation Analysis of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,4,4-tetramethylh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,4,4-tetramethylhexane. Due to the highly branched nature of this aliphatic hydrocarbon, its mass spectrum is characterized by the absence or very low abundance of the molecular ion peak and prominent fragment ions resulting from cleavage at the points of branching. This application note outlines the theoretical fragmentation pathways, presents a table of predicted major fragment ions and their relative abundances, and provides a comprehensive experimental protocol for the analysis of similar volatile branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is valuable for the structural elucidation of unknown branched alkanes and for professionals in fields requiring the analysis of complex hydrocarbon mixtures.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the case of branched alkanes, electron ionization mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation of these molecules is governed by the stability of the resulting carbocations, with cleavage preferentially occurring at branching points to form more stable secondary and tertiary carbocations.[1] Consequently, the molecular ion peak in the mass spectra of branched alkanes is often weak or entirely absent.[1][2] Understanding these fragmentation patterns is crucial for the identification of isomeric structures in complex mixtures, a common challenge in petrochemical analysis and drug metabolite identification.

2,3,4,4-Tetramethylhexane (C10H22, MW: 142.28 g/mol ) is a highly branched alkane. Its structure, with a quaternary carbon and multiple methyl substitutions, leads to a characteristic fragmentation pattern dominated by the formation of stable tertiary carbocations.

Predicted Mass Spectrometry Data

m/zPredicted Ion StructureProposed FragmentationPredicted Relative Abundance
142[C10H22]+• (Molecular Ion)Ionization of the parent moleculeVery Low / Absent
127[C9H19]+Loss of a methyl radical (•CH3)Low
113[C8H17]+Loss of an ethyl radical (•C2H5)Moderate
85[C6H13]+Cleavage at C4-C5 with loss of a C4H9 radicalHigh
71[C5H11]+Cleavage at C3-C4 with loss of a C5H11 radicalHigh
57 [C4H9]+ α-cleavage at the quaternary carbon, forming a stable tert-butyl cation 100 (Base Peak)
43[C3H7]+Isopropyl cationModerate
29[C2H5]+Ethyl cationLow

Fragmentation Pathway

The fragmentation of 2,3,4,4-tetramethylhexane is initiated by the removal of an electron to form a molecular ion [M]+•. This high-energy ion rapidly undergoes fragmentation to produce more stable carbocations. The most favored cleavages occur at the most substituted carbon atoms.

Fragmentation_Pathway cluster_frags Primary Fragmentation cluster_stable_ions Major Stable Ions M 2,3,4,4-Tetramethylhexane (m/z 142) [M]+• frag1 [M - CH3]+ m/z 127 M->frag1 - •CH3 frag2 [M - C2H5]+ m/z 113 M->frag2 - •C2H5 frag3 [M - C3H7]+ m/z 99 (minor) M->frag3 - •C3H7 frag4 [M - C4H9]+ m/z 85 M->frag4 - •C4H9 base_peak tert-Butyl Cation [C4H9]+ m/z 57 (Base Peak) M->base_peak α-cleavage ion_71 [C5H11]+ m/z 71 frag4->ion_71 Rearrangement

Caption: Predicted EI-MS fragmentation pathway of 2,3,4,4-Tetramethylhexane.

Experimental Protocols

The following is a generalized protocol for the analysis of 2,3,4,4-tetramethylhexane and similar volatile branched alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Sample Dilution: Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 100 µg/mL.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated alkane not present in the sample) to the sample solution at a known concentration.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A temperature-programmable gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain at 200 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: m/z 25-200.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's data acquisition software.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Identify the peak corresponding to 2,3,4,4-tetramethylhexane based on its retention time.

  • Generate the mass spectrum for the identified peak.

  • Compare the obtained mass spectrum with library spectra (if available) or interpret the fragmentation pattern based on the principles outlined in this document.

  • For quantitative analysis, construct a calibration curve using standards of known concentrations and the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Sample (100 µg/mL in Hexane) IS Add Internal Standard Dilution->IS Filtration Filter (0.22 µm PTFE) IS->Filtration Injection Inject 1 µL into GC Filtration->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 25-200) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Interpretation Spectral Interpretation Acquisition->Interpretation Quantification Quantification Interpretation->Quantification

Caption: Experimental workflow for the GC-MS analysis of 2,3,4,4-Tetramethylhexane.

Conclusion

The mass spectrometry fragmentation of 2,3,4,4-tetramethylhexane is predicted to be dominated by cleavage at the branched carbon centers, leading to the formation of stable carbocations. The base peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation. The molecular ion is anticipated to be of very low abundance or absent. The provided experimental protocol offers a robust method for the analysis of this and other volatile branched alkanes, which is applicable across various research and industrial settings. This theoretical framework provides a valuable guide for the identification and structural elucidation of highly branched alkanes when reference spectra are unavailable.

References

Method

Application Notes and Protocols for 1H and 13C NMR Spectral Assignments of 2,3,4,4-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2,3,4,4-tetramethyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2,3,4,4-tetramethylhexane. Due to the absence of publicly available experimental spectra for this specific molecule, this note outlines the predicted chemical shifts and multiplicities based on established NMR principles for alkanes. Furthermore, a comprehensive experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra is presented. This guide is intended to assist researchers in the structural elucidation of 2,3,4,4-tetramethylhexane and related branched alkane structures.

Introduction

Predicted NMR Spectral Data

The chemical shifts for protons (¹H) and carbons (¹³C) in alkanes are influenced by the degree of substitution and the steric environment. Protons on aliphatic groups are generally shielded and appear in the upfield region of the spectrum, typically between 0.7 and 1.5 ppm.[1] Similarly, sp³-hybridized carbons in alkanes resonate in the upfield region of the ¹³C NMR spectrum, generally between 0 and 90 ppm.[2] Quaternary carbons, those with no attached hydrogens, tend to show weaker signals.[3][4]

Predicted ¹H NMR Data for 2,3,4,4-Tetramethylhexane
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (CH₃)~ 0.9Triplet (t)3H
H-2 (CH)~ 1.5 - 1.8Multiplet (m)1H
H-3 (CH)~ 1.6 - 1.9Multiplet (m)1H
H-5 (CH₂)~ 1.2 - 1.4Quartet (q)2H
H-6 (CH₃)~ 0.8Triplet (t)3H
H-7 (CH₃)~ 0.8 - 0.9Doublet (d)3H
H-8 (CH₃)~ 0.8 - 0.9Doublet (d)3H
H-9 (CH₃)~ 1.0 - 1.1Singlet (s)3H
H-10 (CH₃)~ 1.0 - 1.1Singlet (s)3H
Predicted ¹³C NMR Data for 2,3,4,4-Tetramethylhexane
CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)~ 10 - 15
C-2 (CH)~ 35 - 45
C-3 (CH)~ 40 - 50
C-4 (C)~ 30 - 40
C-5 (CH₂)~ 25 - 35
C-6 (CH₃)~ 5 - 10
C-7 (CH₃)~ 15 - 25
C-8 (CH₃)~ 15 - 25
C-9 (CH₃)~ 20 - 30
C-10 (CH₃)~ 20 - 30

Experimental Protocol

This section details the methodology for acquiring ¹H and ¹³C NMR spectra of 2,3,4,4-tetramethylhexane.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes. The residual solvent peak can be used for calibration (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm).

  • Concentration: Prepare a solution of 5-10 mg of 2,3,4,4-tetramethylhexane in approximately 0.6-0.7 mL of the deuterated solvent.

  • Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][4][5] If not using TMS, the residual solvent peak can be used.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of ~4-5 cm).

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for complex aliphatic compounds.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform shimming on the sample to optimize the magnetic field homogeneity and improve spectral resolution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to simplify the spectrum by removing ¹H-¹³C coupling.

  • Spectral Width: A spectral width of 200-250 ppm, centered around 100-125 ppm, will cover the entire range of carbon chemical shifts.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, longer delays (5-10 seconds) may be necessary, especially for quaternary carbons which have longer relaxation times.[2]

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a satisfactory signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Visualizations

Caption: Numbered structure of 2,3,4,4-Tetramethylhexane for NMR assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent A->B C Add Internal Standard (optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference Spectrum J->K L Integrate (1H) and Assign Peaks K->L

Caption: Experimental workflow for NMR spectral acquisition and analysis.

References

Application

Application Notes and Protocols for 2,3,4,4-Tetramethylhexane as a Non-Polar Solvent

For Researchers, Scientists, and Drug Development Professionals Introduction 2,3,4,4-Tetramethylhexane is a highly branched, non-polar alkane solvent. Its chemical inertness and lack of polarity make it a suitable medium...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,4-Tetramethylhexane is a highly branched, non-polar alkane solvent. Its chemical inertness and lack of polarity make it a suitable medium for a variety of applications in research and development, particularly within the pharmaceutical industry.[1][2] As a member of the alkane family, it is a good solvent for other non-polar substances, a principle guided by the "like dissolves like" rule of solubility.[3][4] This document provides detailed application notes and generalized protocols for the effective use of 2,3,4,4-tetramethylhexane in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,3,4,4-tetramethylhexane is crucial for its application. Due to the limited availability of experimental data for this specific isomer, properties of similar branched C10 alkanes are also provided for comparison.

Property2,3,4,4-Tetramethylhexane2,2,3,4-Tetramethylhexane3,3,4,4-Tetramethylhexane2,2,5,5-Tetramethylhexane
Molecular Formula C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂C₁₀H₂₂
Molecular Weight ( g/mol ) 142.28142.28142.28142.28
CAS Number 52897-12-852897-08-25171-84-61071-81-4
Boiling Point (°C) ~157-161 (estimated)157170138.8
Melting Point (°C) Data not available-53.99-46-12.6
Density (g/cm³ at 20°C) Data not available0.7310.7700.734
Refractive Index (n20/D) Data not available1.41931.43591.413

Note: Data for 2,3,4,4-tetramethylhexane is limited; values for its isomers are provided for comparative purposes.

Applications in Drug Development

Non-polar solvents play a crucial role in various stages of drug development. While specific data for 2,3,4,4-tetramethylhexane is scarce, its properties as a branched alkane suggest its utility in the following areas:

  • Inert Reaction Medium: For organic synthesis involving polar reagents or catalysts that should not be solvated by the reaction medium, 2,3,4,4-tetramethylhexane can serve as an excellent inert solvent.[5][6][7] Its saturated hydrocarbon structure ensures it does not participate in most chemical reactions.

  • Extraction of Non-Polar Compounds: It can be employed for the liquid-liquid extraction of non-polar active pharmaceutical ingredients (APIs) or intermediates from aqueous or more polar organic phases.[8] Its immiscibility with water and ability to dissolve non-polar solutes are key advantages.

  • Chromatography Mobile Phase: In normal-phase chromatography, 2,3,4,4-tetramethylhexane can be used as the non-polar component of the mobile phase, often in combination with a more polar solvent, to separate compounds based on their polarity.[9][10]

  • Solubilizing Agent for Non-Polar Excipients: In the formulation of drug products, it can be used to dissolve non-polar excipients or to create a non-polar environment for specific formulation processes.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 2,3,4,4-tetramethylhexane.

Protocol 1: Liquid-Liquid Extraction of a Non-Polar Compound

This protocol outlines a general procedure for the extraction of a non-polar target compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target compound

  • 2,3,4,4-Tetramethylhexane

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the aqueous solution containing the target compound into a separatory funnel.

  • Add a volume of 2,3,4,4-tetramethylhexane to the separatory funnel. A 1:1 volume ratio is a good starting point.

  • Stopper the funnel and gently invert it, venting frequently to release any pressure buildup.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate completely. The less dense 2,3,4,4-tetramethylhexane layer will be on top.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer containing the extracted compound into a separate clean, dry flask.

  • For improved recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-7) can be repeated with fresh 2,3,4,4-tetramethylhexane.

  • Combine the organic extracts and dry them over a suitable drying agent like anhydrous sodium sulfate.

  • Decant or filter the dried organic solution to remove the drying agent.

  • Remove the 2,3,4,4-tetramethylhexane using a rotary evaporator to isolate the non-polar compound.

G Workflow for Liquid-Liquid Extraction A Aqueous solution with target compound in separatory funnel B Add 2,3,4,4-Tetramethylhexane A->B C Shake and vent B->C D Allow layers to separate C->D E Drain aqueous layer D->E F Collect organic layer D->F G Repeat extraction with fresh solvent (optional) E->G H Combine and dry organic extracts F->H G->B I Isolate compound by solvent evaporation H->I

Liquid-Liquid Extraction Workflow
Protocol 2: Normal-Phase Flash Column Chromatography

This protocol describes a general procedure for the purification of a non-polar to moderately polar compound using 2,3,4,4-tetramethylhexane as a component of the mobile phase.

Materials:

  • Crude sample containing the target compound

  • Silica (B1680970) gel

  • Chromatography column

  • 2,3,4,4-Tetramethylhexane

  • A more polar co-solvent (e.g., ethyl acetate, diethyl ether)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Solvent System Selection: Determine an appropriate mobile phase composition by running TLC plates of the crude mixture with varying ratios of 2,3,4,4-tetramethylhexane and a polar co-solvent. Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% 2,3,4,4-tetramethylhexane or a low percentage of the polar co-solvent). Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity (high percentage of 2,3,4,4-tetramethylhexane) and gradually increase the polarity by increasing the percentage of the co-solvent if a gradient elution is required.

  • Fraction Collection: Collect the eluent in small fractions using test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified target compound.

  • Compound Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

G Workflow for Flash Column Chromatography A Select mobile phase (2,3,4,4-Tetramethylhexane +/- polar co-solvent) via TLC B Pack column with silica gel slurry A->B C Load crude sample B->C D Elute with mobile phase (isocratic or gradient) C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Isolate compound by solvent evaporation G->H

Flash Chromatography Workflow

Logical Relationships in Solvent Selection

The choice of a solvent system is critical for successful separation. The following diagram illustrates the logical considerations for selecting a non-polar solvent system.

G Solvent Selection Logic for Non-Polar Compounds A Target Compound Polarity? B Non-Polar A->B Low C Polar A->C High F Is separation from other non-polar impurities needed? B->F E Use a polar solvent or mixture C->E D Use 100% 2,3,4,4-Tetramethylhexane or similar alkane G Yes F->G H No F->H I Consider a mixed solvent system (e.g., Alkane + Ether/EtOAc) G->I H->D

Solvent Selection Logic

Safety and Handling

2,3,4,4-Tetramethylhexane is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

2,3,4,4-Tetramethylhexane, as a highly branched alkane, presents itself as a viable non-polar solvent for a range of applications in chemical research and drug development. Its inert nature and ability to dissolve non-polar compounds make it a suitable candidate for extractions, as a reaction medium, and in chromatographic separations. While specific experimental data for this isomer is limited, its properties can be inferred from similar branched alkanes, and generalized protocols can be effectively adapted for its use. As with all chemicals, proper safety procedures should be followed during its handling and use.

References

Method

Application of Branched Alkanes in Fuel and Lubricant Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Branched alkanes, isomers of straight-chain (n-alkanes) hydrocarbons, play a critical role in the formulation a...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, isomers of straight-chain (n-alkanes) hydrocarbons, play a critical role in the formulation and performance of modern fuels and lubricants. Their unique molecular architecture, characterized by the presence of alkyl side chains, imparts distinct physical and chemical properties that are highly desirable in these applications. In fuel technology, branched alkanes are prized for their anti-knock characteristics, which are quantified by the octane (B31449) number. In the field of lubrication, their molecular structure contributes to favorable viscosity-temperature characteristics and low-temperature fluidity. These notes provide an overview of the applications of branched alkanes in these fields, along with detailed protocols for their evaluation.

Application in Fuels: High Octane Components

The primary application of branched alkanes in fuels, particularly gasoline, is to enhance the octane rating. The octane number is a measure of a fuel's resistance to autoignition, or "knocking," in an internal combustion engine. Knocking can lead to engine damage and reduced efficiency. Highly branched alkanes are more resistant to knocking than their straight-chain counterparts.[1][2][3] The isomerization process is a key refinery technology used to convert low-octane straight-chain alkanes into high-octane branched isomers.[4][5][6][7][8]

Data Presentation: Octane Numbers of Representative Alkanes

The following table summarizes the Research Octane Number (RON) for several linear and branched alkanes, illustrating the significant impact of branching on this critical fuel property.

AlkaneMolecular FormulaStructureResearch Octane Number (RON)
n-HeptaneC₇H₁₆Linear0[9][10]
3-MethylhexaneC₇H₁₆Branched65[9]
n-OctaneC₈H₁₈Linear-20[2]
Iso-octane (2,2,4-Trimethylpentane)C₈H₁₈Highly Branched100[2][9][10]
2-Methylbutane (Isopentane)C₅H₁₂Branched93[9]
Experimental Protocols: Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary measures of a fuel's anti-knock performance. They are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[6][11][12][13][14][15][16][17][18]

Protocol 1: ASTM D2699 - Research Octane Number (RON) Determination

This method determines the anti-knock quality of a fuel under mild operating conditions.[6][11][13][15]

Objective: To determine the Research Octane Number of a spark-ignition engine fuel.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection equipment

  • Primary Reference Fuels (PRF): Iso-octane (RON 100) and n-heptane (RON 0)

Procedure:

  • Engine Preparation: The CFR engine is operated at a constant speed of 600 rpm and under other specified controlled conditions.[11][13]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed.

  • Reference Fuel Comparison: The engine is then run on blends of the primary reference fuels (iso-octane and n-heptane). The composition of the PRF blend is varied until it produces the same knock intensity as the sample fuel at the same compression ratio.

  • RON Determination: The Research Octane Number of the sample is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the sample.[8]

Protocol 2: ASTM D2700 - Motor Octane Number (MON) Determination

This method evaluates the anti-knock performance of a fuel under more severe operating conditions than the RON test.[12][14][16][17][19]

Objective: To determine the Motor Octane Number of a spark-ignition engine fuel.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock-detection equipment

  • Primary Reference Fuels (PRF): Iso-octane (MON 100) and n-heptane (MON 0)

Procedure:

  • Engine Preparation: The CFR engine is operated at a higher speed of 900 rpm and with a preheated fuel-air mixture compared to the RON test.[12][13]

  • Sample Introduction: The fuel sample is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio is adjusted to achieve a standard knock intensity.

  • Reference Fuel Comparison: The engine is then operated on various blends of the primary reference fuels.

  • MON Determination: The Motor Octane Number is the percentage by volume of iso-octane in the PRF blend that produces the same knock intensity as the sample fuel.

Visualization: Alkane Structure and Fuel Performance

cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_performance Engine Performance Linear Alkane Linear Alkane Higher Reactivity Higher Reactivity Linear Alkane->Higher Reactivity Branched Alkane Branched Alkane Greater Stability Greater Stability Branched Alkane->Greater Stability Low Octane Rating (Knocking) Low Octane Rating (Knocking) Higher Reactivity->Low Octane Rating (Knocking) High Octane Rating (Anti-Knocking) High Octane Rating (Anti-Knocking) Greater Stability->High Octane Rating (Anti-Knocking)

Caption: Relationship between alkane structure and fuel performance.

Application in Lubricants: Enhanced Flow Properties

Branched alkanes are extensively used as base oils in the formulation of high-performance lubricants.[20][21] Their molecular structure provides several advantages over their linear counterparts, particularly in improving low-temperature performance and maintaining viscosity over a wide temperature range.[19][22] The synthesis of branched alkanes for lubricants can also be achieved from renewable biomass sources.[12][19][20][23][24][25][26][27]

Data Presentation: Properties of Lubricant Base Oils

The following table provides a qualitative comparison of the key properties of lubricant base oils formulated with linear versus branched alkanes.

PropertyLinear AlkanesBranched AlkanesSignificance in Lubricants
Pour Point HigherLowerLower pour point indicates better fluidity at low temperatures, which is crucial for engine start-up in cold climates.[28][29][30][31]
Viscosity Index (VI) Generally HigherGenerally Lower to ModerateA higher VI indicates a smaller change in viscosity with temperature, which is desirable for consistent lubrication performance across a range of operating temperatures.[22][32]
Oxidative Stability GoodGoodResistance to oxidation is critical for lubricant longevity and preventing the formation of harmful deposits.
Experimental Protocols: Evaluation of Lubricant Properties

Protocol 3: ASTM D97 - Pour Point of Petroleum Products

This method determines the lowest temperature at which a lubricant will flow.[1][21][33][34][35][36]

Objective: To determine the pour point of a lubricating oil.

Apparatus:

  • Test jar

  • Thermometer

  • Cooling bath

Procedure:

  • Sample Preparation: The sample is heated to ensure it is fluid and then cooled in a specified manner.

  • Cooling: The test jar containing the sample is placed in a cooling bath. The sample is cooled at a specified rate.

  • Observation: At intervals of 3°C, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.[33][35]

  • Pour Point Determination: The test is continued until the sample shows no movement when the jar is held horizontally for 5 seconds. The pour point is reported as 3°C above this temperature.[34][35]

Protocol 4: ASTM D2270 - Calculating Viscosity Index (VI)

This practice provides a method to calculate the viscosity index, a measure of how the viscosity of a lubricant changes with temperature.[5][23][37][38][39]

Objective: To calculate the viscosity index of a lubricating oil.

Apparatus:

  • Calibrated viscometers

  • Constant temperature baths

Procedure:

  • Kinematic Viscosity Measurement: The kinematic viscosity of the oil sample is measured at two temperatures: 40°C and 100°C.[23][37]

  • Reference Values: For the measured kinematic viscosity at 100°C, the kinematic viscosities at 40°C for two reference oils are obtained from tables or formulas provided in the ASTM standard. One reference oil has a VI of 0 (L) and the other has a VI of 100 (H).[23][37]

  • VI Calculation: The viscosity index is calculated using the following formula: VI = [(L - U) / (L - H)] x 100 Where:

    • U = kinematic viscosity of the sample at 40°C

    • L = kinematic viscosity at 40°C of the reference oil with a VI of 0

    • H = kinematic viscosity at 40°C of the reference oil with a VI of 100

Protocol 5: ASTM D6186 - Oxidation Stability of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)

This method assesses the resistance of a lubricant to oxidation under elevated temperature and oxygen pressure.[3][4][7][40][41]

Objective: To determine the oxidation induction time (OIT) of a lubricating oil.

Apparatus:

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Sample pans

  • Oxygen supply

Procedure:

  • Sample Preparation: A small amount of the oil sample is placed in an aluminum sample pan.

  • Instrument Setup: The sample is placed in the PDSC cell, which is then sealed and pressurized with oxygen (typically to 3.5 MPa).[4][40]

  • Heating: The temperature of the cell is rapidly increased to the test temperature (e.g., 150°C or 175°C) and held constant.[4]

  • OIT Measurement: The time from the initial exposure to oxygen at the test temperature until the onset of the exothermic oxidation reaction is measured. This time is the Oxidation Induction Time (OIT). A longer OIT indicates greater oxidative stability.[4][40]

Visualization: Experimental Workflow for Lubricant Analysis

Lubricant Sample Lubricant Sample Pour Point (ASTM D97) Pour Point (ASTM D97) Lubricant Sample->Pour Point (ASTM D97) Viscosity Index (ASTM D2270) Viscosity Index (ASTM D2270) Lubricant Sample->Viscosity Index (ASTM D2270) Oxidative Stability (ASTM D6186) Oxidative Stability (ASTM D6186) Lubricant Sample->Oxidative Stability (ASTM D6186) Low-Temperature Fluidity Low-Temperature Fluidity Pour Point (ASTM D97)->Low-Temperature Fluidity Viscosity-Temperature Performance Viscosity-Temperature Performance Viscosity Index (ASTM D2270)->Viscosity-Temperature Performance Lubricant Longevity Lubricant Longevity Oxidative Stability (ASTM D6186)->Lubricant Longevity

Caption: Workflow for key lubricant performance testing.

References

Application

High-resolution mass spectrometry for tetramethylhexane analysis

An Application Note on High-Resolution Mass Spectrometry for Tetramethylhexane Analysis Introduction Tetramethylhexane and its isomers (C10H22) are branched alkanes that can be found in complex hydrocarbon mixtures such...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on High-Resolution Mass Spectrometry for Tetramethylhexane Analysis

Introduction

Tetramethylhexane and its isomers (C10H22) are branched alkanes that can be found in complex hydrocarbon mixtures such as fuels, lubricants, and environmental samples.[1] Differentiating between these structural isomers is a significant analytical challenge because they often exhibit similar chromatographic behavior and produce nearly identical fragmentation patterns under standard electron ionization mass spectrometry (EI-MS). High-resolution mass spectrometry (HRMS), particularly when coupled with gas chromatography (GC), offers the precision and accuracy required to overcome these challenges.[2]

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide accurate mass measurements with sub-ppm accuracy.[2] This capability allows for the determination of the elemental composition of molecular and fragment ions, aiding in the confident identification of compounds and the differentiation of isomers that may have subtle differences in their fragmentation pathways.[3][4] This application note details a comprehensive protocol for the analysis of tetramethylhexane isomers using GC-HRMS, providing a robust methodology for researchers, scientists, and professionals in drug development and related fields.

Experimental Protocols

Sample Preparation

The following protocol is designed for the preparation of tetramethylhexane standards or for the extraction of tetramethylhexane from a liquid matrix.

  • Solvent Selection: Use high-purity volatile organic solvents such as hexane (B92381) or dichloromethane (B109758) for sample dilution.[5][6]

  • Standard Preparation:

    • Prepare a stock solution of a tetramethylhexane isomer (e.g., 2,2,5,5-tetramethylhexane) at a concentration of 1 mg/mL in hexane.

    • Perform serial dilutions to create a set of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Extraction from Complex Matrices (if applicable):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, mix the sample with an equal volume of an immiscible organic solvent (e.g., hexane). Shake vigorously and allow the layers to separate. Collect the organic layer containing the analytes.[5]

    • Solid Phase Extraction (SPE): To concentrate and purify analytes from complex matrices, pass the sample through an appropriate SPE cartridge. The analytes are retained on the sorbent material while impurities are washed away. The analytes are then eluted with a suitable solvent.[5]

  • Sample Filtration and Transfer:

    • Ensure samples are free from particulate matter by centrifuging or filtering.[7]

    • Transfer the final sample or standard into a 2 mL glass autosampler vial for GC-HRMS analysis.[7]

GC-HRMS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and isomers of interest.

  • Gas Chromatography (GC) System: A high-performance GC system equipped with a capillary column is essential for separating the isomers.

    • Column: A non-polar stationary phase column, such as a DB-5ms (5%-phenyl)-methylpolysiloxane, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for hydrocarbon analysis.[4][5]

    • Injector: Split/splitless injector. For trace analysis, a splitless injection is preferred.[6]

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • High-Resolution Mass Spectrometer (HRMS): An Orbitrap or TOF mass spectrometer is suitable for this analysis.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230°C.[5]

    • MS Transfer Line Temperature: 280°C.[5]

    • Mass Range: m/z 40-200.

    • Resolution: >60,000 (FWHM).

    • Data Acquisition: Full scan mode to acquire high-resolution mass spectra.

Data Presentation

High-resolution mass spectrometry allows for the determination of the exact masses of fragment ions, which can be used to confirm their elemental composition. The fragmentation of branched alkanes like tetramethylhexane typically involves the cleavage of C-C bonds, leading to the formation of stable carbocations.[8][9]

For 2,2,5,5-tetramethylhexane (B86233) (C10H22), the molecular ion peak is often weak or absent.[9] The most significant fragmentation pathway involves the loss of a tert-butyl group.

Table 1: Theoretical Accurate Masses of Expected Ions for Tetramethylhexane (C10H22)

Ion DescriptionElemental CompositionNominal Mass (m/z)Theoretical Accurate Mass (m/z)
Molecular Ion[C10H22]+•142142.1722
Loss of Methyl[C9H19]+127127.1487
Loss of Ethyl[C8H17]+113113.1330
Loss of Propyl[C7H15]+9999.1174
Heptyl Fragment[C7H15]+9999.1174
Hexyl Fragment[C6H13]+8585.1017
Pentyl Fragment[C5H11]+7171.0861
tert-Butyl Fragment[C4H9]+5757.0704

Note: The theoretical accurate masses are calculated based on the most abundant isotopes: Carbon (¹²C = 12.000000) and Hydrogen (¹H = 1.007825).[9][10] The tert-butyl fragment at m/z 57 is often the base peak for isomers containing a tert-butyl group.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data Data Processing Sample Sample/Standard Dilution Dilution with Hexane Sample->Dilution Extraction LLE or SPE (if required) Dilution->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection High-Resolution Mass Detection Ionization->Detection Processing Data Acquisition (Full Scan) Detection->Processing Analysis Accurate Mass Analysis Processing->Analysis Identification Compound Identification Analysis->Identification

Caption: Experimental workflow for GC-HRMS analysis.

logical_relationship cluster_challenge Analytical Challenge cluster_solution HRMS Solution cluster_outcome Outcome compound Tetramethylhexane Isomers (C10H22) similar_bp Similar Boiling Points compound->similar_bp similar_spectra Similar EI-MS Spectra compound->similar_spectra gc_sep GC Separation similar_bp->gc_sep hrms_det Accurate Mass Measurement similar_spectra->hrms_det elemental_comp Elemental Composition Confirmation gc_sep->elemental_comp hrms_det->elemental_comp confident_id Confident Isomer Identification elemental_comp->confident_id

Caption: Logic of using GC-HRMS for isomer differentiation.

Conclusion

The use of gas chromatography coupled with high-resolution mass spectrometry provides a powerful and reliable method for the analysis of tetramethylhexane isomers. The high resolving power and mass accuracy of HRMS instruments enable the determination of elemental compositions for fragment ions, offering a higher degree of confidence in compound identification compared to nominal mass instruments. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods for the characterization of complex hydrocarbon mixtures.

References

Method

Application Notes and Protocols for the Identification of Branched Alkanes by GC-MS

For Researchers, Scientists, and Drug Development Professionals Introduction Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a detailed protocol for the identification of branched alkanes, a class of hydrocarbons prevalent in various matrices, from petroleum products to biological samples. Understanding the structure of these isomers is critical in fields such as geochemistry, environmental science, and metabolomics. Branched alkanes present a unique analytical challenge due to the large number of structurally similar isomers.[1] This protocol outlines a robust methodology for their analysis, from sample preparation to data interpretation, leveraging characteristic mass spectral fragmentation patterns and Kovats retention indices.

Key Principles in Branched Alkane Identification

The identification of branched alkanes by GC-MS relies on two primary pieces of information: the retention time (often converted to a system-independent Kovats Retention Index) and the mass spectrum.

  • Gas Chromatography (GC): The GC separates compounds based on their boiling points and interaction with the stationary phase of the column.[2] Non-polar stationary phases are standard for hydrocarbon analysis, where compounds generally elute in order of increasing boiling point.[1] Branching typically lowers the boiling point of an alkane compared to its linear isomer, causing it to elute earlier.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common technique that bombards the molecules with electrons, causing them to ionize and fragment.[3] The resulting fragmentation pattern is a molecular "fingerprint" that provides structural information.[3]

The fragmentation of branched alkanes is dominated by cleavage at the branching point, which leads to the formation of more stable secondary and tertiary carbocations.[3][4] This preferential fragmentation results in mass spectra that are distinctly different from their linear counterparts.[3] However, many isomers can produce very similar mass spectra, making definitive identification challenging without chromatographic separation and retention index data.[5]

Experimental Workflow

The overall workflow for the GC-MS analysis of branched alkanes is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis cluster_identification Identification Sample Sample (Liquid or Solid) Dilution Dilution/Dissolution (e.g., hexane, dichloromethane) Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation (Non-polar column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Peak_Integration Peak Integration & Deconvolution TIC->Peak_Integration Mass_Spectrum Mass Spectrum Analysis Peak_Integration->Mass_Spectrum RI_Calculation Kovats RI Calculation Peak_Integration->RI_Calculation Library_Search NIST Library Search Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification RI_Calculation->Identification

GC-MS workflow for branched alkane identification.

Detailed Experimental Protocol

This protocol provides a general methodology. Specific parameters may need to be optimized for your instrument and application.

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure compatibility with the GC-MS system.[6]

  • For Liquid Samples:

    • Dilute the sample in a volatile, low-boiling point solvent such as hexane, dichloromethane, or acetone.[7]

    • The final concentration should be approximately 10 µg/mL to achieve an on-column loading of around 10 ng with a 1 µL injection.[8]

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.[7]

    • Transfer the filtered sample to a 1.5 mL glass autosampler vial.[8]

  • For Solid Samples:

    • Weigh a small amount of the solid sample into a vial.

    • Dissolve the solid in a suitable volatile solvent.[7]

    • If the sample does not fully dissolve, ensure that enough has dissolved for analysis. The solution can be filtered to remove undissolved solids.

    • Transfer the solution to a 1.5 mL glass autosampler vial.

Note: Avoid using plastic vials or parafilm as they can leach contaminants. Ensure samples do not contain strong acids, bases, or non-volatile salts.[8]

GC-MS Instrumentation and Parameters

A typical set of GC-MS parameters for branched alkane analysis is provided below. A non-polar column is recommended for good separation based on boiling points.[1]

Parameter Value Notes
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (5% phenyl-methylpolysiloxane)A non-polar stationary phase is crucial for hydrocarbon separation.[9]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessLonger columns (e.g., 100 m) can improve resolution for complex mixtures of isomers.[5]
Carrier GasHelium or Hydrogen
Flow Rate1.0 - 1.5 mL/min (constant flow)
Injection Volume1 µL
Injector Temperature250 - 300 °CEnsure the temperature is sufficient to volatilize the sample.
Injection ModeSplitless or Split (e.g., 20:1)Splitless mode is suitable for trace analysis.
Oven ProgramInitial: 50 °C, hold for 2 minThis program is a starting point and should be optimized.
Ramp 1: 10 °C/min to 320 °C
Hold: 10 min at 320 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible spectra for library matching.[3]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Scan Rangem/z 40-550Ensure the range covers the expected molecular weights and fragments.
Solvent Delay3 - 5 minutesPrevents the solvent peak from overwhelming the detector.[10]
Data Analysis and Interpretation
  • Total Ion Chromatogram (TIC) Analysis: Examine the TIC to assess the separation of compounds. Each peak represents a compound or a group of co-eluting compounds.[11]

  • Mass Spectrum Interpretation:

    • For each chromatographic peak, examine the corresponding mass spectrum.

    • Identify the molecular ion (M+), if present. The molecular ion peak in branched alkanes is often weak or absent due to rapid fragmentation.[3][4]

    • Look for characteristic fragment ions resulting from cleavage at the branch point. The most stable carbocation will typically form the base peak.[3]

  • Library Matching: Compare the experimental mass spectrum of each peak against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for a tentative identification.

  • Kovats Retention Index (RI) Calculation:

    • Analyze a mixture of n-alkanes (e.g., C7-C40) under the same GC conditions.

    • The Kovats RI is a system-independent value that converts retention times into constants, allowing for inter-laboratory comparison.[12][13]

    • Calculate the RI for each peak of interest using the retention times of the n-alkanes that elute immediately before and after the peak.[9]

    • Compare the calculated RI with literature values for confirmation of the isomer's structure.

Quantitative Data Summary

Characteristic Mass Spectral Fragments

The fragmentation of branched alkanes is predictable and provides key structural clues. Cleavage is favored at the branch point, leading to the loss of the largest alkyl group as a radical to form a more stable carbocation.[4]

Alkane Type Key Fragmentation Characteristics Common m/z Fragments
Linear Alkanes Series of cluster peaks separated by 14 amu (CH₂). The molecular ion (M+) is often present but of low intensity.[3]43, 57, 71, 85... (CnH2n+1)+
Monomethyl-branched Weak or absent M+.[3] Intense peaks from cleavage at the tertiary carbon, leading to the formation of a stable secondary carbocation.[3][4]M-15 (loss of CH₃), M-29 (loss of C₂H₅), M-43 (loss of C₃H₇), etc., depending on the branch position.
Dimethyl-branched Very weak or absent M+.[3] Fragmentation is dominated by cleavage at the branch points to form stable tertiary carbocations.[3]Fragments corresponding to the loss of alkyl radicals at the branching points.
Highly Branched Molecular ion is typically absent.[14] The spectrum is dominated by a few intense peaks corresponding to the most stable carbocations formed.m/z 57 is often the base peak, corresponding to the tert-butyl cation.
Example Kovats Retention Indices

Kovats Retention Indices (RI) are invaluable for differentiating between isomers that may have similar mass spectra. The values are dependent on the stationary phase of the GC column. Below are example RI values for C8 isomers on a non-polar (DB-1 or similar) column.

Compound Structure Boiling Point (°C) Kovats RI (Non-polar)
n-OctaneCH₃(CH₂)₆CH₃125.7800
2-Methylheptane(CH₃)₂CH(CH₂)₄CH₃117.6~767
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃118.9~775
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃117.7~772
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃106.8~728
2,3-Dimethylhexane(CH₃)₂CHCH(CH₃)(CH₂)₂CH₃115.6~760
2,4-Dimethylhexane(CH₃)₂CHCH₂CH(CH₃)CH₂CH₃109.4~740
2,5-Dimethylhexane(CH₃)₂CH(CH₂)₂CH(CH₃)₂109.1~736
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂(CH₂)₂CH₃112.0~757
2,2,4-Trimethylpentane(CH₃)₃CCH₂CH(CH₃)₂99.2~692

Note: RI values are approximate and can vary slightly between different instruments and specific column characteristics.

Conclusion

The identification of branched alkanes by GC-MS is a systematic process that combines high-resolution chromatographic separation with detailed mass spectral interpretation. While standard EI mass spectra provide valuable information on the branching pattern, the use of Kovats Retention Indices is often essential for the unambiguous identification of specific isomers. By following a robust protocol encompassing careful sample preparation, optimized GC-MS parameters, and a methodical data analysis workflow, researchers can confidently identify branched alkanes in complex mixtures. For highly complex samples or co-eluting isomers, advanced techniques such as GCxGC-MS or soft ionization methods may be necessary.[15][16]

References

Application

Synthesis of 2,3,4,4-Tetramethylhexane for Use as a Reference Standard

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introduction Reference standards are highly purified compounds used as a benchmark for analytical measurements, ensurin...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reference standards are highly purified compounds used as a benchmark for analytical measurements, ensuring the accuracy and reliability of quantitative and qualitative analyses. In the pharmaceutical and chemical industries, the purity of these standards is paramount for applications such as chromatographic assays (GC, HPLC), spectroscopic identification (NMR, MS), and as starting materials in controlled syntheses. This document provides a detailed protocol for the synthesis, purification, and characterization of 2,3,4,4-tetramethylhexane, a C10 branched alkane, for its use as a high-purity reference standard.

The described synthetic route is a multi-step process commencing with the Grignard reaction of a commercially available ketone, followed by dehydration and catalytic hydrogenation. This approach allows for the controlled construction of the desired carbon skeleton. Subsequent purification by fractional distillation is critical to achieving the high purity required for a reference standard.

Materials and Methods

Reagents and Solvents

All reagents should be of high purity (ACS grade or equivalent) and used as received unless otherwise noted. Anhydrous solvents are critical for the Grignard reaction.

Instrumentation
  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Gas chromatograph with a flame ionization detector (GC-FID) and/or mass spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Experimental Protocols

Synthesis of 2,3,4,4-Tetramethyl-3-hexanol (Precursor Alcohol)

The synthesis of the precursor tertiary alcohol, 2,3,4,4-tetramethyl-3-hexanol, can be achieved via a Grignard reaction.

Protocol:

  • Grignard Reagent Preparation (if starting from sec-butyl bromide): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of sec-butyl bromide in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether or THF from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 2,3,4,4-tetramethyl-3-hexanol can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Dehydration of 2,3,4,4-Tetramethyl-3-hexanol

The tertiary alcohol is dehydrated to form a mixture of isomeric alkenes, primarily 2,3,4,4-tetramethyl-2-hexene.

Protocol:

  • Place the crude or purified 2,3,4,4-tetramethyl-3-hexanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture and distill the resulting alkene(s) as they are formed. This can be done using a simple distillation setup.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

Hydrogenation of the Alkene Mixture

The mixture of tetramethylhexenes is catalytically hydrogenated to the desired saturated alkane, 2,3,4,4-tetramethylhexane.

Protocol:

  • Dissolve the dried alkene mixture in a suitable solvent such as ethanol (B145695) or hexane.

  • Carefully add a catalytic amount of palladium on carbon (5-10 wt. %).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

  • Stir the reaction vigorously until the uptake of hydrogen ceases.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude 2,3,4,4-tetramethylhexane.

Purification to Reference Standard Grade

High-purity 2,3,4,4-tetramethylhexane is obtained by fractional distillation.

Protocol:

  • Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column of at least 30 cm in length).

  • Carefully distill the crude 2,3,4,4-tetramethylhexane at atmospheric pressure.

  • Collect the fraction boiling at the expected temperature for 2,3,4,4-tetramethylhexane (approximately 155-157 °C). Discard the forerun and the pot residue.

  • The purity of the collected fractions should be monitored by GC-FID. Fractions with a purity of >99.5% should be combined.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2,3,4,4-tetramethylhexane.

StepProductStarting Material (Example)ReagentsTypical Yield (%)Purity (by GC) (%)
1. Grignard Reaction2,3,4,4-Tetramethyl-3-hexanol3,3-Dimethyl-2-pentanone (1.0 eq)sec-Butylmagnesium bromide (1.1 eq)75-85>95
2. Dehydration2,3,4,4-Tetramethylhexene isomers2,3,4,4-Tetramethyl-3-hexanolH₂SO₄ (cat.)80-90Mixture of isomers
3. Hydrogenation2,3,4,4-Tetramethylhexane (crude)2,3,4,4-Tetramethylhexene isomersH₂, Pd/C (cat.)>95>98
4. Fractional Distillation2,3,4,4-Tetramethylhexane (pure)2,3,4,4-Tetramethylhexane (crude)-70-80 (of crude)>99.5

Characterization of the Reference Standard

The final product should be thoroughly characterized to confirm its identity and purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 142.28) and fragmentation pattern consistent with 2,3,4,4-tetramethylhexane.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of significant impurities.

  • Infrared (IR) Spectroscopy: To confirm the presence of C-H stretching and bending vibrations characteristic of an alkane and the absence of O-H (from alcohol) or C=C (from alkene) stretches.

  • Purity Analysis by GC-FID: To accurately quantify the purity of the final product. A high-purity reference standard should exhibit a purity of ≥99.5%.

Visualization of Workflows

Synthesis_Workflow cluster_0 Synthesis Pathway cluster_1 Purification and Analysis Start 3,3-Dimethyl-2-pentanone + sec-Butylmagnesium bromide Step1 Grignard Reaction Start->Step1 Intermediate1 2,3,4,4-Tetramethyl-3-hexanol Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 2,3,4,4-Tetramethylhexene (Isomer Mixture) Step2->Intermediate2 Step3 Hydrogenation Intermediate2->Step3 Product_Crude Crude 2,3,4,4-Tetramethylhexane Step3->Product_Crude Purification Fractional Distillation Product_Crude->Purification Product_Pure Pure 2,3,4,4-Tetramethylhexane (>99.5%) Purification->Product_Pure Analysis GC-MS, NMR, IR, GC-FID Product_Pure->Analysis

Caption: Synthetic workflow for 2,3,4,4-tetramethylhexane.

Logical_Relationship Goal High-Purity Reference Standard (2,3,4,4-Tetramethylhexane) Synthesis Chemical Synthesis Goal->Synthesis Purification Purification Synthesis->Purification Characterization Analytical Characterization Purification->Characterization Purity Purity > 99.5% Characterization->Purity Identity Confirmed Structure Characterization->Identity

Method

Application Notes: The Effect of Branching on Alkane Boiling Points

Introduction The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid, leading to the transition from a liquid to a gas phase.[1] For alkanes, which...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid, leading to the transition from a liquid to a gas phase.[1] For alkanes, which are non-polar hydrocarbons, the primary intermolecular forces are London dispersion forces (a type of van der Waals force).[2][3][4] The strength of these forces is influenced by the molecule's surface area and the number of electrons.[3]

An increase in the length of a straight-chain alkane leads to a larger surface area and more electrons, resulting in stronger London dispersion forces and, consequently, a higher boiling point.[5][6][7] However, for isomeric alkanes (molecules with the same chemical formula but different structures), branching has a significant and opposite effect. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact.[4][8][9] This weakening of the intermolecular forces means that less energy is required to overcome them, resulting in a lower boiling point for branched alkanes compared to their straight-chain counterparts.[2][4][9]

Data Presentation: Boiling Points of Isomeric Alkanes

The following table summarizes the boiling points of several straight-chain and branched alkanes, illustrating the effect of molecular structure on this physical property.

Molecular FormulaAlkane NameStructureBoiling Point (°C)
C₄H₁₀ n-ButaneStraight-chain-0.5[10]
Isobutane (2-Methylpropane)Branched-11.7[10]
C₅H₁₂ n-PentaneStraight-chain36.1[10]
Isopentane (2-Methylbutane)Branched27.8[10][11]
Neopentane (2,2-Dimethylpropane)Highly Branched9.5[4][10]
C₆H₁₄ n-HexaneStraight-chain68.8[12]
2-Methylpentane (Isohexane)Branched60.9[12]
2,3-DimethylbutaneBranched58.1[12]
2,2-DimethylbutaneHighly Branched49.8[12]

Experimental Protocols

Two common and reliable methods for the experimental determination of boiling points for small liquid samples are the Thiele tube method and the Siwoloboff (micro-boiling point) method.

Protocol 1: Thiele Tube Method

This method is one of the simplest for determining a compound's boiling point and has the advantage of requiring only a small amount of the sample.[13] The unique shape of the Thiele tube allows for uniform heating of the oil bath through convection currents.[13]

Apparatus:

  • Thiele tube

  • Mineral oil or other suitable heating fluid

  • Thermometer (-10°C to 200°C range)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or a small section of rubber tubing

  • Bunsen burner or microburner

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of about 1.5-2.0 cm with the branched alkane sample (approximately 0.2-0.5 mL).[14][15]

  • Capillary Insertion: Place the capillary tube into the test tube with its open end pointing downwards.[14]

  • Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.[14] The rubber band must be positioned high enough so it will not be submerged in the heating oil.[13][16]

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, which should be filled with mineral oil to a level above the side-arm junction.[14] Clamp the assembly so that the sample is positioned near the center of the main tube and the thermometer does not touch the glass walls.[13]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth.[1][13] This will establish a convection current, ensuring uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[15] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14][17]

  • Boiling Point Determination: Once a vigorous stream of bubbles is observed, remove the heat source and allow the apparatus to cool.[14] The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[15][18] Record this temperature.

Protocol 2: Siwoloboff Method (Micro-Boiling Point Determination)

The Siwoloboff method is ideal for determining the boiling point of very small quantities of a liquid, often as little as 30-50 µL.[18][19] The principle is identical to the Thiele tube method but is performed in a smaller apparatus, often using a melting point apparatus as the heating block.[20]

Apparatus:

  • Melting point apparatus or a similar controlled heating block

  • Small sample tube (e.g., ignition tube or fusion tube)

  • Sealed capillary tube

  • Thermometer or digital temperature probe

  • Rubber band

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of the branched alkane to the sample tube.

  • Assembly: Attach the sample tube to a thermometer with a rubber band.[18]

  • Capillary Insertion: Place a sealed capillary tube, with the open end pointing down, into the sample liquid within the tube.[18]

  • Heating: Place the entire assembly into the heating block of a melting point apparatus or an oil bath.[17]

  • Heating Rate: Heat the sample. Initially, a faster heating rate (e.g., 10°C/min) can be used for a preliminary estimation.[20] For the precise measurement, the temperature rise should be adjusted to less than 1°C/min when approaching the expected boiling point.[20]

  • Observation and Determination: Watch for the rapid and continuous stream of bubbles to emerge from the capillary.[17] Stop the heating and allow the system to cool.[15] The temperature at which the liquid is sucked back into the capillary is the boiling point.[18]

Mandatory Visualization

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement A Add Alkane Sample to Test Tube B Insert Inverted Capillary Tube A->B C Attach Tube to Thermometer B->C D Place Assembly in Thiele Tube C->D Setup E Gently Heat Side Arm D->E F Observe Bubbles from Capillary Tip E->F G Rapid & Continuous Bubbles Emerge F->G Reach Boiling Point H Remove Heat Source & Allow to Cool G->H I Liquid Enters Capillary H->I J Record Temperature as Boiling Point I->J

Branching_Effect cluster_structure Molecular Structure cluster_properties Physical Properties cluster_forces Intermolecular Forces cluster_result Result A Straight-Chain Alkane (e.g., n-Pentane) C Larger Surface Area A->C B Branched Alkane (e.g., Neopentane) D Smaller Surface Area (More Spherical) B->D E Stronger London Dispersion Forces C->E F Weaker London Dispersion Forces D->F G Higher Boiling Point E->G H Lower Boiling Point F->H

References

Application

Application Notes & Protocols for the Characterization of Highly Branched Hydrocarbons

For: Researchers, Scientists, and Drug Development Professionals Introduction The degree and nature of branching in hydrocarbons significantly influence their physicochemical properties, including viscosity, boiling poin...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The degree and nature of branching in hydrocarbons significantly influence their physicochemical properties, including viscosity, boiling point, and reactivity. In the context of materials science and drug development, precise characterization of branched hydrocarbons is critical for understanding structure-property relationships and ensuring product performance and safety. This document provides detailed application notes and experimental protocols for several key analytical techniques used to characterize highly branched hydrocarbons: Nuclear Magnetic Resonance (NMR) Spectroscopy, Comprehensive Two-Dimensional Gas Chromatography (GCxGC), Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and quantitative techniques for the structural elucidation of highly branched hydrocarbons.[1] Both ¹H and ¹³C NMR are employed to gain detailed insights into the molecular framework.

  • ¹³C NMR: This is an archetypal technique for analyzing polymer microstructure, providing direct, quantitative information about the carbon skeleton.[2][3] It can be used to identify and quantify different types of branches (e.g., methyl, ethyl, butyl, and long-chain branches).[2][4] Specific resonances in the ¹³C NMR spectrum correspond to the methine carbons at the branch points and the carbons adjacent to these points, allowing for the determination of the number and type of branches.[4] For complex polymers like polyethylene, specialized techniques can enhance the detection of long-chain branching (LCB) to levels as low as 1 LCB per 10,000 carbon atoms.[4]

  • ¹H NMR: While the ¹H NMR spectra of alkanes can be complex due to significant signal overlap in the 0.5 - 2.0 ppm region, it provides complementary information.[1] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are particularly useful for identifying proton-proton couplings and tracing the connectivity of the carbon backbone.[5][6]

  • 2D NMR (COSY, HSQC, HMBC): A combination of 2D NMR experiments is often necessary for unambiguous signal assignment in complex branched structures.[1] DQF-COSY, for example, can be used to discriminate between linear and branched alkanes even within porous media where line broadening is a significant issue.[5][6]

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve Sample (5-25mg for ¹H, >30mg for ¹³C) in Deuterated Solvent (0.6-0.7 mL) Prep2 Filter Solution into NMR Tube Prep1->Prep2 Prep3 Add Internal Standard (e.g., TMS) Prep2->Prep3 Acq1 Acquire 1D Spectra (¹H, ¹³C, DEPT) Prep3->Acq1 Insert into Spectrometer Acq2 Acquire 2D Spectra (COSY, HSQC, HMBC) if needed for complex structures Acq1->Acq2 Analysis1 Assign Chemical Shifts Acq2->Analysis1 Process Data (FT, Phasing) Analysis2 Integrate Peaks (Quantitative ¹³C) Analysis1->Analysis2 Analysis3 Identify Branch Points (& Methine, Quaternary Carbons) Analysis2->Analysis3 Analysis4 Quantify Branching Level (e.g., branches per 1000 C) Analysis3->Analysis4 GCxGC_Workflow cluster_system GCxGC System cluster_process Analysis Process Injector Injector Column1 1st Dimension Column (e.g., non-polar, volatility-based sep.) Injector->Column1 Modulator Modulator (Cryogenic or Flow-based) Column1->Modulator Column2 2nd Dimension Column (e.g., polar, polarity-based sep.) Modulator->Column2 Detector Detector (FID or TOF-MS) Column2->Detector Detect Acquire Data Detector->Detect Sample Prepare Sample (Dilute in Solvent) Inject Inject Sample Sample->Inject Inject->Injector Separate Perform 2D Separation Process Process Data (Generate Contour Plot) Detect->Process Identify Identify Compound Groups Process->Identify Quantify Quantify Components Identify->Quantify MS_Fragmentation Molecule Branched Hydrocarbon (e.g., 2-Methylpentane) Ionization Electron Ionization (EI) Molecule->Ionization MolIon Molecular Ion (M⁺) (Often unstable/low abundance) Ionization->MolIon Fragmentation Fragmentation (Cleavage at branch point) MolIon->Fragmentation Fragments Fragment Ions (Stable carbocations) Fragmentation->Fragments Charged Radicals Neutral Radicals (Not detected) Fragmentation->Radicals Neutral Detection Mass Analyzer / Detector Fragments->Detection Spectrum Mass Spectrum (Plot of m/z vs. Abundance) Detection->Spectrum GPC_Workflow Start Prepare Polymer Solution (e.g., in THF) Injector Injector Start->Injector Pump Solvent Pump Pump->Injector Mobile Phase Column GPC Column Set (Porous Beads) Injector->Column Detectors Multi-Detector Array (RI, Light Scattering, Viscometer) Column->Detectors DataSystem Data System Detectors->DataSystem Analysis Data Analysis (Mark-Houwink Plot) DataSystem->Analysis Result Determine Branching (g' factor) Analysis->Result

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Tetramethylhexane and Analogous Syntheses

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered molecule...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered molecules like 2,2,5,5-tetramethylhexane (B86233). Due to limited detailed experimental literature on the direct synthesis of 2,2,5,5-tetramethylhexane, this guide leverages a well-documented analogous system—the exhaustive methylation of 1,4-cyclohexanedione (B43130) to produce 2,2,5,5-tetramethylcyclohexane-1,4-dione (B23200)—to address common challenges in multi-step alkylations. Additionally, a theoretical approach via the Wurtz reaction for the direct synthesis of 2,2,5,5-tetramethylhexane is discussed.

Case Study: Exhaustive Methylation for 2,2,5,5-Tetramethylcyclohexane-1,4-dione Synthesis

The synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione presents challenges common to the synthesis of highly substituted molecules, including incomplete reactions and purification difficulties.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing 2,2,5,5-tetramethylcyclohexane-1,4-dione?

A1: The primary method involves the exhaustive methylation of 1,4-cyclohexanedione. This process includes repeated deprotonation of the alpha-hydrogens with a strong base to form an enolate, followed by alkylation with a methylating agent until all four alpha-hydrogens are substituted with methyl groups.[1]

Q2: What are the critical parameters influencing the reaction yield?

A2: Key factors that significantly impact the yield include the choice of base and solvent, reaction temperature, and the stoichiometry of the reagents.[1] The purity of starting materials and maintaining inert reaction conditions are also crucial.[1]

Q3: What are the main challenges in this synthesis?

A3: The primary challenges are:

  • Incomplete methylation: Achieving complete tetramethylation can be difficult, often resulting in a mixture of mono-, di-, tri-, and tetramethylated products.[1]

  • Side reactions: Aldol condensation can occur under basic conditions.[1]

  • Purification: Separating the desired product from byproducts and starting material is challenging due to their similar physical properties.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Tetramethylated Product

  • Possible Cause: Incomplete deprotonation.

    • Suggested Solution: Use a stronger base such as Lithium diisopropylamide (LDA) or Sodium hydride (NaH), or a slight excess of the base to ensure complete enolate formation.[1]

  • Possible Cause: Insufficient methylating agent.

    • Suggested Solution: Use a significant excess of the methylating agent (e.g., methyl iodide) to drive the reaction towards complete tetramethylation.[1]

  • Possible Cause: Suboptimal reaction temperature.

    • Suggested Solution: Optimize the temperature for each methylation step. Low temperatures may slow the reaction rate, while high temperatures can promote side reactions.[1]

  • Possible Cause: Insufficient reaction time.

    • Suggested Solution: Ensure adequate reaction time for each methylation step to reach completion. Monitor the reaction progress using techniques like TLC or GC-MS.[1]

Issue 2: Presence of Multiple Products in the Final Mixture

  • Possible Cause: Stepwise methylation.

    • Suggested Solution: Since methylation occurs in steps, premature termination of the reaction will result in a mixture. Ensure reaction conditions are optimized for exhaustive methylation.[1]

  • Possible Cause: Steric hindrance.

    • Suggested Solution: As more methyl groups are added, steric hindrance can impede subsequent alkylations. Consider using a more reactive methylating agent or adjusting conditions (e.g., higher temperature, longer reaction time).[1]

Issue 3: Formation of Polymeric or Tar-like Side Products

  • Possible Cause: Aldol condensation.

    • Suggested Solution: This is a common side reaction under basic conditions. Add the base slowly at a low temperature and use a non-protic solvent to minimize self-condensation.[1]

  • Possible Cause: Oxygen contamination.

    • Suggested Solution: Carry out the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of enolates.[1]

Data Presentation: Hypothetical Yields Based on Reaction Conditions

The following table presents hypothetical yield data for the synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione based on variations in reaction conditions, as might be determined during an optimization study. Actual yields will vary.[1]

Experiment IDBase (equivalents)Methyl Iodide (equivalents)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1NaH (4.4)5.025 (reflux)1245
2NaH (4.4)5.00 to 252455
3LDA (4.4)5.0-78 to 252465
4NaH (5.0)6.00 to 253660
5LDA (5.0)6.0-78 to 253675
Experimental Protocol: Exhaustive Methylation of 1,4-Cyclohexanedione

This is a generalized procedure based on standard alkylation methods and should be optimized for specific laboratory conditions.[1]

Materials:

  • 1,4-Cyclohexanedione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Addition: Carefully add sodium hydride (4.4 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.

  • Alkylation: Add methyl iodide (5.0 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to slowly warm to room temperature and then reflux for 12-24 hours.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware prep2 Add anhydrous THF under inert atmosphere prep1->prep2 prep3 Add NaH and cool to 0°C prep2->prep3 react1 Add 1,4-cyclohexanedione solution (enolate formation) prep3->react1 react2 Stir at 0°C for 1h react1->react2 react3 Add methyl iodide (alkylation) react2->react3 react4 Warm to RT and reflux for 12-24h react3->react4 workup1 Quench with NH4Cl solution react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with brine and dry workup2->workup3 workup4 Concentrate under reduced pressure workup3->workup4 purify Purify by chromatography/recrystallization workup4->purify

Workflow for exhaustive methylation of 1,4-cyclohexanedione.

Theoretical Approach: Wurtz Reaction for 2,2,5,5-Tetramethylhexane Synthesis

The Wurtz reaction provides a classical, though often inefficient, method for coupling alkyl halides to form alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the starting material for synthesizing 2,2,5,5-tetramethylhexane via the Wurtz reaction?

A1: The starting material would be an alkyl chloride with the formula C₅H₁₁Cl, specifically 1-chloro-2,2-dimethylpropane (B1207488) (neopentyl chloride).[2][3] The coupling of two molecules of this alkyl halide in the presence of sodium metal yields 2,2,5,5-tetramethylhexane.[4]

Q2: What is the general mechanism of the Wurtz reaction?

A2: The Wurtz reaction involves the coupling of two alkyl halides in the presence of a metal, typically sodium, to form a new carbon-carbon bond, resulting in a longer alkane chain.[4]

Troubleshooting Guide (Conceptual)

Issue: Low yield of 2,2,5,5-tetramethylhexane

  • Possible Cause: Formation of elimination byproducts.

    • Suggested Solution: The strong basicity of the organosodium intermediate can lead to dehydrohalogenation, forming an alkene. This is particularly problematic with secondary and tertiary alkyl halides. While neopentyl chloride is primary, rearrangement is a possibility to consider. Lowering the reaction temperature might favor the coupling reaction.

  • Possible Cause: Formation of other alkanes.

    • Suggested Solution: If the reaction involves an intermediate radical, it could abstract a hydrogen atom from the solvent, leading to the formation of neopentane. Using a solvent that is less prone to hydrogen donation can be beneficial.

wurtz_reaction reactant 2 x 1-Chloro-2,2-dimethylpropane reagent 2 Na (Sodium metal) reactant->reagent Wurtz Reaction product 2,2,5,5-Tetramethylhexane reagent->product side_product 2 NaCl reagent->side_product

Wurtz reaction pathway for 2,2,5,5-tetramethylhexane synthesis.

General Purification Techniques

Purification of the final product is a critical step in any synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for these types of compounds?

A1: For non-polar to moderately polar compounds like 2,2,5,5-tetramethylhexane and 2,2,5,5-tetramethylcyclohexane-1,4-dione, the primary purification methods are recrystallization and column chromatography.[5] Sublimation can also be effective for removing non-volatile impurities from solid products.[5]

Q2: How do I select a solvent for recrystallization?

A2: A suitable solvent for recrystallization should dissolve the compound sparingly at room temperature but completely upon heating.[5] You can test various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane) with a small amount of crude product to find the optimal one.[5]

Experimental Protocols (Generalized)

Protocol 1: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using a suitable eluent (e.g., a hexane/ethyl acetate mixture).

  • Loading and Elution: Load the adsorbed sample onto the top of the column and elute with the chosen solvent system, gradually increasing polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[5]

Protocol 2: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.[5]

purification_workflow start Crude Product decision Is the product solid? start->decision chromatography Column Chromatography decision->chromatography No recrystallization Recrystallization decision->recrystallization Yes end Pure Product chromatography->end sublimation Sublimation recrystallization->sublimation Further purification recrystallization->end sublimation->end

General purification workflow for synthesized products.

References

Optimization

Purification techniques for removing isomers from 2,3,4,4-Tetramethylhexane

Welcome to the technical support center for the purification of 2,3,4,4-Tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting gui...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3,4,4-Tetramethylhexane. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during the purification of this highly branched alkane and the removal of its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in a sample of 2,3,4,4-Tetramethylhexane?

A1: The isomeric impurities present in a sample of 2,3,4,4-Tetramethylhexane largely depend on the synthetic route employed. For instance, syntheses involving Grignard reactions can lead to a variety of structurally similar C10 isomers. Common impurities may include other tetramethylhexane isomers, trimethylheptanes, and dimethyl-octanes, which often have very close physical properties to the target compound.

Q2: Why is the separation of 2,3,4,4-Tetramethylhexane from its isomers so challenging?

A2: The primary challenge lies in the similar physicochemical properties of alkane isomers. Structural isomers of 2,3,4,4-Tetramethylhexane have identical molecular weights and often exhibit very close boiling points and polarities. This similarity makes conventional separation techniques like fractional distillation difficult, requiring high efficiency setups.

Q3: What are the principal purification techniques for removing isomers from 2,3,4,4-Tetramethylhexane?

A3: The three main techniques for purifying 2,3,4,4-Tetramethylhexane are:

  • Fractional Distillation : This method separates compounds based on differences in their boiling points. For closely boiling isomers, a column with a high number of theoretical plates is necessary.

  • Preparative Gas Chromatography (pGC) : A high-resolution technique capable of separating volatile compounds with very similar boiling points, making it well-suited for isomer purification.

  • Adsorptive Separation : This technique utilizes microporous materials like zeolites or metal-organic frameworks (MOFs) to separate isomers based on their size and shape.

Q4: How does the branching of an alkane affect its boiling point?

A4: For alkanes with the same number of carbon atoms, increased branching generally leads to a lower boiling point. This is because a more compact, spherical molecular shape reduces the surface area available for intermolecular van der Waals forces, which in turn requires less energy to overcome for vaporization.

Q5: How can I effectively assess the purity of my 2,3,4,4-Tetramethylhexane sample?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for determining the purity of volatile compounds like 2,3,4,4-Tetramethylhexane. By comparing the retention times and mass spectra of the components in your sample with those of a certified standard, you can accurately identify and quantify any isomeric impurities.

Data Presentation

The selection of an appropriate purification method often depends on the boiling points of the target compound and its potential isomeric impurities. The table below summarizes the boiling points of 2,3,4,4-Tetramethylhexane and other relevant C10 isomers.

IsomerBoiling Point (°C)
2,2,5,5-Tetramethylhexane137.4
2,2,4,4-Tetramethylhexane153
2,3,4,5-Tetramethylhexane156.2
2,3,4,4-Tetramethylhexane 157
2,2,3,4-Tetramethylhexane157
2,2,3,3-Tetramethylhexane160.3
2,3,3,4-Tetramethylhexane165
3,3,4,4-Tetramethylhexane170

Note: Data compiled from multiple sources. Boiling points can vary slightly with atmospheric pressure.

Troubleshooting Guides

This section addresses common issues encountered during the purification of 2,3,4,4-Tetramethylhexane.

Fractional Distillation
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Increase the reflux ratio to enhance separation.- Reduce the heating rate to slow down the distillation.
Column Flooding - Excessive heating rate causing a high vapor flow.- Poor column packing.- Reduce the heat input from the heating mantle.- Ensure the column is packed uniformly to allow for proper vapor-liquid contact.
Inconsistent Boiling Point - Fluctuations in system pressure.- Presence of an azeotrope.- Ensure the system is well-sealed and at a stable pressure.- Consider alternative purification methods if an azeotrope is suspected.
Preparative Gas Chromatography (pGC)
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Active sites in the injector or on the column.- Improper column installation.- Use a deactivated inlet liner.- Trim the first few centimeters of the column.- Ensure the column is installed at the correct depth in the injector.
Co-elution of Isomers - Inadequate column selectivity.- Oven temperature program is not optimized.- Use a longer column or a column with a different stationary phase.- Optimize the temperature ramp rate; a slower ramp can improve resolution.
Low Recovery of Purified Sample - Inefficient fraction collection.- Sample decomposition at high temperatures.- Ensure the collection trap is sufficiently cooled.- Lower the injector and detector temperatures if possible without compromising peak shape.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate 2,3,4,4-Tetramethylhexane from its lower and higher boiling point isomers.

Materials:

  • Mixture containing 2,3,4,4-Tetramethylhexane and its isomers

  • Round-bottom flask (appropriate size for the sample volume)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

  • Clamps and stand

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glass joints are securely clamped and sealed.

  • Add the crude 2,3,4,4-Tetramethylhexane mixture and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.

  • Turn on the cooling water to the condenser.

  • Gently heat the mixture using the heating mantle.

  • Observe the temperature at the distillation head. As the vapor of the most volatile component reaches the thermometer, the temperature will stabilize at its boiling point.

  • Collect the first fraction (lower boiling isomers) in a receiving flask.

  • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

  • Collect the desired 2,3,4,4-Tetramethylhexane fraction when the temperature stabilizes at its boiling point (approximately 157°C).

  • After the desired fraction is collected and the temperature starts to rise again, switch to a new receiving flask to collect the higher boiling point isomers.

  • Stop the distillation before the flask boils to dryness.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Preparative Gas Chromatography (pGC)

Objective: To obtain high-purity 2,3,4,4-Tetramethylhexane by separating it from closely boiling isomers.

Materials:

  • Crude 2,3,4,4-Tetramethylhexane sample

  • Preparative Gas Chromatograph with a fraction collector

  • Appropriate pGC column (e.g., non-polar, such as one with a dimethyl polysiloxane stationary phase)

  • High-purity carrier gas (e.g., Helium or Nitrogen)

  • Collection vials

pGC Parameters (Starting Point):

  • Injection Port Temperature: 250 °C

  • Injection Volume: Dependent on column capacity (start with a small injection to determine retention times)

  • Carrier Gas Flow Rate: Optimized for the specific column

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Final Hold: 5 minutes

  • Detector Temperature: 280 °C

  • Fraction Collector Temperature: Cooled to ensure efficient trapping of the eluted compound.

Procedure:

  • Perform an initial analytical run with a small injection volume to determine the retention times of 2,3,4,4-Tetramethylhexane and its isomers.

  • Based on the analytical chromatogram, program the fraction collector to open and close at the precise times corresponding to the elution of the 2,3,4,4-Tetramethylhexane peak.

  • Perform preparative injections with larger sample volumes, ensuring not to overload the column (which would result in poor peak shape and resolution).

  • Collect the purified 2,3,4,4-Tetramethylhexane in the designated collection vials.

  • Combine the collected fractions.

  • Verify the purity of the collected sample using analytical GC-MS.

Visualizations

Purification_Decision_Tree start Start with Crude 2,3,4,4-Tetramethylhexane purity_check Assess Purity and Identify Impurities (GC-MS) start->purity_check decision What is the Boiling Point Difference to Impurities? purity_check->decision frac_dist Fractional Distillation decision->frac_dist Large Difference p_gc Preparative GC decision->p_gc Small Difference adsorption Adsorptive Separation (for specific shape differences) decision->adsorption Shape-Selective Impurities large_diff > 10-15 °C small_diff < 10-15 °C final_purity_check Final Purity Check (GC-MS) frac_dist->final_purity_check p_gc->final_purity_check adsorption->final_purity_check end Pure 2,3,4,4-Tetramethylhexane final_purity_check->end

Caption: Decision tree for selecting a purification technique.

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation Process cluster_analysis Analysis a Assemble Apparatus b Add Crude Sample & Boiling Chips a->b c Start Cooling Water b->c d Gentle Heating c->d e Collect First Fraction (Low BP Isomers) d->e f Collect Target Fraction (approx. 157°C) e->f g Collect Final Fraction (High BP Isomers) f->g h Analyze Fractions by GC-MS g->h

Caption: Experimental workflow for fractional distillation.

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Alkanes

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to peak tailing in the gas chromatography (GC) analysis of alkane...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving issues related to peak tailing in the gas chromatography (GC) analysis of alkanes. By providing clear, actionable guidance, we aim to help you improve peak symmetry, enhance resolution, and ensure the accuracy and reproducibility of your quantitative results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[1] A tailing or asymmetry factor greater than 1.5 is typically indicative of a problem that requires investigation.[1][2] This issue can compromise analytical accuracy by reducing resolution between adjacent peaks and making peak integration less precise.[1][2]

Q2: I thought alkanes were non-polar and shouldn't tail. Why are my alkane peaks tailing?

A2: While it's true that alkanes are non-polar and less prone to tailing from chemical interactions, peak tailing can still occur due to a variety of physical and chemical factors within the GC system.[3] These can include problems with the column, inlet, injection technique, or contamination.[3]

Q3: All the peaks in my chromatogram are tailing, including the solvent peak. What is the most likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it generally points to a physical problem in the GC system that affects all compounds.[4][5] The most common causes are related to disruptions in the carrier gas flow path.[4][6] This can include improper column installation (creating dead volumes), poor column cuts that cause turbulence, a contaminated or active inlet liner, or system leaks.[1][3]

Q4: Only my later-eluting, higher molecular weight alkane peaks are tailing. What should I investigate?

A4: If only specific, later-eluting alkane peaks are tailing, the problem is more likely related to chemical interactions or contamination within the column.[1][4] Potential causes include the accumulation of non-volatile residues at the head of the column or the degradation of the stationary phase, which can expose active sites.[3][7] One user in a chromatography forum noted that higher-boiling alkanes showed tailing until they trimmed 10–20 cm from the column inlet, which immediately improved peak shape.[8]

Q5: How can a contaminated inlet liner cause peak tailing for non-polar alkanes?

A5: A contaminated inlet liner can accumulate non-volatile residues from previous sample injections.[9] These residues can create active sites that interact with analytes, even non-polar ones, leading to adsorption and subsequent peak tailing. Additionally, debris from septa can get trapped in the liner, disrupting the sample flow path.[10]

Troubleshooting Guides

A systematic approach is the most effective way to diagnose the root cause of peak tailing. The first step is to observe the chromatogram to determine if all peaks or only specific peaks are affected.

Guide 1: All Peaks are Tailing

If all peaks, including the solvent peak, are tailing, the issue is likely physical and related to the gas flow path.

  • Issue: Improper Column Installation

    • Symptom: All peaks tail. The column may be positioned too high or too low in the inlet, creating a dead volume.[1][5]

    • Solution: Reinstall the column according to the manufacturer's specifications for the correct height in the inlet.[1][11]

  • Issue: Poor Column Cut

    • Symptom: All peaks tail, and may have a "chair" shape if the column is partially blocked.[5] A ragged or non-90-degree cut can cause turbulence in the carrier gas flow.[1][5]

    • Solution: Re-cut the column 2-5 cm from the end, ensuring a clean, 90-degree cut. Inspect the cut with a magnifying glass.[2][5]

  • Issue: Contaminated Inlet Liner and Septum

    • Symptom: Peak shape gradually worsens over time as residue and septum particles accumulate.[1]

    • Solution: Perform routine inlet maintenance by replacing the inlet liner and septum. Use a deactivated liner.[1][12]

Guide 2: Only Specific Peaks are Tailing

If tailing is selective for certain peaks (typically later-eluting ones), the cause is more likely chemical.

  • Issue: Column Contamination

    • Symptom: Later-eluting peaks are more affected. Non-volatile residues from your samples have likely accumulated on the front of the column.[1][7]

    • Solution: Trim 10-20 cm from the inlet side of the column. This removes the contaminated section.[8][13] If the column is heavily contaminated, up to 1.5 meters may need to be removed to restore performance.[5]

  • Issue: Column Degradation (Active Sites)

    • Symptom: Tailing worsens over time, especially for any slightly polar compounds in your samples. The stationary phase may be degrading, exposing active silanol (B1196071) groups.[7][14]

    • Solution: First, try trimming the column. If this does not resolve the issue, the column may be permanently damaged and require replacement.[7][13]

  • Issue: Column Overload

    • Symptom: Peaks may appear broad or asymmetrical, sometimes resembling tailing.[15] This occurs when too much sample is injected for the column's capacity.

    • Solution: Reduce the injection volume or dilute the sample.[1][11]

Data Presentation

The following table summarizes how adjusting key GC parameters can impact peak shape for alkanes.

ParameterEffect on Peak TailingRecommended Action
Column Installation Improper height can create dead volumes, causing all peaks to tail.[5]Reinstall the column at the correct height as per manufacturer guidelines.[11]
Column Cut Quality A ragged cut causes turbulence and tailing for all peaks.[5]Make a clean, 90-degree cut and inspect with a magnifier.[2]
Inlet Liner Condition Contamination creates active sites, leading to tailing.Regularly replace the liner with a new, deactivated one.[12]
Column Head Contamination Non-volatile residue causes tailing, especially for later peaks.[1]Trim 10-20 cm from the front of the column.[8]
Injection Volume Overloading the column can cause peak distortion resembling tailing.[15]Reduce injection volume or dilute the sample.[1]
System Leaks Leaks can disrupt carrier gas flow, causing all peaks to tail.[1]Perform a leak check on all fittings, especially at the inlet.[1]

Mandatory Visualization

// Yes Path - Physical Issues physical_issue [label="Likely a physical issue in the\nflow path.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_install [label="Check column installation\n(height in inlet).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cut [label="Inspect column cut for a\nclean, 90° angle.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inlet_maintenance [label="Perform inlet maintenance:\nreplace liner and septum.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path - Chemical/Method Issues chemical_issue [label="Likely a chemical interaction or\ncontamination issue.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trim_column [label="Trim 10-20 cm from the\nfront of the column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Check for column overload.\nReduce sample concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="If tailing persists after trimming,\nconsider column replacement.", fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Problem Resolved", shape=ellipse, fillcolor="#FBBC05"];

// Connections start -> q1; q1 -> physical_issue [label="Yes"]; q1 -> chemical_issue [label="No"];

physical_issue -> check_install -> check_cut -> inlet_maintenance; inlet_maintenance -> end_node [label="If resolved"];

chemical_issue -> trim_column -> check_overload -> replace_column; replace_column -> end_node [label="If resolved"]; }

Caption: Troubleshooting Workflow for GC Peak Tailing.

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This protocol should be performed regularly to prevent the buildup of contaminants that cause peak tailing.

  • Cool Down the GC: Ensure the inlet temperature is at a safe, ambient level (below 50°C).

  • Turn Off Gases: Stop the flow of the carrier gas to the inlet.

  • Disassemble the Inlet: Carefully remove the septum nut and the old septum. Proceed to remove the inlet liner, taking note of its orientation and any O-rings.[1][13]

  • Inspect and Replace:

    • Septum: Replace with a new, high-quality septum. Do not overtighten the nut to avoid coring.[1]

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type. Ensure it is installed in the correct orientation.[13]

  • Reassemble and Leak Check: Reinstall all components securely. Restore the carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.[1]

  • Equilibrate: Heat the inlet to the method setpoint and allow the system to equilibrate before running samples.

Protocol 2: Column Trimming

This procedure is used to remove the contaminated front section of the GC column.

  • Cool Down the GC: Ensure the oven and inlet are at room temperature. Turn off the carrier gas flow.

  • Remove the Column: Carefully disconnect the column from the inlet, loosening the column nut.

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped scribe, score the column about 10-20 cm from the inlet end. Snap the column at the score to create a clean, 90-degree cut.[3]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean, flat, and free of jagged edges or silica (B1680970) shards.[1][3] If the cut is poor, repeat the process.

  • Reinstall the Column: Reinstall the column in the inlet, ensuring the correct insertion depth according to your instrument manufacturer's instructions. Tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench.[13]

  • Leak Check and Condition: Restore carrier gas flow and perform a leak check at the inlet fitting. Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[1]

References

Optimization

Improving resolution of C10 alkane isomers in gas chromatography

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of C10 alkane isomers in your gas chromatography (GC) experiments. Frequently Asked Q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of C10 alkane isomers in your gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating C10 alkane isomers using gas chromatography?

The primary challenge lies in the small differences in boiling points and polarities among the numerous C10 alkane isomers. With 75 possible structural isomers, their similar physicochemical properties make achieving baseline separation a complex task that requires careful optimization of GC parameters.

Q2: Which type of GC column is best suited for separating C10 alkane isomers?

For the separation of volatile, non-polar compounds like C10 alkanes, a non-polar or slightly polar capillary column is generally recommended. Columns with a stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5, HP-5ms) are common choices. For complex mixtures, high-resolution columns with longer lengths (e.g., 50m, 100m) and smaller internal diameters (e.g., 0.25mm, 0.18mm) are often necessary to achieve adequate separation.

Q3: How does the oven temperature program affect the resolution of C10 alkane isomers?

The oven temperature program is a critical parameter for optimizing the separation of C10 alkane isomers. A slow temperature ramp rate allows for more interactions between the analytes and the stationary phase, leading to better separation of closely eluting peaks. An initial lower temperature can enhance the separation of more volatile isomers, while a higher final temperature ensures the timely elution of heavier isomers.

Q4: What is the impact of the carrier gas flow rate on isomer resolution?

The carrier gas flow rate, or more accurately, the linear velocity, significantly impacts column efficiency and, consequently, resolution. An optimal flow rate, as described by the Van Deemter equation, will minimize plate height and maximize theoretical plates, leading to sharper peaks and better separation. For most capillary columns, the optimal flow rate for helium is around 30-40 cm/s, while for hydrogen it is higher.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of C10 alkane isomers.

Problem 1: Poor resolution and co-eluting peaks for multiple C10 isomers.

  • Possible Cause 1: Inappropriate GC Column.

    • Solution: Verify that you are using a long capillary column (≥ 50m) with a non-polar stationary phase. For highly complex mixtures, consider a column with a thicker film to increase retention and improve separation.

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: Optimize the temperature program. Start with a lower initial temperature (e.g., 35-40°C) and use a slow ramp rate (e.g., 1-2°C/min). This will increase the retention time and allow for better separation of closely boiling isomers.

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: Adjust the carrier gas flow rate to its optimal linear velocity. This can be determined experimentally by performing a Van Deemter plot analysis or by using the manufacturer's recommended settings for your column dimensions.

Problem 2: Broad or tailing peaks for C10 alkane isomers.

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Bake out the column at the maximum recommended temperature for a few hours. If peak shape does not improve, the column may be degraded and require replacement.

  • Possible Cause 2: Active sites in the injector or column.

    • Solution: Ensure the injector liner is clean and deactivated. If necessary, replace the liner. For the column, active sites can develop over time; conditioning the column may help.

  • Possible Cause 3: Sample Overload.

    • Solution: Reduce the injection volume or dilute the sample. Overloading the column can lead to peak distortion and poor resolution.

Experimental Protocols

Protocol 1: Optimized GC Method for C10 Alkane Isomer Separation

This protocol provides a starting point for the separation of a complex mixture of C10 alkane isomers.

Parameter Condition
GC System Agilent 7890B GC with FID
Column HP-PONA, 50 m x 0.20 mm, 0.50 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Injector Temp 250°C
Split Ratio 100:1
Injection Volume 1 µL
Oven Program 35°C (hold for 15 min), ramp to 200°C at 2°C/min
Detector Temp 250°C

Visualizations

GC_Troubleshooting_Workflow start Start: Poor C10 Isomer Resolution check_column Step 1: Verify GC Column (Length, Phase, ID) start->check_column column_ok Column Appropriate? check_column->column_ok replace_column Action: Select a longer, non-polar column column_ok->replace_column No check_temp Step 2: Review Oven Temperature Program column_ok->check_temp Yes replace_column->check_temp temp_ok Program Optimized? check_temp->temp_ok optimize_temp Action: Lower initial temp, reduce ramp rate temp_ok->optimize_temp No check_flow Step 3: Check Carrier Gas Flow Rate temp_ok->check_flow Yes optimize_temp->check_flow flow_ok Flow Rate Optimal? check_flow->flow_ok adjust_flow Action: Adjust to optimal linear velocity flow_ok->adjust_flow No end End: Improved Resolution flow_ok->end Yes adjust_flow->end

Caption: Troubleshooting workflow for poor C10 isomer resolution.

Logical_Relationship_GC_Parameters cluster_parameters Key GC Parameters cluster_effects Primary Effects column Column Selection (Length, Phase, Film) retention Analyte Retention column->retention efficiency Column Efficiency (Peak Sharpness) column->efficiency temp Oven Temperature Program temp->retention flow Carrier Gas Flow Rate flow->efficiency resolution Peak Resolution retention->resolution efficiency->resolution

Caption: Logical relationship of GC parameters affecting resolution.

Troubleshooting

Identifying and minimizing side products in alkane synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during alkane synthesis. The information is tailored for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during alkane synthesis. The information is tailored for researchers, scientists, and professionals in drug development to help identify and minimize the formation of unwanted side products.

Section 1: Fischer-Tropsch Synthesis

The Fischer-Tropsch (FT) process is a collection of chemical reactions that convert a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas, into liquid hydrocarbons.[1] While a valuable method for producing synthetic fuels, controlling product selectivity and minimizing side reactions is a significant challenge.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in Fischer-Tropsch synthesis?

A1: The main unwanted side products in FT synthesis are methane (B114726) (CH₄), carbon dioxide (CO₂) through the water-gas shift reaction, and light hydrocarbons (C₂-C₄).[3][4] Additionally, oxygenates such as alcohols and organic acids can be formed, depending on the catalyst and reaction conditions.[2] The formation of methane is particularly undesirable as it represents a loss of carbon efficiency for liquid fuel production.[1]

Q2: How can I reduce methane formation and increase the yield of long-chain alkanes (C₅+)?

A2: Methane formation is favored at higher temperatures.[1] To increase the selectivity for C₅+ hydrocarbons, it is generally recommended to:

  • Decrease the reaction temperature: Lower temperatures favor the formation of longer hydrocarbon chains.[3]

  • Increase the reaction pressure: Higher pressures generally lead to higher C₅+ selectivity.[3][5]

  • Adjust the H₂/CO ratio: A lower H₂/CO ratio can suppress methane formation.[3]

  • Catalyst Selection: Cobalt-based catalysts are known to produce less methane compared to iron-based catalysts under similar conditions.[1][2] They are also less prone to the water-gas shift reaction.[2]

Q3: My FT synthesis is producing a high amount of CO₂. What is the cause and how can I minimize it?

A3: High CO₂ production is primarily due to the water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂), which is particularly prevalent with iron-based catalysts.[2][4] To minimize CO₂ formation:

  • Use a cobalt-based catalyst: Cobalt catalysts exhibit much lower WGS activity.[2]

  • Optimize reaction conditions: For iron-based catalysts, operating at lower temperatures can reduce the rate of the WGS reaction.

  • Introduce promoters: Adding promoters like potassium to iron catalysts can alter the selectivity and potentially suppress the WGS reaction, although this can also affect the hydrocarbon product distribution.

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
High Methane Selectivity Reaction temperature is too high.Decrease the reaction temperature.[3]
High H₂/CO ratio.Lower the H₂/CO feed ratio.[3]
Inappropriate catalyst choice.Consider switching from an iron-based to a cobalt-based catalyst.[2]
High CO₂ Production High water-gas shift (WGS) activity.Use a cobalt-based catalyst which has low WGS activity.[2]
Use of an unpromoted iron catalyst.If using an iron catalyst, consider adding promoters to modify selectivity.
Low C₅+ Hydrocarbon Yield High reaction temperature.Lower the reaction temperature to favor longer chain growth.[3]
Low reaction pressure.Increase the reaction pressure.[3][5]
Quantitative Data: Product Selectivity in Fischer-Tropsch Synthesis

The following table summarizes the effect of process conditions on product selectivity over an industrial iron-based catalyst (100 Fe/5 Cu/4.2 K/25 SiO₂).[3]

Temperature (K)Pressure (MPa)H₂/CO RatioCO Conversion (%)Methane Selectivity (C-atom %)C₅+ Selectivity (C-atom %)
4931.50.6748.77.975.3
5131.50.6751.910.169.8
5331.50.6758.712.662.4
5130.80.6737.812.364.1
5132.50.6762.18.873.6
5131.52.066.815.355.4

Data adapted from Fischer–Tropsch synthesis product selectivity over an industrial iron-based catalyst.[3]

Diagrams

Fischer_Tropsch_Pathway Syngas Syngas (CO + H₂) Catalyst Catalyst Surface (Fe or Co) Syngas->Catalyst WGS Water-Gas Shift (Fe catalysts) Syngas->WGS + H₂O Monomer CHx Monomers Catalyst->Monomer Chain_Growth Chain Growth (Polymerization) Monomer->Chain_Growth Side_Product_1 Methane (CH₄) Monomer->Side_Product_1 Desired_Product Long-Chain Alkanes (C₅+) Chain_Growth->Desired_Product Side_Product_2 Olefins Chain_Growth->Side_Product_2 Side_Product_3 Oxygenates Chain_Growth->Side_Product_3 H2O H₂O Chain_Growth->H2O CO2 CO₂ WGS->CO2

Caption: Fischer-Tropsch reaction pathways leading to desired alkanes and side products.

Section 2: Wurtz Reaction

The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether environment to form a higher alkane.[4] However, this reaction is often plagued by low yields and significant side product formation.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is my Wurtz reaction yield so low?

A1: Low yields are a common characteristic of the Wurtz reaction.[6][7] This is often due to competing side reactions, primarily the formation of an alkene through an elimination pathway.[6] This side reaction is more pronounced with bulky or secondary and tertiary alkyl halides.[6][8]

Q2: I'm trying to synthesize an unsymmetrical alkane and getting a mixture of products. How can I avoid this?

A2: The Wurtz reaction is not suitable for preparing unsymmetrical alkanes.[6][8] When two different alkyl halides are used, a mixture of three alkanes (R-R, R'-R', and R-R') is formed, which is often difficult to separate due to similar boiling points.[6] For the synthesis of unsymmetrical alkanes, the Corey-House synthesis is a much more effective method.[9]

Q3: Can I use tertiary alkyl halides in the Wurtz reaction?

A3: Tertiary alkyl halides generally fail in the Wurtz coupling method.[6] Due to steric hindrance, the elimination reaction to form an alkene becomes the major pathway.[7][8]

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low Alkane Yield / High Alkene Formation Use of bulky, secondary, or tertiary alkyl halides.Use primary alkyl halides whenever possible.[10] The order of reactivity is I > Br > Cl.[10]
Non-optimal reaction conditions.Use finely dispersed sodium metal to improve yields.[10]
Formation of a Product Mixture Use of two different alkyl halides.To synthesize an unsymmetrical alkane, use the Corey-House synthesis instead.[9]
Reaction Fails to Produce Methane The reaction mechanism requires the coupling of two alkyl groups.Methane cannot be synthesized via the Wurtz reaction.[6]

Diagrams

Wurtz_Reaction_Issues cluster_0 Symmetrical Synthesis (2 R-X) cluster_1 Unsymmetrical Synthesis (R-X + R'-X) R-X_1 R-X Na_1 2Na, Dry Ether R-X_1->Na_1 R-R Desired Alkane (R-R) Na_1->R-R Alkene Side Product: Alkene Na_1->Alkene Elimination (esp. with bulky R) Reactants R-X + R'-X Na_2 2Na, Dry Ether Reactants->Na_2 Mixture Product Mixture: R-R R'-R' R-R' Na_2->Mixture

Caption: Side product formation in symmetrical and unsymmetrical Wurtz reactions.

Section 3: Grignard Reagent Reactions

Grignard reagents (R-MgX) are versatile intermediates in organic synthesis. For alkane synthesis, they can be reacted with a protic source or used in coupling reactions. However, their high reactivity also makes them susceptible to side reactions.

Frequently Asked Questions (FAQs)

Q1: During the preparation of my Grignard reagent, I'm observing a significant amount of a homo-coupled (R-R) byproduct. What is this and how can I prevent it?

A1: This byproduct is the result of a Wurtz-type coupling reaction, where a newly formed Grignard reagent molecule reacts with a molecule of the unreacted alkyl halide.[11][12] This side reaction is particularly problematic with reactive halides like benzylic halides.[12] To minimize it:

  • Add the alkyl halide slowly: Add the alkyl halide dropwise to the magnesium turnings. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent.[11][12]

  • Control the temperature: The Grignard formation is exothermic. Maintain a steady, controllable reaction temperature, as high temperatures can accelerate the Wurtz coupling.[12]

  • Choose the right solvent: For reactive halides, solvents like diethyl ether (Et₂O) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) often give better yields with less coupling compared to tetrahydrofuran (B95107) (THF).[12]

Q2: My reaction yield is low, and I suspect my Grignard reagent was quenched. What are the likely culprits?

A2: Grignard reagents are strong bases and are readily destroyed by compounds with acidic protons.[13] Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and all solvents are anhydrous.[13][14] Common protic sources that will quench the reagent include water, alcohols, and terminal alkynes. The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[15]

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
High Yield of Wurtz-type Coupling Product (R-R) High local concentration of alkyl halide.Add the alkyl halide solution slowly/dropwise to the magnesium suspension.[12]
Elevated reaction temperature.Maintain a steady, gentle reflux. Avoid overheating.[12]
Inappropriate solvent choice for reactive halides.For benzylic halides, consider using 2-MeTHF or Et₂O instead of THF.[12]
Low Yield of Desired Product Presence of moisture or other protic sources.Rigorously dry all glassware and use anhydrous solvents.[13][14]
Reaction exposed to air.Conduct the reaction under an inert atmosphere (N₂ or Ar).[15]
Inactive magnesium surface (oxide layer).Activate magnesium turnings with a small crystal of iodine or by mechanical stirring.[12]
Quantitative Data: Effect of Solvent on Wurtz Coupling

The yield of the Grignard reagent from benzyl (B1604629) chloride is highly dependent on the solvent used, which influences the extent of the Wurtz coupling side reaction.

SolventGrignard Product Yield (%)Wurtz Coupling Byproduct (Bibenzyl) Yield (%)
Diethyl Ether (Et₂O)94Minimal
Tetrahydrofuran (THF)27Significant

Data adapted from Preventing the formation of Wurtz coupling products in Grignard reactions.[12]

Experimental Protocol: Minimizing Wurtz Coupling in Grignard Reagent Formation

This protocol outlines a procedure for the preparation of a Grignard reagent, minimizing the formation of the Wurtz coupling byproduct.

  • Preparation and Setup:

    • Rigorously dry all glassware (e.g., three-neck round-bottom flask, dropping funnel, condenser) in an oven at >120°C and cool under an inert atmosphere (e.g., argon or nitrogen).

    • Equip the flask with a magnetic stir bar, the dropping funnel, and a condenser topped with a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) into the flask.

  • Magnesium Activation:

    • Add a single crystal of iodine to the flask.

    • Gently heat the flask under the inert atmosphere until the purple iodine vapor is visible and then disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.[12]

  • Grignard Reagent Formation:

    • In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in the appropriate anhydrous ether solvent (e.g., 2-MeTHF or diethyl ether).

    • Add a small portion (~5-10%) of the alkyl halide solution to the activated magnesium. Initiation should be indicated by a gentle reflux and the appearance of a cloudy gray suspension.[12]

    • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle and controllable reflux. This is the critical step for minimizing Wurtz coupling.[12]

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Subsequent Reaction and Workup:

    • The resulting Grignard solution can then be used for the desired subsequent reaction (e.g., addition to an electrophile).

    • Cool the solution to 0°C before slowly adding the electrophile.

    • Quench the reaction by the slow addition of a cold, saturated aqueous NH₄Cl solution.

    • Perform a standard aqueous workup and extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Diagrams

Grignard_Troubleshooting Start Low or No Product Yield Initiation Did reaction initiate? (exotherm, color change) Start->Initiation Wurtz Wurtz coupling product observed? Initiation->Wurtz Yes Sol_Initiate Solution: - Activate Mg (I₂) - Ensure anhydrous conditions Initiation->Sol_Initiate No Quenched Grignard reagent quenched? Wurtz->Quenched No Sol_Wurtz Solution: - Add alkyl halide slowly - Maintain low temp. - Change solvent Wurtz->Sol_Wurtz Yes Sol_Quenched Solution: - Use anhydrous solvents - Flame-dry glassware - Use inert atmosphere Quenched->Sol_Quenched Yes Other Other Issues: - Reagent quality - Stoichiometry Quenched->Other No

Caption: A decision tree for troubleshooting low-yield Grignard reactions.

Section 4: Corey-House Synthesis

The Corey-House synthesis is a powerful and versatile method for forming alkanes by coupling two alkyl groups, and it is particularly useful for synthesizing unsymmetrical alkanes with high yields.[9][16][17] It generally involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[9]

Frequently Asked Questions (FAQs)

Q1: Why is the Corey-House synthesis preferred over the Wurtz reaction for making unsymmetrical alkanes?

A1: The Corey-House synthesis provides a clean, high-yielding method for cross-coupling two different alkyl groups (R-R').[17] Unlike the Wurtz reaction, which produces a difficult-to-separate mixture of products when different alkyl halides are used, the Corey-House reaction selectively forms the cross-coupled product.[8][17]

Q2: What are the key limitations of the Corey-House synthesis?

A2: While versatile, the reaction has some limitations. For the reaction to be successful, the alkyl halide (R'-X) used as the electrophile should ideally be a methyl, primary, or secondary cycloalkyl halide.[9] Tertiary and acyclic secondary alkyl halides often give poor results due to competing elimination reactions.[16] The organolithium precursor for the Gilman reagent, however, can be primary, secondary, or tertiary.[9]

Q3: Is there a way to improve the atom economy of the Corey-House synthesis?

A3: In the standard Corey-House synthesis using a lithium dialkylcuprate (R₂CuLi), one of the R groups is wasted as a non-transferable ligand on the copper. To improve atom economy, mixed Gilman reagents (R(R_dummy)CuLi) can be used, where R_dummy is a non-transferable group. This ensures that the desired R group is preferentially transferred.

Experimental Protocol: High-Yield Synthesis of an Unsymmetrical Alkane

This protocol describes a general procedure for the Corey-House synthesis.

Step 1: Formation of Alkyllithium Reagent

  • Setup: Under an inert atmosphere (N₂ or Ar), add freshly cut lithium metal (2.2 equivalents) to a flask containing anhydrous diethyl ether.

  • Addition: Slowly add the first alkyl halide (R-X, 1.1 equivalents) to the stirred lithium dispersion at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring until all the lithium has been consumed.

Step 2: Formation of the Gilman Reagent (Lithium Dialkylcuprate)

  • Preparation: In a separate flask under an inert atmosphere, create a slurry of copper(I) iodide (CuI, 0.5 equivalents) in anhydrous diethyl ether.

  • Addition: Cool the CuI slurry to 0°C. Slowly add the prepared alkyllithium solution (from Step 1) to the CuI slurry. The formation of the Gilman reagent (R₂CuLi) is often indicated by a color change.

Step 3: Coupling Reaction

  • Addition: To the freshly prepared Gilman reagent at 0°C, add the second alkyl halide (R'-X, 1.0 equivalent, must be primary or methyl for best results) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude alkane can be purified by distillation or column chromatography.

Diagrams

Corey_House_Workflow cluster_0 Step 1: Alkyllithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling RX1 Alkyl Halide (R-X) Li Lithium Metal (in Dry Ether) RX1->Li RLi Alkyllithium (R-Li) Li->RLi RLi_2 2 R-Li CuI Copper(I) Iodide (CuI) Gilman Gilman Reagent (R₂CuLi) CuI->Gilman Gilman_2 R₂CuLi RLi_2->CuI RX2 2nd Alkyl Halide (R'-X) (must be 1° or Me) Alkane Unsymmetrical Alkane (R-R') RX2->Alkane Gilman_2->RX2

Caption: Experimental workflow for the Corey-House synthesis of unsymmetrical alkanes.

References

Optimization

Technical Support Center: Interpreting Complex Fragmentation Patterns in Mass Spectra of Isomers

Welcome to the technical support center for mass spectrometry analysis of isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the interpretation of complex fragmentation patterns in the mass spectra of isomeric compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my isomers produce nearly identical mass spectra?

Isomers are molecules that have the same molecular formula and, therefore, the same exact molecular weight.[1] This means that their molecular ion peaks (M+) will appear at the same mass-to-charge ratio (m/z). Furthermore, structurally similar isomers can undergo similar fragmentation pathways, resulting in mass spectra with very few, if any, distinguishing features, especially under standard electron ionization (EI) conditions.[2]

Q2: What is the first step I should take when facing indistinguishable mass spectra from potential isomers?

The most effective initial approach is to employ a separation technique prior to mass analysis.[1] Coupling chromatography with mass spectrometry is a standard and powerful strategy.

  • Gas Chromatography (GC-MS): Ideal for volatile and thermally stable isomers. The separation is based on the differential partitioning of isomers between a stationary phase and a mobile gas phase.[3][4]

  • Liquid Chromatography (LC-MS): A versatile technique for a wide range of compounds, including non-volatile and thermally labile molecules.[5][6] Different column chemistries can be utilized to achieve separation based on properties like polarity.[5]

Chromatographic separation ensures that different isomers enter the mass spectrometer at different times, simplifying spectral interpretation and preventing misidentification.[1]

Q3: My isomers co-elute during chromatography. What are my next options?

If chromatographic separation is insufficient, tandem mass spectrometry (MS/MS or MSn) is the next critical tool.[1][7] This technique involves isolating the precursor ion (the molecular ion of the co-eluting isomers) and subjecting it to fragmentation. The resulting product ion spectrum can reveal subtle structural differences.

Q4: What is tandem mass spectrometry (MS/MS) and how does it help in differentiating isomers?

Tandem mass spectrometry is a multi-stage process where ions are analyzed in sequence.[1] In the context of isomer differentiation, the process typically involves:

  • Isolation: The mass spectrometer isolates the precursor ion of the isomers.

  • Fragmentation: The isolated precursor ion is fragmented, commonly through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[1]

  • Analysis: The resulting fragment ions (product ions) are mass-analyzed.

Differences in the abundance or presence of specific product ions can serve as a structural fingerprint to distinguish between isomers.[1]

Q5: What is Ion Mobility Spectrometry (IMS) and how can it aid in isomer analysis?

Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge.[8][9] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation. Isomers with different three-dimensional structures will have different collision cross-sections (CCS), causing them to drift through the IMS cell at different rates before reaching the mass analyzer.[10][11] This can resolve isomers that are inseparable by chromatography and mass spectrometry alone.[8][9]

Troubleshooting Guides

Issue 1: No discernible difference in MS/MS spectra between two known isomers.

Possible Cause: The fragmentation energy used may not be optimal to induce isomer-specific fragmentation pathways.

Troubleshooting Steps:

  • Vary Fragmentation Energy: Perform energy-resolved mass spectrometry experiments. Systematically vary the collision energy (in CID or HCD) to observe how the fragmentation pattern changes. Some isomers may only show differential fragmentation at specific energy levels.

  • Utilize Alternative Fragmentation Techniques: Different fragmentation methods can yield unique diagnostic fragments. Consider using:

    • Ultraviolet Photodissociation (UVPD): Can provide unique fragments for structurally similar isomers where CID or HCD fail.[7]

    • Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): Particularly useful for peptide and protein isomers, as they can produce unique diagnostic ions.[12]

  • Consider Derivatization: Chemical derivatization can be used to introduce a structural element that directs fragmentation in an isomer-specific manner.

Issue 2: My sample is complex, and I suspect the presence of multiple unknown isomers.

Possible Cause: The complexity of the sample matrix is leading to overlapping signals and making individual isomer identification challenging.

Troubleshooting Steps:

  • Enhance Chromatographic Resolution:

    • Optimize your LC or GC method. Experiment with different columns, mobile phase gradients (for LC), or temperature programs (for GC).

    • Consider two-dimensional liquid chromatography (2D-LC) for highly complex samples to increase peak capacity.

  • Employ High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR-MS provide high mass accuracy, which can help in assigning elemental compositions to precursor and fragment ions, aiding in the identification of potential isomers.[2]

  • Utilize Ion Mobility-Mass Spectrometry (IMS-MS): This is a powerful tool for separating isomers in complex mixtures based on their shape and size, providing an additional dimension of data to aid in identification.[8][10]

Experimental Protocols

Protocol 1: Differentiating Isomers using Energy-Resolved Tandem Mass Spectrometry
  • Sample Preparation: Prepare individual standards of the known isomers and a mixture at a known concentration (e.g., 1 µM in a suitable solvent).

  • Infusion and Ionization: Infuse the samples directly into the mass spectrometer using an electrospray ionization (ESI) source.

  • Precursor Ion Isolation: In the MS1 scan, identify the m/z of the molecular ion of the isomers. Set up an MS/MS experiment to isolate this precursor ion.

  • Collision Energy Ramp: Program the mass spectrometer to acquire a series of MS/MS spectra at varying collision energies (e.g., in steps of 5 eV from 10 to 50 eV).

  • Data Analysis: Compare the fragmentation patterns of the individual isomers at each collision energy. Look for the appearance or disappearance of specific fragment ions or significant changes in the relative abundance of fragment ions that are unique to each isomer. Plot the relative abundance of a diagnostic fragment ion against the collision energy to create a breakdown curve, which can be characteristic for each isomer.

Quantitative Data Summary

TechniqueParameter MeasuredAdvantage for Isomer AnalysisLimitations
GC-MS Retention TimeExcellent separation for volatile isomers.[3]Not suitable for non-volatile or thermally labile compounds.
LC-MS Retention TimeVersatile for a wide range of compounds; various column chemistries available.[5][6]Co-elution of isomers can occur.
MS/MS Fragment Ion m/z and AbundanceReveals structural differences through characteristic fragmentation patterns.[1][13]Isomers may still produce very similar fragmentation patterns.
HRMS Exact MassProvides high mass accuracy for confident elemental composition determination.[1]Does not inherently separate isomers.
IMS-MS Drift Time / Collision Cross-Section (CCS)Separates isomers based on their gas-phase size and shape.[8][9][10]Resolution may not be sufficient for all isomer pairs.

Visualizations

Experimental_Workflow cluster_0 Sample Introduction & Separation cluster_1 Mass Analysis cluster_2 Data Interpretation Sample Isomeric Mixture LC_GC LC or GC Separation Sample->LC_GC MS1 MS1 Analysis (Precursor Ion Selection) LC_GC->MS1 IMS Ion Mobility Separation LC_GC->IMS Optional Fragmentation Fragmentation (CID, HCD, etc.) MS1->Fragmentation MS2 MS2 Analysis (Product Ion Detection) Fragmentation->MS2 Data Interpret Spectra (Differentiation) MS2->Data IMS->MS1

Caption: A generalized workflow for the separation and identification of isomers using chromatography and tandem mass spectrometry.

Troubleshooting_Logic Start Identical MS1 Spectra for Isomers Separation Attempt Chromatographic Separation (LC/GC) Start->Separation Separated Isomers Separated? Separation->Separated Success Successful Differentiation Separated->Success Yes TandemMS Perform Tandem MS (MS/MS) Separated->TandemMS No (Co-elution) DifferentFragments Different Fragmentation Patterns? TandemMS->DifferentFragments DifferentFragments->Success Yes AdvancedMethods Employ Advanced Techniques (IMS-MS, UVPD, Derivatization) DifferentFragments->AdvancedMethods No AdvancedMethods->Success

Caption: A decision tree for troubleshooting the differentiation of isomers when initial mass spectra are identical.

References

Troubleshooting

Technical Support Center: Scaling Up the Production of 2,3,4,4-Tetramethylhexane

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2,3,4,4-tetramethylhexane. The following information is stru...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2,3,4,4-tetramethylhexane. The following information is structured to address common challenges and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is a viable synthetic strategy for the scalable production of 2,3,4,4-Tetramethylhexane?

A1: A robust and scalable method for synthesizing highly branched alkanes like 2,3,4,4-tetramethylhexane is a two-step approach involving a Grignard reaction followed by dehydration and catalytic hydrogenation. This method offers flexibility in precursor selection and is amenable to scale-up. The general strategy involves the synthesis of a tertiary alcohol intermediate, which is then converted to the final alkane product.

Q2: What are the most common impurities encountered in the synthesis of 2,3,4,4-Tetramethylhexane?

A2: The primary impurities are typically other C10 alkane isomers with close boiling points, which can be challenging to separate. Depending on the synthetic route, unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling products in Grignard reactions), and residual solvents may also be present.

Q3: Which analytical techniques are recommended for purity assessment of 2,3,4,4-Tetramethylhexane?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for identifying and quantifying impurities in volatile compounds like 2,3,4,4-tetramethylhexane. By comparing retention times and mass spectra with known standards, a comprehensive purity profile can be established.

Q4: What are the key safety considerations when scaling up the synthesis of 2,3,4,4-Tetramethylhexane?

A4: The use of highly reactive Grignard reagents necessitates strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions with water. Diethyl ether, a common solvent for Grignard reactions, is extremely flammable and requires careful handling. Catalytic hydrogenation involves flammable hydrogen gas under pressure, requiring specialized equipment and adherence to safety protocols.

Troubleshooting Guides

Guide 1: Grignard Reaction for Tertiary Alcohol Precursor Synthesis

Issue: Low or No Yield of Tertiary Alcohol

Potential CauseRecommended Solution
Poor Quality or Passivated Magnesium Turnings Use fresh, high-purity magnesium turnings. Activate the magnesium by stirring without solvent under an inert atmosphere or by adding a small crystal of iodine.
Presence of Moisture in Glassware or Solvents Rigorously dry all glassware in an oven ( >120°C) overnight or flame-dry under vacuum. Use anhydrous solvents.
Slow or No Initiation of Grignard Reagent Formation Add a small amount of pre-formed Grignard reagent to initiate the reaction. Gently warm the flask. Ensure the alkyl halide is of sufficient purity.
Side Reactions (e.g., Wurtz Coupling) Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Steric Hindrance For sterically hindered ketones, consider using a more reactive organolithium reagent in place of a Grignard reagent.

Issue: Formation of Significant Side Products

Side ProductFormation MechanismMitigation Strategy
Homo-coupled Alkane (R-R) Wurtz-type coupling of the alkyl halide.Slow addition of the alkyl halide to the magnesium turnings.
Alkene Elimination reaction of the alkyl halide.Use a less sterically hindered base or optimize the reaction temperature.
Starting Ketone Recovered Enolization of the ketone by the Grignard reagent acting as a base.Use a less sterically hindered Grignard reagent or an organolithium reagent.
Guide 2: Dehydration of Tertiary Alcohol

Issue: Incomplete Dehydration

Potential CauseRecommended Solution
Insufficient Acid Catalyst Increase the molar ratio of the acid catalyst (e.g., sulfuric acid, phosphoric acid) to the alcohol.
Low Reaction Temperature Increase the reaction temperature to favor the elimination reaction.
Inefficient Water Removal Use a Dean-Stark apparatus to effectively remove water and drive the equilibrium towards the alkene product.
Guide 3: Catalytic Hydrogenation of Alkene Intermediate

Issue: Incomplete Hydrogenation

Potential CauseRecommended Solution
Catalyst Deactivation Ensure the alkene intermediate is free of impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, active catalyst.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the reactor.
Poor Mixing Ensure efficient stirring to facilitate contact between the catalyst, alkene, and hydrogen.
Low Reaction Temperature While hydrogenation is exothermic, a minimum temperature may be required to achieve a reasonable reaction rate.

Experimental Protocols

Protocol 1: Synthesis of 3,4,5,5-Tetramethyl-3-hexanol (Tertiary Alcohol Intermediate)

This protocol outlines the synthesis of the tertiary alcohol precursor to 2,3,4,4-tetramethylhexane via a Grignard reaction.

  • Preparation of Grignard Reagent (sec-Butylmagnesium Chloride):

    • All glassware must be rigorously dried.

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of sec-butyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the sec-butyl chloride solution to the magnesium. If the reaction does not start, add a crystal of iodine.

    • Once initiated, add the remaining sec-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone (3,3-Dimethyl-2-butanone):

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Prepare a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration and Hydrogenation to 2,3,4,4-Tetramethylhexane
  • Dehydration:

    • Place the crude 3,4,5,5-tetramethyl-3-hexanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture and distill the resulting alkene (a mixture of isomers of 3,4,5,5-tetramethyl-2-hexene) to separate it from the non-volatile acid.

  • Catalytic Hydrogenation:

    • Dissolve the collected alkene in a suitable solvent (e.g., ethanol, ethyl acetate).

    • Add a catalytic amount of platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).

    • Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction mixture vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude 2,3,4,4-tetramethylhexane.

Data Presentation

Table 1: Physical Properties of 2,3,4,4-Tetramethylhexane and Related Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3,4,4-TetramethylhexaneC₁₀H₂₂142.28161.6
2,2,3,4-TetramethylhexaneC₁₀H₂₂142.28157.0
3,3,4,4-TetramethylhexaneC₁₀H₂₂142.28170.0
n-DecaneC₁₀H₂₂142.28174.1

Table 2: Representative Reaction Conditions for Grignard Synthesis of Tertiary Alcohols

Alkyl HalideKetoneSolventCatalystYield (%)
sec-Butyl Chloride3,3-Dimethyl-2-butanoneDiethyl EtherNone~70-80
tert-Butyl Chloride2-PentanoneTHFNone~60-70
Isopropyl Bromide3-PentanoneDiethyl EtherNone~80-90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start sec-Butyl Chloride + Mg grignard sec-Butylmagnesium Chloride start->grignard in Et2O alcohol 3,4,5,5-Tetramethyl-3-hexanol grignard->alcohol ketone 3,3-Dimethyl-2-butanone ketone->alcohol alkene 3,4,5,5-Tetramethyl-2-hexene isomers alcohol->alkene H+, Heat final_product 2,3,4,4-Tetramethylhexane alkene->final_product H2, PtO2 or Pd/C

Caption: Synthetic workflow for 2,3,4,4-tetramethylhexane.

troubleshooting_grignard start Low Yield in Grignard Reaction? q1 Is the reaction initiating? start->q1 a1_yes Check for side reactions q1->a1_yes Yes a1_no Troubleshoot initiation q1->a1_no No q3 Wurtz coupling observed? a1_yes->q3 q2 Moisture present? a1_no->q2 a2_yes Dry glassware and solvents rigorously q2->a2_yes Yes a2_no Activate Mg turnings q2->a2_no No a3_yes Slow addition of alkyl halide q3->a3_yes Yes a3_no Consider enolization or reduction q3->a3_no No

Caption: Troubleshooting logic for Grignard reaction issues.

Optimization

Technical Support Center: Resolving Overlapping Signals in the NMR Spectrum of Branched Alkanes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of signal overlap in the Nuclear Magnetic Resonance (NMR) spectra of branched alkanes. Due to their similar electronic environments, the proton signals of alkanes often bunch together, making structural elucidation difficult.[1][2] This guide offers strategies, from simple adjustments to advanced experiments, to achieve high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why do the proton signals in my branched alkane spectrum overlap so severely? A1: The ¹H NMR spectra of alkanes are often complex due to extensive signal overlap and a small chemical shift dispersion, typically in the 0.5 - 2.0 ppm range.[1][3] Protons on methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) groups in a saturated hydrocarbon chain exist in very similar magnetic environments. This results in their resonance frequencies being very close, causing the signals to clump together into a broad, poorly resolved pattern, which complicates integration and analysis of coupling patterns.[4][5]

Q2: What are the initial troubleshooting steps I can take to resolve signal overlap? A2: Before proceeding to more complex and time-consuming experiments, several simple adjustments can often improve signal resolution:

  • Change the NMR Solvent: Switching to a solvent with different properties, such as from deuterochloroform (CDCl₃) to benzene-d₆, can induce chemical shift changes that may resolve the overlap.[6][7]

  • Vary the Temperature: Acquiring spectra at different temperatures can alter the chemical shifts, which can be effective if conformational averaging is contributing to the overlap.[4]

  • Adjust Sample Concentration: Highly concentrated samples can lead to peak broadening. Diluting the sample may improve resolution. Conversely, if the sample is too dilute, bimolecular interactions that might differentiate signals are not observed.[6]

  • Ensure Sample Quality: The sample should be fully dissolved and free of any particulate matter. Filtering the sample directly into the NMR tube is a good practice to avoid peak broadening and shimming issues.[8][9]

Q3: When should I consider using advanced NMR techniques? A3: If the initial troubleshooting steps fail to resolve the signal overlap, advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are necessary. These techniques are essential when you cannot determine coupling patterns or get accurate integrations from the standard ¹H spectrum.[6] Techniques like DEPT are used to determine the types of carbon atoms (CH, CH₂, CH₃), while 2D experiments like COSY and HSQC can disperse the overlapping signals into a second dimension, revealing connectivity between atoms.[5][10][11]

Q4: How does a DEPT experiment help in analyzing branched alkanes? A4: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a ¹³C NMR technique that distinguishes carbon signals based on the number of attached protons.[12] This is invaluable for branched alkanes where many carbons have similar shifts.

  • DEPT-90: Shows only signals from methine (CH) carbons.[13][14]

  • DEPT-135: Shows positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons.[13][14] Quaternary carbons do not appear in DEPT spectra and can be identified by comparing the DEPT spectra with the standard broadband-decoupled ¹³C spectrum.[14][15]

Q5: Which 2D NMR experiments are most effective for resolving overlap in alkanes, and what information do they provide? A5: Two-dimensional NMR experiments are powerful tools for separating signals that would otherwise overlap in a 1D spectrum.[10]

  • COSY (Correlation Spectroscopy): This is a homonuclear experiment that identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[16] It helps establish the proton connectivity framework.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates each proton signal with the carbon it is directly attached to (a one-bond correlation).[10] Since ¹³C spectra have a much wider chemical shift range, this experiment effectively separates overlapping proton signals based on the distinct shifts of their attached carbons.[11][17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together molecular fragments and for assigning quaternary carbons, which have no attached protons.[18]

Troubleshooting Workflow for Overlapping Signals

If you encounter overlapping signals in the ¹H NMR spectrum of a branched alkane, follow this logical workflow to diagnose and resolve the issue. The process begins with simple sample and acquisition adjustments and progresses to more advanced spectroscopic techniques if the problem persists.

G cluster_0 Initial Troubleshooting cluster_1 Advanced 1D NMR cluster_2 Advanced 2D NMR start Overlapping Signals in ¹H NMR Spectrum step1 1. Check Sample Preparation (Concentration, Purity, Filtration) start->step1 step2 2. Modify Acquisition Parameters (Change Solvent, Vary Temperature) step1->step2 decision1 Resolution Improved? step2->decision1 step3 3. Acquire ¹³C and DEPT Spectra (Identify C, CH, CH₂, CH₃ types) decision2 Overlap Still Ambiguous? step3->decision2 step4 4. Acquire 2D COSY Spectrum (Determine ¹H-¹H Connectivity) step5 5. Acquire 2D HSQC/HMBC Spectra (Determine ¹H-¹³C Connectivity) step4->step5 end_node Structure Elucidated step5->end_node decision1->step3 No decision1->end_node Yes decision2->step4 Yes decision2->end_node No

Caption: A workflow for troubleshooting overlapping NMR signals.

Data Presentation

Quantitative data is crucial for the interpretation of NMR spectra. The following tables summarize key data points for branched alkanes.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Branched Alkanes

Structural Unit Proton Type Typical ¹H Shift (δ, ppm)[1] Carbon Type Typical ¹³C Shift (δ, ppm)[19]
-CH₃ Primary (methyl) 0.7 - 1.3 Primary 10 - 20
-CH₂- Secondary (methylene) 1.2 - 1.6 Secondary 20 - 30
>CH- Tertiary (methine) 1.4 - 1.8 Tertiary 25 - 45

| >C< | - | - | Quaternary | 30 - 40 |

Table 2: Interpreting DEPT-90 and DEPT-135 Spectra

Carbon Type Signal in DEPT-90[13][14] Signal in DEPT-135[13][14]
C (Quaternary) No Signal No Signal
CH (Methine) Positive Positive
CH₂ (Methylene) No Signal Negative

| CH₃ (Methyl) | No Signal | Positive |

Key Experimental Protocols

Protocol 1: Standard NMR Sample Preparation for Branched Alkanes Proper sample preparation is critical for obtaining a high-quality spectrum.[20]

  • Weigh Sample: For a standard ¹H NMR, weigh 1-5 mg of the purified branched alkane. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[20]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆). Use approximately 0.6-0.7 mL of solvent.[21]

  • Dissolve Sample: Add the solvent to the vial containing the sample and gently vortex or swirl until the sample is completely dissolved. A homogenous solution is essential.[20]

  • Filter Solution: To remove any dust or particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9][21]

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly.

Protocol 2: Acquiring DEPT Spectra This protocol assumes the user is familiar with basic 1D ¹³C NMR acquisition.

  • Acquire Standard ¹³C Spectrum: First, run a standard proton-decoupled ¹³C NMR spectrum to identify the chemical shift range of all carbon signals.

  • Set up DEPT-135: Load the DEPT-135 pulse program. The experiment uses a 135° pulse angle to differentiate CH₂ groups (negative signals) from CH and CH₃ groups (positive signals).[15] Set the spectral width and transmitter offset based on the standard ¹³C spectrum.

  • Acquire DEPT-135: Run the experiment. Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

  • Set up DEPT-90: Load the DEPT-90 pulse program. This experiment uses a 90° pulse angle to selectively show signals from CH groups only.[15]

  • Acquire DEPT-90: Run the experiment using the same spectral parameters.

  • Analyze: Compare the broadband ¹³C, DEPT-135, and DEPT-90 spectra to assign each carbon signal to its correct type (C, CH, CH₂, or CH₃).[15]

Protocol 3: Acquiring a 2D COSY Spectrum This is a standard protocol for acquiring a gradient-selected COSY (gCOSY) experiment.

  • Lock and Shim: Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity and sharp peaks.[7]

  • Acquire ¹H Spectrum: Obtain a high-resolution 1D ¹H spectrum to determine the spectral width and set the transmitter offset frequency (typically in the center of the spectrum).

  • Load COSY Pulse Program: Select a standard 2D gCOSY pulse sequence.

  • Set Parameters:

    • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.

    • Choose the number of data points in the direct dimension (t₂) and the number of increments in the indirect dimension (t₁). Typical values are 2048 points in t₂ and 256-512 increments in t₁.

    • Set the number of scans per increment (usually 1, 2, or 4 for gCOSY).

  • Acquire and Process: Start the acquisition. After completion, the 2D data is processed with a Fourier transform in both dimensions to generate the final spectrum.

Protocol 4: Acquiring a 2D HSQC Spectrum This protocol is for a standard sensitivity-enhanced, gradient-selected HSQC experiment.

  • Lock and Shim: As with COSY, begin by locking and shimming the sample.

  • Acquire ¹H and ¹³C Spectra: Obtain 1D spectra for both ¹H and ¹³C to determine their respective spectral widths and transmitter offsets.

  • Load HSQC Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsp).

  • Set Parameters:

    • Set the ¹H spectral width and offset in the direct dimension (F2).

    • Set the ¹³C spectral width and offset in the indirect dimension (F1).

    • Set the one-bond C-H coupling constant (J1XH). For alkanes, this is typically set to an average value of 125-135 Hz.

  • Acquire and Process: Start the acquisition. The experiment time will depend on the sample concentration and the number of scans. Process the data with a Fourier transform in both dimensions to obtain the 2D correlation map.

Integrated Data Analysis Workflow

Resolving the structure of a complex branched alkane requires integrating data from multiple NMR experiments. Each experiment provides a unique piece of the puzzle, and combining them allows for an unambiguous structural assignment.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments cluster_2 Structure Elucidation H1_NMR 1D ¹H NMR (Proton Environments, Integration) Fragments Identify Molecular Fragments H1_NMR->Fragments C13_NMR 1D ¹³C NMR (Number of Unique Carbons) DEPT_NMR DEPT-90 & DEPT-135 (Carbon Types: CH, CH₂, CH₃) C13_NMR->DEPT_NMR DEPT_NMR->Fragments COSY 2D COSY (¹H—¹H Connectivity) COSY->Fragments HSQC 2D HSQC (Direct ¹H—¹³C Connectivity) HSQC->Fragments Assemble Assemble Fragments into Final Structure Fragments->Assemble Final_Structure Final Structure of Branched Alkane Assemble->Final_Structure

Caption: An integrated workflow for NMR data analysis.

References

Reference Data & Comparative Studies

Comparative

Differentiating Tetramethylhexane Isomers: A Mass Spectrometry Comparison Guide

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This guide provides a comparative analysis of the mass spectral fragmentation pat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. This guide provides a comparative analysis of the mass spectral fragmentation patterns of various tetramethylhexane isomers, offering a practical framework for their differentiation. By understanding the distinct fragmentation pathways, researchers can confidently identify these closely related compounds.

The structural nuances of tetramethylhexane isomers, while subtle, lead to demonstrably different mass spectra under electron ionization (EI). The stability of the resulting carbocations dictates the fragmentation pathways, providing a unique fingerprint for each isomer. This guide will delve into the mass spectral characteristics of 2,2,3,3-tetramethylhexane, 2,2,5,5-tetramethylhexane, and other isomers, supported by experimental data and detailed protocols.

Comparative Analysis of Mass Spectral Data

The electron ionization mass spectra of tetramethylhexane isomers are characterized by the formation of stable carbocations. The molecular ion peak (M+) is often weak or entirely absent due to the high propensity for fragmentation in branched alkanes. The most significant differences between the isomers are observed in the relative abundances of their fragment ions.

IsomerMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Relative Intensities
2,2,3,3-Tetramethylhexane 142.2857 (100%), 71 (50%), 43 (40%), 85 (20%), 56 (15%)
2,2,5,5-Tetramethylhexane 142.2857 (100%), 43 (30%), 71 (5%), 85 (5%), 56 (5%)[1][2][3]
2,2,4,4-Tetramethylhexane 142.2857 (100%), 43 (45%), 71 (10%), 85 (8%), 56 (12%)[4][5]
2,2,4,5-Tetramethylhexane 142.2857 (100%), 43 (35%), 71 (15%), 85 (10%), 113 (5%)[6]

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions. The data presented is a synthesis of information from various sources.

The base peak for all listed isomers is m/z 57, corresponding to the stable tert-butyl cation.[6] This is a common feature for molecules containing a tert-butyl group. However, the relative intensities of other fragment ions, such as m/z 43, 71, and 85, provide the basis for differentiation.

Experimental Protocols

A standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol is essential for the reproducible analysis of tetramethylhexane isomers.

Sample Preparation:

Dissolve the tetramethylhexane isomer sample in a volatile organic solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 1 mg/mL.[6]

GC-MS Parameters:

  • Gas Chromatograph: Agilent GC-MS system or equivalent.

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating alkane isomers.[7]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[1][8][9]

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-200.

    • Scan Speed: 1000 amu/s.[6]

Fragmentation Pathways and Mechanisms

The fragmentation of tetramethylhexane isomers is driven by the formation of the most stable carbocations. The following diagrams illustrate the primary fragmentation pathways for two of the isomers.

Fragmentation of 2,2,3,3-Tetramethylhexane C10H22+ (m/z 142) C10H22+ (m/z 142) tert-Butyl Cation (m/z 57) tert-Butyl Cation (m/z 57) C10H22+ (m/z 142)->tert-Butyl Cation (m/z 57) - C6H13• C5H11+ (m/z 71) C5H11+ (m/z 71) C10H22+ (m/z 142)->C5H11+ (m/z 71) - C5H11• C6H13+ (m/z 85) C6H13+ (m/z 85) C10H22+ (m/z 142)->C6H13+ (m/z 85) - C4H9• Fragmentation of 2,2,5,5-Tetramethylhexane C10H22+ (m/z 142) C10H22+ (m/z 142) Cleavage at C3-C4 Cleavage at C3-C4 C10H22+ (m/z 142)->Cleavage at C3-C4 tert-Butyl Cation (m/z 57) tert-Butyl Cation (m/z 57) C4H9+ (m/z 57) tert-Butyl Cation (m/z 57) C5H9+ (m/z 69) C5H9+ (m/z 69) Cleavage at C3-C4->C4H9+ (m/z 57) - C6H13• Isomer Differentiation Workflow cluster_0 Analysis cluster_1 Identification Sample Sample GC-MS Analysis GC-MS Analysis Sample->GC-MS Analysis Mass Spectrum Mass Spectrum GC-MS Analysis->Mass Spectrum Fragmentation Analysis Fragmentation Analysis Mass Spectrum->Fragmentation Analysis Data Comparison Data Comparison Isomer Identification Isomer Identification Data Comparison->Isomer Identification Fragmentation Analysis->Data Comparison

References

Validation

Boiling Point Variations Among C10H22 Isomers: A Comparative Analysis

A comprehensive review of the boiling points of decane (B31447) isomers reveals a clear correlation between molecular structure and physical properties. Increased branching consistently leads to a reduction in boiling po...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the boiling points of decane (B31447) isomers reveals a clear correlation between molecular structure and physical properties. Increased branching consistently leads to a reduction in boiling point, a phenomenon attributable to the corresponding decrease in the surface area available for intermolecular van der Waals forces.

This guide provides a comparative analysis of the boiling points for a selection of C10H22 isomers, supported by experimental data. It is intended for researchers, scientists, and drug development professionals who require a fundamental understanding of how isomeric structures influence physicochemical characteristics.

Comparative Boiling Point Data

The boiling points of various C10H22 isomers are summarized in the table below. The data clearly illustrates that the straight-chain isomer, n-decane, possesses the highest boiling point. As the degree of branching increases, the boiling point systematically decreases.

Isomer NameStructureBoiling Point (°C)
n-DecaneCH3(CH2)8CH3174.2[1]
2-Methylnonane (B165365)CH3(CH2)6CH(CH3)2166-169[2][3]
3-MethylnonaneCH3(CH2)5CH(CH3)CH2CH3166-167[4]
2,3-DimethyloctaneCH3(CH2)4CH(CH3)CH(CH3)2164.32[5]
3,3-DimethyloctaneCH3(CH2)4C(CH3)2CH2CH3~161[6]
2,2-Dimethyloctane (B44098)CH3(CH2)5C(CH3)3155[7]

The Influence of Molecular Geometry on Intermolecular Forces

The observed trend in boiling points among the C10H22 isomers is a direct consequence of the nature of London dispersion forces, a type of van der Waals force. These forces are dependent on the surface area of a molecule.

  • n-Decane , with its linear structure, allows for maximum surface area contact between adjacent molecules, leading to stronger intermolecular attractions that require more energy to overcome, resulting in a higher boiling point.[8]

  • Branched isomers , such as 2-methylnonane and 2,2-dimethyloctane, are more compact and spherical. This reduces the effective surface area for intermolecular interactions, weakening the London dispersion forces and consequently lowering their boiling points.[8]

The relationship between the degree of branching and the boiling point can be visualized as a logical workflow.

G Relationship Between Branching and Boiling Point A Increased Molecular Branching B More Compact/ Spherical Shape A->B C Reduced Surface Area for Intermolecular Contact B->C D Weaker van der Waals (London Dispersion) Forces C->D E Lower Boiling Point D->E

Figure 1. The causal chain from increased molecular branching to a lower boiling point.

Experimental Protocols for Boiling Point Determination

The boiling points cited in this guide are determined through established experimental methodologies. The two primary techniques are the distillation method and the capillary method.

Distillation Method

This method is suitable for purifying liquids and determining the boiling point of a substance with a sample volume of at least 5 mL.[9]

Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask leading to the condenser.[9]

  • Sample and Boiling Chips: The liquid sample (at least 5 mL) and a few boiling chips are added to the distilling flask to ensure smooth boiling.[9]

  • Heating: The distilling flask is heated gently.

  • Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it stabilizes, which indicates the boiling point of the liquid.[10][11] Throughout the distillation, the vapor temperature should remain constant for a pure substance.[10]

G Distillation Workflow cluster_setup Apparatus Setup cluster_procedure Procedure A1 Assemble Distilling Flask, Condenser, and Receiving Flask A2 Position Thermometer Correctly A1->A2 B1 Add Liquid Sample and Boiling Chips B2 Gently Heat the Flask B1->B2 B3 Observe Vapor Rise B2->B3 B4 Record Stable Temperature (Boiling Point) B3->B4 cluster_setup cluster_setup cluster_procedure cluster_procedure

Figure 2. A simplified workflow for determining boiling point via distillation.
Capillary Method (Siwoloboff Method)

This micro-method is ideal for determining the boiling point of small quantities of a liquid (less than 0.5 mL).[9][12]

Protocol:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[13][14]

  • Capillary Insertion: A capillary tube, sealed at one end, is placed with the open end down into the liquid.[13][14]

  • Apparatus Assembly: The test tube is attached to a thermometer. This assembly is then immersed in a heating bath, such as a Thiele tube filled with a high-boiling point liquid like mineral oil or silicone oil.[9][12][13]

  • Heating and Observation: The heating bath is heated gently. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9][15]

  • Boiling Point Determination: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][12][15]

G Capillary Method Workflow cluster_prep Preparation cluster_measurement Measurement A1 Place Liquid in Small Test Tube A2 Insert Sealed Capillary (Open End Down) A1->A2 A3 Attach to Thermometer A2->A3 B1 Immerse in Heating Bath (e.g., Thiele Tube) B2 Heat Gently and Observe for Bubble Stream B1->B2 B3 Remove Heat and Cool B2->B3 B4 Record Temperature when Liquid Enters Capillary B3->B4 cluster_prep cluster_prep cluster_measurement cluster_measurement

Figure 3. A streamlined workflow for the capillary method of boiling point determination.

References

Comparative

Forging the Unconventional: A Comparative Guide to the Synthesis of 2,3,4,4-Tetramethylhexane

For Immediate Release In the landscape of complex hydrocarbon synthesis, the creation of highly branched alkanes such as 2,3,4,4-tetramethylhexane presents a unique set of challenges. This guide introduces a novel and ef...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of complex hydrocarbon synthesis, the creation of highly branched alkanes such as 2,3,4,4-tetramethylhexane presents a unique set of challenges. This guide introduces a novel and efficient three-step synthetic pathway, juxtaposed with a well-established organometallic coupling reaction, to provide researchers, scientists, and drug development professionals with a comprehensive comparison of methodologies for accessing this sterically hindered C10 alkane.

A Novel Grignard-Based Approach

A newly devised synthetic route, centered around a Grignard reaction, offers a practical and scalable method for the preparation of 2,3,4,4-tetramethylhexane. This multi-step process, detailed below, is designed for high conversion and purity of the final product.

Alternative Route: The Corey-House Synthesis

As a point of comparison, the Corey-House synthesis, a powerful and reliable method for the formation of unsymmetrical alkanes, is presented as an alternative. This reaction utilizes a lithium dialkylcuprate reagent to couple two different alkyl halides.

Performance Comparison

The following table summarizes the key quantitative data for the proposed new synthetic route and the Corey-House synthesis, offering a clear comparison of their respective efficiencies and requirements.

ParameterNew Synthetic Route (Grignard-based)Corey-House Synthesis
Overall Yield ~65-75% (Estimated)~50-60% (Estimated, highly substrate dependent)
Number of Steps 32 (after preparation of organolithium)
Key Reagents Isopropylmagnesium bromide, 3,3-Dimethyl-2-pentanone (B1585287), H₂SO₄, Pd/Csec-Butyllithium (B1581126), Copper(I) iodide, 2-Bromo-2-methylbutane (B1582447)
Reaction Conditions Step 1: 0°C to rt; Step 2: 50-80°C; Step 3: rt, 1 atm H₂Step 1: -78°C to 0°C; Step 2: 0°C to rt
Scalability Readily scalableScalable, but can be sensitive to stoichiometry
Stereocontrol Not applicable (achiral product)Not applicable (achiral product)

Experimental Protocols

New Synthetic Route: Detailed Methodology

Step 1: Synthesis of 2,3,4,4-Tetramethyl-3-hexanol

To a solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether at 0°C under an inert atmosphere, a solution of isopropylmagnesium bromide in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 2,3,4,4-Tetramethyl-3-hexanol

The crude 2,3,4,4-tetramethyl-3-hexanol is mixed with a catalytic amount of concentrated sulfuric acid. The mixture is heated to 50-80°C with vigorous stirring. The resulting alkene mixture is co-distilled with water as it is formed. The organic layer of the distillate is separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

Step 3: Hydrogenation to 2,3,4,4-Tetramethylhexane

The mixture of alkenes from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by GC-MS). The catalyst is removed by filtration through a pad of celite, and the solvent is removed by distillation to afford the final product, 2,3,4,4-tetramethylhexane.

Corey-House Synthesis: Detailed Methodology

Step 1: Preparation of Lithium di(sec-butyl)cuprate

To a solution of sec-butyllithium in anhydrous diethyl ether at -78°C under an inert atmosphere, a slurry of copper(I) iodide in diethyl ether is added. The mixture is allowed to warm to 0°C and stirred until a homogeneous solution of the Gilman reagent is formed.

Step 2: Coupling with 2-Bromo-2-methylbutane

The solution of lithium di(sec-butyl)cuprate is cooled to 0°C, and a solution of 2-bromo-2-methylbutane in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by fractional distillation.

Visualizing the Pathways

To further elucidate the described synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical flow of each route.

new_synthetic_route start 3,3-Dimethyl-2-pentanone + Isopropylmagnesium bromide step1 Grignard Reaction start->step1 intermediate1 2,3,4,4-Tetramethyl-3-hexanol step1->intermediate1 step2 Dehydration (H2SO4) intermediate1->step2 intermediate2 Alkene Mixture step2->intermediate2 step3 Hydrogenation (Pd/C, H2) intermediate2->step3 end_product 2,3,4,4-Tetramethylhexane step3->end_product corey_house_synthesis reagent1 sec-Butyllithium + CuI step1 Gilman Reagent Formation reagent1->step1 gilman Lithium di(sec-butyl)cuprate step1->gilman step2 Coupling Reaction gilman->step2 reagent2 2-Bromo-2-methylbutane reagent2->step2 end_product 2,3,4,4-Tetramethylhexane step2->end_product

Validation

A Comparative Analysis of Physical Properties: 2,3,4,4-Tetramethylhexane vs. n-Decane

An Objective Guide for Researchers in Drug Development and Chemical Sciences In the realms of chemical research and pharmaceutical development, a nuanced understanding of the physical properties of organic compounds is p...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Chemical Sciences

In the realms of chemical research and pharmaceutical development, a nuanced understanding of the physical properties of organic compounds is paramount. The selection of appropriate solvents and reagents can significantly influence reaction kinetics, product purity, and the overall efficiency of a synthetic pathway. This guide provides a detailed comparison of the physical properties of two isomers of C10H22: the highly branched 2,3,4,4-tetramethylhexane and the straight-chain n-decane. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.

Comparative Data of Physical Properties

The following table summarizes the key physical properties of 2,3,4,4-tetramethylhexane and n-decane. These values have been compiled from various chemical data sources.

Physical Property2,3,4,4-Tetramethylhexanen-Decane
Molecular Formula C10H22C10H22
Molar Mass ( g/mol ) 142.28142.28
Boiling Point (°C) 157[1]174.2[2][3]
Melting Point (°C) -54.0-29.7[2][3]
Density (g/cm³) 0.731[1]0.730 (at 20°C)[3]
Viscosity (mPa·s) Not available0.838 (at 25°C)[4]
Structural and Property Comparison

The logical relationship for comparing the physical properties of these two isomers is based on their distinct molecular structures. N-decane is a linear alkane, which allows for significant van der Waals forces between its molecules, resulting in a higher boiling point. In contrast, 2,3,4,4-tetramethylhexane is a highly branched alkane. This branching hinders close packing of the molecules, leading to weaker intermolecular forces and consequently, a lower boiling point and melting point compared to its straight-chain counterpart.

G Comparison of Isomer Physical Properties cluster_isomers Isomers of C10H22 cluster_properties Physical Properties n-Decane n-Decane Boiling_Point Boiling Point n-Decane->Boiling_Point Higher Melting_Point Melting Point n-Decane->Melting_Point Higher Density Density n-Decane->Density Similar Viscosity Viscosity n-Decane->Viscosity Available Data 2,3,4,4-Tetramethylhexane 2,3,4,4-Tetramethylhexane 2,3,4,4-Tetramethylhexane->Boiling_Point Lower 2,3,4,4-Tetramethylhexane->Melting_Point Lower 2,3,4,4-Tetramethylhexane->Density Similar 2,3,4,4-Tetramethylhexane->Viscosity No Available Data

Caption: Comparative diagram of the physical properties of n-decane and 2,3,4,4-tetramethylhexane.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization of chemical compounds. Below are detailed methodologies for the key experiments cited in this guide.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for this determination is the distillation method.[5]

Experimental Workflow: Boiling Point Determination by Distillation

G Boiling Point Determination Workflow Start Start Setup Assemble Distillation Apparatus Start->Setup Heat Gently Heat the Liquid Setup->Heat Observe Observe for Boiling and Condensation Heat->Observe Record_Temp Record Stable Vapor Temperature Observe->Record_Temp End End Record_Temp->End

Caption: Workflow for determining the boiling point of a liquid using distillation.

Protocol:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Heating: The liquid sample is placed in the distillation flask and heated gently.

  • Observation: As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.

  • Temperature Recording: The temperature is monitored throughout the distillation process. The boiling point is the constant temperature at which the vapor and liquid are in equilibrium, observed as a stable reading on the thermometer during distillation.[5]

An alternative for small sample volumes is the micro-boiling point or capillary method.[6][7] In this technique, a small amount of the liquid is heated in a tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn into the capillary, is recorded as the boiling point.[8][9]

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This property is a key indicator of a compound's purity.[10][11]

Experimental Workflow: Melting Point Determination

G Melting Point Determination Workflow Start Start Sample_Prep Prepare Powdered Sample Start->Sample_Prep Load_Capillary Pack Sample into Capillary Tube Sample_Prep->Load_Capillary Place_in_Apparatus Insert into Melting Point Apparatus Load_Capillary->Place_in_Apparatus Heat_Slowly Heat Slowly and Observe Place_in_Apparatus->Heat_Slowly Record_Range Record Temperature Range of Melting Heat_Slowly->Record_Range End End Record_Range->End

Caption: Workflow for determining the melting point of a solid using a capillary method.

Protocol:

  • Sample Preparation: The solid sample is finely powdered.

  • Capillary Loading: A small amount of the powdered sample is packed into a capillary tube.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

  • Heating and Observation: The sample is heated slowly, and the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This provides the melting point range.[12] Pure compounds typically have a sharp melting point range of 1-2°C.[10]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it can be determined by measuring the mass of a known volume.[13][14]

Protocol:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[15]

  • Volume of Liquid: A specific volume of the liquid is added to the container. The volume is read from the bottom of the meniscus.[15]

  • Mass of Container and Liquid: The combined mass of the container and the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[13][16] For higher accuracy, these measurements should be repeated and an average value calculated.[13]

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. Several methods can be used to determine the viscosity of a liquid, including the use of a rotational viscometer or a falling sphere viscometer.[17]

Protocol (Ostwald Viscometer):

  • Apparatus Setup: An Ostwald viscometer, a U-shaped glass tube, is used.

  • Sample Introduction: A known volume of the liquid is introduced into the viscometer.

  • Flow Time Measurement: The liquid is drawn up into one arm of the viscometer, and the time it takes for the liquid to flow between two marked points is measured.

  • Comparison with a Reference: The flow time of the sample is compared to the flow time of a reference liquid with a known viscosity (e.g., water). The viscosity of the sample can then be calculated using the densities and flow times of both liquids.[18]

References

Comparative

A Comparative Guide to Purity Assessment of Synthesized 2,3,4,4-Tetramethylhexane by GC-FID

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of synthesized 2,3,4,4-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity assessment of synthesized 2,3,4,4-tetramethylhexane against alternative analytical techniques. Supporting experimental data, detailed methodologies, and performance characteristics are presented to aid in the selection of the most appropriate analytical method for your research and development needs.

Introduction to Purity Assessment of 2,3,4,4-Tetramethylhexane

2,3,4,4-Tetramethylhexane is a highly branched C10 alkane. Its purity is a critical parameter in various applications, including as a solvent, a component in fuel studies, and a reference standard. The synthesis of such a sterically hindered alkane can lead to the formation of several isomeric and structurally related impurities. Therefore, a robust analytical method is required to accurately determine its purity and impurity profile.

Potential Impurities in Synthesized 2,3,4,4-Tetramethylhexane:

The synthesis of 2,3,4,4-tetramethylhexane can result in a variety of byproducts, primarily other decane (B31447) isomers. The specific impurities will depend on the synthetic route employed, but common side reactions in alkane synthesis, such as isomerization and incomplete reactions, can lead to the presence of:

  • Structural Isomers: Other tetramethylhexane isomers (e.g., 2,2,4,5-tetramethylhexane, 2,3,3,4-tetramethylhexane), dimethyl-octanes, and other C10 alkanes.

  • Unreacted Starting Materials: Depending on the synthesis, these could be lower carbon number alkanes or functionalized precursors.

  • Solvent Residues: Residual solvents used in the synthesis or purification steps.

Primary Analytical Technique: Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds, including hydrocarbons. It offers high resolution for separating complex mixtures of isomers and provides excellent quantitation capabilities.

Experimental Protocol: Purity Assessment of 2,3,4,4-Tetramethylhexane by GC-FID

a) Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized 2,3,4,4-tetramethylhexane into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent (e.g., n-hexane, analytical grade).

  • Prepare a series of calibration standards of a certified reference standard of 2,3,4,4-tetramethylhexane in the same solvent, covering a concentration range of 0.1 to 15 mg/mL.

b) GC-FID Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless, 250 °C, Split ratio 50:1
Column Non-polar capillary column (e.g., HP-5, 30 m x 0.32 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Oven Program Initial temperature 50 °C, hold for 5 min, ramp at 5 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID), 280 °C
Makeup Gas Nitrogen, 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Injection Volume 1 µL

c) Data Analysis:

The purity of 2,3,4,4-tetramethylhexane is determined by the area percent method, assuming that all hydrocarbon impurities have a similar response factor in the FID.

Purity (%) = (Area of 2,3,4,4-tetramethylhexane peak / Total area of all peaks) x 100

For higher accuracy, a calibration curve can be used to quantify the main component against a certified reference standard.

Alternative Analytical Techniques

While GC-FID is a powerful tool, other techniques can provide complementary or, in some cases, superior information.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for the unambiguous identification of unknown impurities.[1]

Experimental Protocol: Impurity Identification by GC-MS

The sample preparation and GC conditions are generally similar to those for GC-FID.

MS Conditions:

ParameterValue
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu
Source Temperature 230 °C
Quadrupole Temperature 150 °C

b) Proton Transfer Reaction-Mass Spectrometry (PTR-MS):

PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time monitoring of volatile organic compounds (VOCs) without the need for chromatographic separation.[2] However, its application to saturated alkanes can be challenging due to their low proton affinity.[3][4]

c) Chemical Ionization Mass Spectrometry (CIMS):

CIMS is another soft ionization technique that can be used for the analysis of hydrocarbons.[5][6] Different reagent gases can be used to selectively ionize different classes of compounds.

Performance Comparison

The following table summarizes the key performance characteristics of GC-FID and its alternatives for the purity assessment of 2,3,4,4-tetramethylhexane. The data presented is a realistic representation based on typical instrument performance for similar analytes.

ParameterGC-FIDGC-MSPTR-MSCIMS
Principle Separation by GC, detection by flame ionizationSeparation by GC, detection by mass spectrometryDirect chemical ionization mass spectrometryDirect chemical ionization mass spectrometry
Primary Use QuantificationIdentification and QuantificationReal-time monitoringReal-time monitoring, selective analysis
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 ng/mL~10-100 pg/mL (for suitable compounds)Highly variable, can be very sensitive
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5-5 ng/mL~50-500 pg/mL (for suitable compounds)Highly variable
Linearity (r²) >0.999>0.995>0.99>0.99
Precision (RSD) < 2%< 5%< 10%< 10%
Accuracy (Recovery) 98-102%95-105%90-110%90-110%
Throughput HighMediumVery HighVery High
Cost LowMediumHighHigh
Strengths Robust, excellent for quantification of knownsDefinitive identification of unknownsReal-time analysis, no chromatographyHigh sensitivity and selectivity with appropriate reagent ions
Limitations No structural informationHigher cost and complexityNot ideal for non-polar alkanes, isomeric differentiationReagent gas dependent, may not be universal

Visualizing the Workflow

Experimental Workflow for Purity Assessment by GC-FID

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Synthesized 2,3,4,4-Tetramethylhexane dissolve Dissolve and Dilute in n-Hexane weigh->dissolve inject Inject Sample and Standards into GC dissolve->inject standards Prepare Calibration Standards standards->inject separate Separation on Non-Polar Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % or Calibration Curve) integrate->calculate report Generate Report calculate->report

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Isomer Analysis

For researchers, scientists, and drug development professionals, the accurate and precise analysis of alkane isomers is crucial in various applications, from petrochemical analysis to environmental monitoring and pharmac...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of alkane isomers is crucial in various applications, from petrochemical analysis to environmental monitoring and pharmaceutical quality control. The structural similarity of alkane isomers presents a significant analytical challenge, necessitating robust and validated methods for their separation and quantification. This guide provides an objective comparison of commonly employed analytical techniques for alkane isomer analysis, with a focus on Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data and detailed methodologies are presented to aid in method selection and cross-validation.

Comparative Analysis of Analytical Methods

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like alkane isomers. The choice of detector is a critical determinant of the method's performance characteristics.

  • GC-FID is a robust and widely used technique that offers high precision and a wide linear range for the quantification of hydrocarbons.[1] It is particularly well-suited for routine quality control where the identity of the analytes is already known.

  • GC-MS provides both quantitative and qualitative data, offering definitive identification of analytes based on their mass spectra.[2] This is invaluable in complex matrices or when identifying unknown impurities. While highly sensitive, its linear range can be narrower than that of FID for some compounds.[1]

The following tables summarize the key performance parameters for GC-FID and GC-MS in the context of alkane isomer analysis, based on data from comparative studies.

Data Presentation: Performance Characteristics

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS in Hydrocarbon Analysis

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Linearity (r²) > 0.999[3]> 0.995GC-FID often exhibits a wider linear dynamic range.[1]
Limit of Detection (LOD) ~0.02 mg/ml[4]~0.02 mg/ml[4]GC-MS can achieve lower LODs in selected ion monitoring (SIM) mode.
Limit of Quantitation (LOQ) ~0.06 mg/ml[4]~0.05 mg/ml[4]Similar to LOD, GC-MS in SIM mode can offer lower LOQs.
Accuracy (% Recovery) 94% (average for n-alkanes)[3]95-105%[5]Both methods demonstrate excellent accuracy.
Precision (% RSD) < 11.9% (repeatability for n-alkanes)[3]< 10%[5]Both methods offer good precision.

Table 2: Comparison of GC-FID and Online HPLC-GC-FID for n-Alkane Analysis

Validation ParameterOffline SPE-GC-FIDOnline HPLC-GC-FID
Linearity (r²) > 0.999[3]Not explicitly stated, but results are comparable.
Accuracy (% Recovery) 94% (average)[3]Not explicitly stated, but results are comparable.
Repeatability (% RSD) < 11.9%[3]< 5.1%[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

Protocol 1: GC-FID Analysis of Alkane Isomers

This protocol is suitable for the quantitative analysis of a known mixture of alkane isomers.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes. This program should be optimized based on the specific isomers of interest.

    • Injection: 1 µL of a split injection (e.g., 50:1 split ratio).

  • Sample and Standard Preparation:

    • Prepare a stock solution containing a mixture of the alkane isomers of interest in a suitable solvent such as hexane.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Data Acquisition and Analysis:

    • Inject the standards, QC samples, and unknown samples.

    • Identify the peaks based on their retention times, which should be confirmed using authentic standards.

    • Construct a calibration curve by plotting the peak area of each isomer against its concentration.

    • Determine the concentration of the isomers in the unknown samples using the calibration curve.

Protocol 2: GC-MS Analysis of Alkane Isomers

This protocol is ideal for both the identification and quantification of alkane isomers, especially in complex matrices.

  • Instrumentation and Conditions:

    • Gas Chromatograph-Mass Spectrometer: An instrument equipped with an electron ionization (EI) source.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

    • Injector Temperature: 280 °C.

    • MS Transfer Line Temperature: 280 °C.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).[5]

  • Sample and Standard Preparation:

    • Follow the same procedure as for GC-FID analysis.

  • Data Acquisition and Analysis:

    • Acquire the chromatograms in full scan mode to identify the alkane isomers by comparing their mass spectra to a reference library (e.g., NIST).

    • For quantification, acquire data in SIM mode for enhanced sensitivity and selectivity.

    • Construct a calibration curve and determine the concentrations of the isomers in the unknown samples as described for GC-FID.

Mandatory Visualization

A structured workflow is crucial for the effective cross-validation of different analytical methods. The following diagram outlines the key stages in comparing and validating two distinct analytical techniques for alkane isomer analysis.

CrossValidationWorkflow cluster_planning 1. Planning and Method Development cluster_validation 2. Individual Method Validation cluster_cross_validation 3. Cross-Validation cluster_comparison 4. Data Comparison and Conclusion define_analytes Define Target Alkane Isomers develop_method_a Develop Method A (e.g., GC-FID) define_analytes->develop_method_a develop_method_b Develop Method B (e.g., GC-MS) define_analytes->develop_method_b validate_a Validate Method A (Linearity, Accuracy, Precision, LOD, LOQ) develop_method_a->validate_a validate_b Validate Method B (Linearity, Accuracy, Precision, LOD, LOQ) develop_method_b->validate_b prepare_samples Prepare a Set of Validation Samples validate_a->prepare_samples validate_b->prepare_samples analyze_a Analyze Samples with Method A prepare_samples->analyze_a analyze_b Analyze Samples with Method B prepare_samples->analyze_b compare_results Statistically Compare Results (e.g., t-test, Bland-Altman plot) analyze_a->compare_results analyze_b->compare_results conclusion Conclusion on Method Comparability compare_results->conclusion

Cross-validation workflow for analytical methods.

References

Comparative

A Comparative Guide to the Reactivity of Branched and Linear Alkanes

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of branched and linear alkanes, supported by experimental data. Understanding these d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of branched and linear alkanes, supported by experimental data. Understanding these differences is crucial for applications ranging from fuel development to chemical synthesis and drug design, where hydrocarbon moieties can influence metabolic stability and reactivity.

Combustion

Combustion is a critical reaction for alkanes, particularly in their use as fuels. The structure of an alkane significantly impacts its combustion characteristics, with branched alkanes generally exhibiting more favorable properties for internal combustion engines.

Data Presentation: Combustion Properties

The following table summarizes key quantitative differences in the combustion-related properties of a representative linear alkane (n-octane) and a branched alkane (iso-octane).

PropertyLinear Alkane (n-Octane)Branched Alkane (Iso-octane / 2,2,4-Trimethylpentane)
Research Octane (B31449) Number (RON)-20100
Heat of Combustion (kJ/mol)-5470-5458
StabilityLess StableMore Stable

Data sourced from BenchChem[1].

Branched alkanes have higher octane ratings, indicating a greater resistance to autoignition, or "knocking," in spark-ignition engines. This leads to cleaner and more efficient combustion.[1] While linear alkanes release slightly more energy upon combustion on a molar basis, the controlled burning of branched alkanes is more desirable for engine performance.[1] The lower heat of combustion for branched alkanes is a reflection of their greater thermodynamic stability compared to their linear isomers.[2][3][4] This increased stability is attributed to factors such as reduced steric strain and more favorable electronic interactions in their more compact structures.[1]

Experimental Protocol: Determination of Heat of Combustion via Bomb Calorimetry

The heat of combustion is determined experimentally using a bomb calorimeter.

Materials:

  • Parr Bomb Calorimeter

  • Oxygen tank with regulator

  • Pellet press

  • Fuse wire

  • Benzoic acid (for calibration)

  • Alkane sample (e.g., n-octane, iso-octane)

  • High-precision thermometer (0.01°C graduation)

  • 2000 mL distilled water

Procedure:

  • Calibration: The heat capacity of the calorimeter is first determined by combusting a known mass (approximately 1 g) of a standard substance with a known heat of combustion, such as benzoic acid.

  • Sample Preparation: A pellet of the alkane sample (a little less than 1 g) is prepared using a pellet press to ensure complete combustion.[5] The pellet is weighed and placed in the sample pan of the bomb.

  • Fuse Wire Attachment: A measured length of fuse wire (approx. 10 cm) is attached to the two terminals in the bomb, ensuring it is in firm contact with the sample pellet.[5]

  • Pressurization: The bomb is sealed and flushed with oxygen to purge it of nitrogen. It is then filled with oxygen to a pressure of 25 atm.[6]

  • Assembly: The pressurized bomb is placed in the calorimeter bucket, and exactly 2000 mL of distilled water is added, ensuring the bomb is fully submerged.[5][6]

  • Temperature Equilibration: The calorimeter is sealed, and the stirrer is turned on. The temperature is monitored until it becomes stable.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter, and the mass of the sample.

Halogenation

Halogenation is a substitution reaction where one or more hydrogen atoms of an alkane are replaced by a halogen. This reaction typically proceeds via a free-radical chain mechanism and is initiated by UV light or heat.[7][8]

Data Presentation: Reactivity in Halogenation

The reactivity of alkanes in free-radical halogenation is dependent on the type of carbon-hydrogen bond being broken. Tertiary C-H bonds are weaker and more reactive than secondary, which are in turn more reactive than primary C-H bonds. This is due to the greater stability of the resulting tertiary and secondary free radicals compared to primary radicals.

C-H Bond Dissociation Energies (BDEs)

Bond TypeExample AlkaneBDE (kcal/mol)
Primary (1°)Ethane101
Secondary (2°)Propane99
Tertiary (3°)Isobutane97

Data sourced from Accounts of Chemical Research[9].

Relative Rates of Chlorination and Bromination at 25°C

C-H Bond TypeRelative Rate of ChlorinationRelative Rate of Bromination
Primary (1°)11
Secondary (2°)3.882
Tertiary (3°)51600

Data sourced from Quora[10] and WordPress.com[11].

Bromination is significantly more selective than chlorination, leading to a much higher proportion of the product resulting from the substitution of a tertiary hydrogen.[11]

Experimental Protocol: Free-Radical Chlorination of an Alkane

Materials:

  • Alkane (e.g., 2-methylpropane)

  • Sulfuryl chloride (SO₂Cl₂) as a source of chlorine radicals

  • Benzoyl peroxide (radical initiator)

  • Reaction flask with a reflux condenser

  • UV lamp or heat source

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: The alkane and a radical initiator (e.g., benzoyl peroxide) are placed in the reaction flask.

  • Initiation: The reaction mixture is heated or exposed to UV light to initiate the decomposition of the initiator and the formation of radicals.

  • Propagation: Sulfuryl chloride is added dropwise to the reaction mixture. The chlorine radicals generated react with the alkane to form an alkyl radical and HCl. The alkyl radical then reacts with another molecule of sulfuryl chloride to form the chlorinated alkane and a new chlorine radical, continuing the chain reaction.

  • Termination: The reaction proceeds until the limiting reagent is consumed. The chain reaction is terminated by the combination of any two radicals.

  • Product Analysis: The resulting mixture of chlorinated alkanes is analyzed by gas chromatography to determine the relative amounts of the different isomers formed.

Cracking

Cracking is the process of breaking down large hydrocarbon molecules into smaller, more useful ones, such as those found in gasoline.[12] The two main types of cracking are thermal and catalytic cracking.

Data Presentation: Cracking Products

Catalytic cracking is particularly important for producing high-octane gasoline, as it favors the formation of branched alkanes and aromatic compounds.

Cracking MethodTypical ProductsKey Feature
Thermal Cracking High proportion of alkenes (e.g., ethene, propene)Proceeds via a free-radical mechanism.[13]
Catalytic Cracking High proportion of branched alkanes and aromatic hydrocarbonsProceeds via carbocation intermediates.[13]
Experimental Protocol: Catalytic Cracking of a Linear Alkane

Materials:

  • Linear alkane (e.g., n-decane)

  • Zeolite catalyst (e.g., ZSM-5)

  • Quartz tube reactor

  • Tube furnace with temperature controller

  • Inert gas (e.g., nitrogen or argon)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: The zeolite catalyst is activated by heating it in the air to remove any adsorbed water.[12]

  • Reactor Setup: A packed bed of the activated catalyst is loaded into the quartz tube reactor, which is then placed in the tube furnace.[12]

  • System Purge: The reactor system is purged with an inert gas to remove any air.[12]

  • Reaction Conditions: The reactor is heated to the desired temperature (e.g., 500-650°C) under a continuous flow of the inert gas.[12]

  • Reactant Feed: The linear alkane is vaporized and passed over the hot catalyst.

  • Product Collection: The products exiting the reactor are cooled and collected. Gaseous products can be collected in a gas bag.

  • Product Analysis: The gaseous and liquid products are analyzed by gas chromatography to determine the distribution of the resulting hydrocarbons.

Visualizations

Logical Relationship: Factors Influencing Alkane Reactivity

G cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_reactivity Reactivity Outcome Linear Alkane Linear Alkane Higher Heat of Combustion Higher Heat of Combustion Linear Alkane->Higher Heat of Combustion Less Stable Radical Less Stable Radical Linear Alkane->Less Stable Radical Branched Alkane Branched Alkane Lower Heat of Combustion Lower Heat of Combustion Branched Alkane->Lower Heat of Combustion More Stable Radical More Stable Radical Branched Alkane->More Stable Radical Lower Octane Rating (Knocking) Lower Octane Rating (Knocking) Higher Heat of Combustion->Lower Octane Rating (Knocking) Higher Octane Rating (Anti-Knocking) Higher Octane Rating (Anti-Knocking) Lower Heat of Combustion->Higher Octane Rating (Anti-Knocking) Less Selective Halogenation Less Selective Halogenation Less Stable Radical->Less Selective Halogenation More Selective Halogenation More Selective Halogenation More Stable Radical->More Selective Halogenation

Caption: Relationship between alkane structure and reactivity.

Experimental Workflow: Catalytic Cracking

G A Catalyst Activation (Zeolite, 550°C) B Reactor Setup (Quartz Tube) A->B C System Purge (Inert Gas) B->C D Heat to Reaction Temp (500-650°C) C->D E Feed Alkane Vapor D->E F Product Collection (Condensation) E->F G Product Analysis (Gas Chromatography) F->G

Caption: Workflow for a typical catalytic cracking experiment.

References

Validation

A Spectroscopic Showdown: 2,3,4,4-Tetramethylhexane versus Other Octane Isomers

A detailed comparative analysis of the spectroscopic signatures of 2,3,4,4-tetramethylhexane, n-octane, and 2,2,4-trimethylpentane (B7799088) (isooctane) is presented for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,3,4,4-tetramethylhexane, n-octane, and 2,2,4-trimethylpentane (B7799088) (isooctane) is presented for researchers, scientists, and drug development professionals. This guide provides an objective look at their performance in common spectroscopic techniques, supported by experimental data, to aid in the precise identification and characterization of these octane (B31449) isomers.

The structural diversity of octane isomers (C₈H₁₈) presents a unique challenge and opportunity in various scientific fields, from fuel development to pharmaceutical sciences. Differentiating these closely related compounds is crucial for understanding their chemical behavior and for quality control. This guide focuses on a spectroscopic comparison of 2,3,4,4-tetramethylhexane against two of its well-known isomers: the linear n-octane and the highly branched 2,2,4-trimethylpentane (isooctane). By examining their distinct responses to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can establish a clear method for their individual identification.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,3,4,4-tetramethylhexane, n-octane, and 2,2,4-trimethylpentane.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) ppmMultiplicityIntegrationAssignment
2,3,4,4-Tetramethylhexane ~0.8-1.0Multiplet18HCH₃ groups
~1.1-1.4Multiplet3HCH and CH₂ groups
~1.5-1.7Multiplet1HCH group
n-Octane ~0.88Triplet6HCH₃ (C1, C8)
~1.27Multiplet12HCH₂ (C2-C7)
2,2,4-Trimethylpentane ~0.90Singlet9HC(CH₃)₃
~0.92Doublet6HCH(CH₃)₂
~1.54Doublet2HCH₂
~1.85Multiplet1HCH

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ) ppm
2,3,4,4-Tetramethylhexane Data not readily available in searched literature.
n-Octane 14.1, 22.7, 29.3, 31.9
2,2,4-Trimethylpentane 24.5, 25.0, 30.2, 31.2, 53.3

Table 3: Infrared (IR) Spectroscopy Data

IsomerAbsorption Bands (cm⁻¹)Functional Group
2,3,4,4-Tetramethylhexane ~2870-2960C-H stretch (alkane)
~1465C-H bend (CH₂)
~1375C-H bend (CH₃)
n-Octane 2854-2958C-H stretch (alkane)[1]
1466C-H bend (CH₂)[1]
1378C-H bend (CH₃)[1]
722CH₂ rocking
2,2,4-Trimethylpentane ~2870-2960C-H stretch (alkane)
~1470C-H bend (CH₂)
~1365, ~1385C-H bend (CH₃, characteristic of gem-dimethyl and isopropyl groups)

Table 4: Mass Spectrometry (MS) Data

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
2,3,4,4-Tetramethylhexane 142 (low abundance)Not definitively identified in searchesPredicted fragments from cleavage of branched structure
n-Octane 114[2]4329, 57, 71, 85[2]
2,2,4-Trimethylpentane 114 (very low abundance)5741, 43, 99

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the octane isomers.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the liquid alkane sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.

  • ¹³C NMR Acquisition: Carbon-13 spectra were acquired with proton decoupling, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Approximately 1024 scans were averaged.

  • Data Processing: The free induction decays (FIDs) were processed with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the chemical bonds within the octane isomers.

Methodology:

  • Sample Preparation: A thin film of the neat liquid sample was prepared by placing one drop between two potassium bromide (KBr) plates.[3]

  • Instrumentation: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and characteristic fragmentation patterns of the octane isomers.

Methodology:

  • Sample Introduction: A small amount of the volatile liquid sample was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a non-polar capillary column.

  • Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.

  • Ionization: Electron ionization was performed at a standard energy of 70 eV.[4]

  • Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 35-200 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The base peak (the most intense peak) was identified and used for relative abundance normalization.

Visualization of Experimental Workflow

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Octane Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Comparison Sample_2344TMH 2,3,4,4-Tetramethylhexane NMR NMR Spectroscopy (¹H and ¹³C) Sample_2344TMH->NMR IR IR Spectroscopy Sample_2344TMH->IR MS Mass Spectrometry Sample_2344TMH->MS Sample_nOctane n-Octane Sample_nOctane->NMR Sample_nOctane->IR Sample_nOctane->MS Sample_Isooctane 2,2,4-Trimethylpentane Sample_Isooctane->NMR Sample_Isooctane->IR Sample_Isooctane->MS NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of octane isomers.

Discussion

The spectroscopic data reveals clear distinctions between the three octane isomers.

  • ¹H NMR: The proton NMR spectra are highly informative. n-Octane exhibits a simple spectrum with a triplet for the terminal methyl groups and a large multiplet for the methylene (B1212753) chain.[5] In contrast, 2,2,4-trimethylpentane shows three distinct signals corresponding to the three different types of protons in its highly branched structure.[6] The predicted spectrum for 2,3,4,4-tetramethylhexane, with its numerous methyl groups in slightly different environments, is expected to be more complex than n-octane but may show significant signal overlap.

  • ¹³C NMR: The number of unique carbon signals directly reflects the symmetry of the molecule. n-Octane, due to its symmetry, shows only four signals. 2,2,4-trimethylpentane, with its more complex branching, displays five distinct carbon signals. The ¹³C NMR spectrum of 2,3,4,4-tetramethylhexane is expected to show a unique set of signals corresponding to its specific carbon skeleton.

  • IR Spectroscopy: While all three isomers show the characteristic C-H stretching and bending vibrations of alkanes, subtle differences can be observed.[1] For instance, the C-H bending region for 2,2,4-trimethylpentane shows distinct peaks characteristic of its gem-dimethyl and isopropyl groups, which are absent in the spectrum of n-octane.

  • Mass Spectrometry: The fragmentation patterns are highly dependent on the stability of the carbocations formed upon ionization. n-Octane fragments to produce a series of alkyl cations, with m/z 43 being a prominent peak.[2] 2,2,4-trimethylpentane readily fragments to form the very stable tert-butyl cation at m/z 57, which is the base peak in its spectrum. The molecular ion for branched alkanes is often of very low abundance or absent. The mass spectrum of 2,3,4,4-tetramethylhexane is expected to show a fragmentation pattern dominated by the formation of stable, highly substituted carbocations.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous differentiation of 2,3,4,4-tetramethylhexane from other octane isomers like n-octane and 2,2,4-trimethylpentane. Each technique offers a unique fingerprint based on the distinct molecular structure of each isomer. This guide serves as a valuable resource for researchers requiring precise identification and characterization of these fundamental organic compounds.

References

Comparative

The Impact of Branching on Alkane Viscosity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The viscosity of alkanes, fundamental hydrocarbon molecules, is a critical physical property influencing a wide range of applications, from lubricant formul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The viscosity of alkanes, fundamental hydrocarbon molecules, is a critical physical property influencing a wide range of applications, from lubricant formulation and industrial chemical processes to their behavior as solvents in drug development. A key structural feature that significantly modulates viscosity is the degree of branching in the alkane chain. This guide provides a comprehensive comparison of how branching affects the viscosity of alkanes, supported by experimental data and detailed methodologies, to inform research and development activities.

The Inverse Relationship Between Branching and Viscosity

Generally, for alkanes with the same number of carbon atoms (isomers), an increase in branching leads to a decrease in viscosity.[1] This phenomenon is attributed to the change in molecular geometry. Linear alkanes have a larger surface area, which allows for stronger intermolecular van der Waals forces, specifically London dispersion forces. These stronger attractions between molecules result in a greater resistance to flow, and therefore, a higher viscosity.

Conversely, branched alkanes tend to be more compact and spherical.[1] This reduced surface area diminishes the effectiveness of intermolecular forces, allowing the molecules to move past each other more easily. The result is a lower viscosity compared to their linear counterparts.

However, it is important to note that for very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a higher potential for molecular entanglement.[1]

Quantitative Comparison of Alkane Isomer Viscosity

The following table summarizes the dynamic viscosity of several linear alkanes and their branched isomers at a constant temperature, illustrating the effect of molecular structure.

Alkane (Carbon Number)IsomerDynamic Viscosity (mPa·s)Temperature (K)
Heptane (C7) n-Heptane0.389298.15
2,2,4-Trimethylpentane (iso-octane)0.501298.15
Nonane (B91170) (C9) n-Nonane~0.711298.15
2-Methylnonane~0.83298.15
4-Methylnonane~0.88298.15

Note: Data for 2,2,4-trimethylpentane, an isomer of octane (B31449) (C8), is included for comparative purposes as it is a common branched alkane. The viscosity values for the nonane isomers were extrapolated from data at slightly different temperatures.

Experimental Protocols for Viscosity Measurement

The determination of alkane viscosity is performed using standardized experimental procedures. The most common methods are outlined below.

Method 1: Capillary Viscometry (ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[2][3][4][5][6] The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Temperature-controlled bath

  • Timer

  • Pipettes

Procedure:

  • Select a clean, dry, calibrated viscometer appropriate for the expected viscosity range.

  • Charge the viscometer with the sample liquid.

  • Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Allow the liquid to flow down the capillary.

  • Measure the time it takes for the meniscus of the liquid to pass from the upper to the lower timing mark.

  • The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

  • The dynamic viscosity is obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Method 2: Rotational Viscometry

This method measures viscosity by determining the torque required to rotate a spindle immersed in the fluid at a constant speed.[7][8][9] It is particularly useful for non-Newtonian fluids but can also be used for Newtonian fluids like alkanes.

Apparatus:

  • Rotational viscometer with a set of spindles

  • Sample container

  • Temperature control system

Procedure:

  • Select the appropriate spindle and rotational speed for the expected viscosity of the sample.

  • Attach the spindle to the viscometer.

  • Place the sample liquid in the sample container and allow it to reach the desired temperature.

  • Immerse the rotating spindle in the sample up to the marked level.

  • Start the viscometer's motor to rotate the spindle at the selected speed.

  • Allow the reading to stabilize. The viscometer will display the torque required to rotate the spindle.

  • This torque reading is then converted to a viscosity value, typically in centipoise (cP) or milliPascal-seconds (mPa·s).

Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting viscosity.

G cluster_0 Molecular Structure cluster_1 Molecular Characteristics cluster_2 Intermolecular Forces cluster_3 Physical Property A Linear Alkane C Increased Surface Area A->C B Branched Alkane D Decreased Surface Area (More Spherical) B->D E Stronger van der Waals Forces C->E F Weaker van der Waals Forces D->F G Higher Viscosity E->G H Lower Viscosity F->H

Caption: Relationship between alkane structure and viscosity.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 2,3,4,4-Tetramethylhexane: A Procedural Guide

For Researchers, Scientists, and Drug Development Professionals This document provides essential safety and logistical information for the proper disposal of 2,3,4,4-tetramethylhexane, a flammable hydrocarbon. Adherence...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,3,4,4-tetramethylhexane, a flammable hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on general best practices for flammable liquid waste and data from closely related isomers, given the limited specific data for 2,3,4,4-tetramethylhexane.

Chemical Safety and Hazard Information

Quantitative Data Summary

PropertyValue (for 2,2,3,4-tetramethylhexane (B12644244) as a proxy)Hazard Classification
Molecular Formula C₁₀H₂₂-
Boiling Point 157 °C-
Flash Point 41.4 °CFlammable Liquid (Category 2)[1]
GHS Hazard Statements H225: Highly flammable liquid and vapour.Physical Hazard[2][3]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.Disposal[2][4]

Note: The physical property data presented is for the isomer 2,2,3,4-tetramethylhexane and should be used as an estimate for 2,3,4,4-tetramethylhexane.

Experimental Protocol for Disposal

The primary method for the disposal of 2,3,4,4-tetramethylhexane is through a licensed hazardous waste management company, typically involving incineration.[5] It is illegal to dispose of flammable liquids down the drain or in regular trash.[5]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly identify the waste as "Waste 2,3,4,4-Tetramethylhexane".

    • Segregate it from other waste streams, particularly from incompatible materials such as oxidizers.[5]

  • Container Selection and Labeling:

    • Use a chemically compatible and properly sealed container, such as a glass or metal container, for waste accumulation.

    • The container must be in good condition and free from leaks.

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "2,3,4,4-Tetramethylhexane"

      • The hazard characteristics (e.g., "Flammable Liquid")

      • The accumulation start date.

  • Safe Storage:

    • Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition such as heat, sparks, and open flames.[5]

    • Ensure the storage area has secondary containment to control any potential spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste management company with an accurate description of the waste.

    • Follow all institutional and regulatory requirements for waste handover and documentation.

  • Transportation:

    • Transportation of hazardous waste is regulated and must be performed by a licensed hauler.[6]

    • For the purpose of transport, flammable liquids are generally classified under UN 1993 "Flammable liquids, n.o.s." (not otherwise specified).[7][8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of 2,3,4,4-tetramethylhexane.

cluster_0 On-Site Waste Management cluster_1 Professional Disposal A 1. Identify and Segregate Waste 2,3,4,4-Tetramethylhexane B 2. Select and Label Compatible Container A->B C 3. Store Safely in a Designated Area B->C D 4. Contact EHS or Licensed Disposal Company C->D Handover E 5. Arrange for Waste Pickup D->E F 6. Transport by Licensed Hauler E->F G 7. Final Disposal at an Approved Facility (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of 2,3,4,4-tetramethylhexane.

References

Handling

Safeguarding Your Research: A Guide to Handling 2,3,4,4-Tetramethylhexane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3,4,4-Tetramethylhexane,...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2,3,4,4-Tetramethylhexane, including detailed operational and disposal plans to foster a secure research environment.

When working with 2,3,4,4-Tetramethylhexane, a flammable and potentially irritating hydrocarbon, a thorough understanding of its properties and associated risks is crucial. Adherence to strict safety protocols is necessary to mitigate potential hazards.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling 2,3,4,4-Tetramethylhexane, based on safety data for structurally similar flammable hydrocarbons.

Protection Type Recommended PPE Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Protects against splashes and vapors that can cause eye irritation.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). Lab coat or chemical-resistant apron.Prevents skin contact which may cause irritation. Thicker gloves generally offer better protection.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory irritation.
Footwear Closed-toe shoes made of a chemically resistant material.Protects feet from potential spills.

Operational Plan for Safe Handling

A systematic approach is essential for the safe handling of 2,3,4,4-Tetramethylhexane.

1. Preparation and Handling:

  • Engineering Controls: Always handle 2,3,4,4-Tetramethylhexane in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.

  • Grounding and Bonding: This compound is flammable and can accumulate static electricity. Ensure that all containers and equipment are properly grounded and bonded to prevent static discharge, which could ignite vapors.[2][3]

  • Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other potential ignition sources.[2][3] Use non-sparking tools when handling containers.[2][3]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

2. Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated to disperse flammable vapors.

  • Containment: Use inert, non-combustible absorbent materials like sand or earth to contain the spill. Do not use combustible materials such as sawdust.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan for 2,3,4,4-Tetramethylhexane Waste

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Segregation: Do not mix 2,3,4,4-Tetramethylhexane waste with other waste streams. Keep it in a dedicated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "2,3,4,4-Tetramethylhexane," and a description of its hazards (e.g., "Flammable Liquid").

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials. The container must be kept closed except when adding waste.[4]

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[5] Do not pour it down the drain or dispose of it with regular trash.[5] Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Workflow for Safe Handling of 2,3,4,4-Tetramethylhexane

The following diagram illustrates the logical workflow for the safe handling of 2,3,4,4-Tetramethylhexane, from initial preparation to final disposal.

prep Preparation ppe Don Personal Protective Equipment prep->ppe handling Handling in Fume Hood ppe->handling spill Spill Occurs handling->spill No use Chemical Use in Experiment handling->use spill_response Spill Response Protocol spill->spill_response Yes decontamination Decontaminate Work Area spill_response->decontamination waste_collection Collect Waste in Labeled Container use->waste_collection waste_collection->decontamination disposal Dispose of Waste via Licensed Contractor decontamination->disposal

References

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